DL-Asarinin
Beschreibung
Eigenschaften
IUPAC Name |
5-[3-(1,3-benzodioxol-5-yl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-1,3-benzodioxole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O6/c1-3-15-17(25-9-23-15)5-11(1)19-13-7-22-20(14(13)8-21-19)12-2-4-16-18(6-12)26-10-24-16/h1-6,13-14,19-20H,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEYUIKBAABKQKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(COC2C3=CC4=C(C=C3)OCO4)C(O1)C5=CC6=C(C=C5)OCO6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50871787 | |
| Record name | 2,6-Bis(3,4-methylenedioxyphenyl)-3,7-dioxabicyclo[3.3.0]octane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50871787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7076-24-6, 607-80-7 | |
| Record name | 1,4-Bis(benzo[d][1,3]dioxol-5-yl)hexahydrofuro[3,4-c]furan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7076-24-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Benzodioxole, 5,5'-(tetrahydro-1H,3H-furo(3,4-c)furan-1,4-diyl)bis- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007076246 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | sesamin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36403 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,6-Bis(3,4-methylenedioxyphenyl)-3,7-dioxabicyclo[3.3.0]octane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50871787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
What are the natural sources of DL-Asarinin
An In-depth Technical Guide on the Natural Sources of DL-Asarinin
Introduction
This compound, a furofuran lignan (B3055560), has garnered significant interest within the scientific community for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, neuroprotective, and antiviral properties.[1] The naturally occurring enantiomer is typically (-)-Asarinin, also known as (-)-Episesamin.[2] This compound is found in a variety of plant species and is often investigated for its therapeutic potential.[3][4] This technical guide provides a comprehensive overview of the natural sources of this compound, detailed methodologies for its extraction and isolation, and an exploration of its biosynthetic pathway and biological interactions. The information is intended for researchers, scientists, and drug development professionals engaged in natural product chemistry and pharmacology.
Natural Botanical Sources
(-)-Asarinin is distributed across several plant genera.[4] The concentration of this lignan can vary considerably based on the plant species, the specific part of the plant utilized, geographical origin, and the extraction methods employed.[1][3] Prominent plant sources include species from the genera Asarum, Piper, Horsfieldia, Magnolia, and Virola.[1]
Quantitative Analysis of (-)-Asarinin Content
The yield of (-)-Asarinin from various botanical origins is summarized in the table below. It is important to note that direct comparisons should be made with caution due to the variability in extraction and analytical methods used across different studies.
| Plant Source | Plant Part | Extraction Method | (-)-Asarinin Content/Yield | Reference(s) |
| Asarum heterotropoides & Asarum sieboldii | Roots | Not specified | 1.268–2.591 mg/g | [1][5] |
| Piper chaba | Fruit | Acetone (B3395972) Soxhlet | up to 2.108% | [1] |
| Horsfieldia spicata | Dried Leaves | Methanol (B129727) Maceration | ~0.00067% | [1] |
| Anemopsis californica | Roots | Not specified | 4.7 ± 0.4 % | [6] |
| Magnolia biondii | Flower Buds | Methanol Extraction | Magnolin (a related lignan) content: 0.61-1.08% | [1] |
| Virola surinamensis | Leaves | Not specified | Presence confirmed, quantitative data not available | [1] |
Experimental Protocols: Isolation and Quantification
The isolation and purification of (-)-Asarinin from plant matrices are critical for ensuring the purity and accurate quantification of the compound.[1] These processes typically involve an initial solvent extraction followed by chromatographic purification.[3]
General Workflow for Extraction and Isolation
A common workflow for obtaining (-)-Asarinin from plant material is depicted below.[1]
Caption: General workflow for the extraction and isolation of (-)-Asarinin.
Extraction Methodologies
1. Maceration (e.g., for Horsfieldia spicata) [7]
-
Preparation : Air-dry the plant material (e.g., 1.5 kg of H. spicata leaves) and grind it into a fine powder to increase the surface area for extraction.[3][7]
-
Extraction : Macerate the powdered material in a suitable solvent like methanol (e.g., 15 L) at room temperature for an extended period (e.g., 24 hours).[7] This process is often repeated three times to ensure exhaustive extraction.[2]
-
Concentration : Combine the methanol extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude methanol extract.[1][7]
2. Soxhlet Extraction (e.g., for Piper chaba) [1]
-
Preparation : Place the dried, powdered plant material into a thimble.
-
Extraction : Position the thimble within a Soxhlet extractor and continuously extract with a suitable solvent (e.g., acetone or methanol) for several hours.[1]
-
Concentration : Evaporate the solvent from the collected extract to yield the crude extract.[1]
3. Ultrasonic Extraction (e.g., for Asarum sieboldii) [5]
-
Preparation : Accurately weigh approximately 1.0 g of the powdered root and rhizome material.
-
Extraction : Add 15 mL of methanol and sonicate in an ultrasonic bath for 45 minutes (e.g., at 500 W and 40 kHz).[5]
-
Filtration : After allowing the solution to cool, filter the extract to separate it from the solid plant material.[5]
Purification and Isolation
1. Liquid-Liquid Partitioning [2][5]
-
The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and butanol.[2]
-
This step separates compounds based on their polarity. Lignans like (-)-Asarinin typically concentrate in the medium-polarity fraction, such as the ethyl acetate fraction.[2][5]
2. Column Chromatography [1][2]
-
The enriched fraction (e.g., ethyl acetate fraction) is subjected to silica (B1680970) gel column chromatography.[2]
-
The column is eluted with a solvent gradient of increasing polarity, commonly using a mixture of n-hexane and ethyl acetate.[2]
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Fractions containing the target compound are combined, and the solvent is evaporated.[2]
3. Final Purification [2]
-
The enriched solid can be further purified by recrystallization from a suitable solvent system (e.g., methanol/chloroform) to yield pure, needle-like crystals of (-)-Asarinin.[2]
Biosynthesis and Biological Activity
Biosynthetic Pathway of (-)-Asarinin
The biosynthesis of (-)-Asarinin begins with the general phenylpropanoid pathway, starting from the amino acid L-phenylalanine.[8] A series of enzymatic reactions convert L-phenylalanine into coniferyl alcohol, which is the monolignol precursor for many lignans.[8][9] Two molecules of coniferyl alcohol then undergo stereospecific dimerization to form pinoresinol, a key intermediate.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. (-)-Asarinin | 133-04-0 | FA73959 | Biosynth [biosynth.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.aip.org [pubs.aip.org]
- 8. benchchem.com [benchchem.com]
- 9. cdnsciencepub.com [cdnsciencepub.com]
DL-Asarinin biosynthesis pathway in plants
An In-depth Technical Guide on the DL-Asarinin Biosynthesis Pathway in Plants
Introduction
This compound, a furofuran lignan (B3055560), is a significant bioactive compound found in various plant species, particularly those of the Asarum genus.[1] It has attracted considerable attention from researchers, scientists, and drug development professionals due to its diverse pharmacological activities, including antioxidant, anti-inflammatory, and potential anticancer properties.[1][2] Asarinin (B95023) is an epimer of sesamin.[3] Understanding the intricate biosynthetic pathway of this compound is crucial for metabolic engineering efforts aimed at enhancing its production and for the discovery of novel enzymatic catalysts.[1] This technical guide provides a comprehensive overview of the enzymatic steps, regulatory mechanisms, and experimental protocols relevant to the synthesis of this compound in plants.
The Biosynthetic Pathway of this compound
The biosynthesis of this compound originates from the general phenylpropanoid pathway, which is one of the major routes in plant metabolism for producing a wide array of natural products.[1][4] The pathway begins with the aromatic amino acid L-phenylalanine.[1]
From L-Phenylalanine to Coniferyl Alcohol
The initial phase of the pathway involves a series of well-characterized enzymatic reactions that convert L-phenylalanine into coniferyl alcohol, a key monolignol precursor.[1]
-
Phenylalanine Ammonia-Lyase (PAL): This enzyme catalyzes the deamination of L-phenylalanine to produce cinnamic acid.[1]
-
Cinnamate-4-Hydroxylase (C4H): Cinnamic acid is then hydroxylated by C4H to form p-coumaric acid.[1]
-
4-Coumarate:CoA Ligase (4CL): This enzyme activates p-coumaric acid by converting it into its corresponding thioester, p-coumaroyl-CoA.[1]
-
Caffeoyl-CoA O-Methyltransferase (CCoAOMT): The subsequent methylation of the 3-hydroxyl group of caffeoyl-CoA by CCoAOMT yields feruloyl-CoA.[1]
-
Cinnamoyl-CoA Reductase (CCR): Feruloyl-CoA is reduced by CCR to form coniferaldehyde (B117026).[1]
-
Cinnamyl Alcohol Dehydrogenase (CAD): Finally, coniferaldehyde is reduced to coniferyl alcohol by CAD.[1]
Dimerization and Furan Ring Formation
The subsequent steps involve the critical dimerization of coniferyl alcohol and the formation of the characteristic furofuran structure of asarinin.
-
Dimerization to Pinoresinol (B1678388): Two molecules of coniferyl alcohol undergo a stereospecific dimerization to form (+)-pinoresinol. This reaction is mediated by laccases or peroxidases, which oxidize coniferyl alcohol into radicals.[1] The stereochemistry of this coupling is controlled by dirigent proteins (DIRs).[1]
-
Reduction to Lariciresinol and Secoisolariciresinol (B192356): Pinoresinol is then sequentially reduced. Pinoresinol-lariciresinol reductase (PLR) converts pinoresinol into lariciresinol, which is then further reduced to secoisolariciresinol by secoisolariciresinol dehydrogenase (SDH).
-
Cyclization to Matairesinol and subsequent modifications: Although not fully elucidated for asarinin specifically, in many lignan pathways, secoisolariciresinol can be oxidized to matairesinol. The pathway from these central lignan intermediates to asarinin involves further enzymatic modifications, including methylenedioxy bridge formation, which is a characteristic feature of asarinin's structure. Full-length transcriptome analysis of Asarum sieboldii has identified 97 candidate transcripts related to asarinin metabolism, including six novel genes encoding enzymes potentially involved in these later steps.[5]
Below is a diagram illustrating the core biosynthetic pathway leading to the central lignan precursor, pinoresinol.
References
- 1. benchchem.com [benchchem.com]
- 2. (-)-Asarinin | 133-04-0 | FA73959 | Biosynth [biosynth.com]
- 3. caymanchem.com [caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Full-length transcriptome analysis and identification of genes involved in asarinin and aristolochic acid biosynthesis in medicinal plant Asarum sieboldii - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Chemical Structure and Stereochemistry of DL-Asarinin
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
DL-Asarinin is a naturally occurring lignan (B3055560) found in various plant species, including those of the Asarum and Zanthoxylum genera.[1][2] As a furofuran lignan, it possesses a complex chemical architecture characterized by multiple stereocenters, leading to several possible stereoisomers. This document provides an in-depth analysis of the chemical structure and stereochemistry of this compound, a racemic mixture of its enantiomeric forms. It consolidates quantitative physicochemical and biological data, details relevant experimental protocols for its synthesis and characterization, and visualizes key stereochemical relationships and biological pathways. This guide is intended to serve as a core technical resource for professionals engaged in natural product chemistry, pharmacology, and drug discovery.
Chemical Structure and Nomenclature
Asarinin is a lignan characterized by a central tetrahydrofuro[3,4-c]furan ring system, with two 1,3-benzodioxole (B145889) moieties attached at the C1 and C4 positions.[3][4] The systematic IUPAC name for the most commonly referenced enantiomer, (-)-Asarinin, is 5-[(3R,3aS,6S,6aS)-3-(1,3-benzodioxol-5-yl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-1,3-benzodioxole.[4] The term "this compound" refers to a racemic mixture of the (+) and (-) enantiomers.
Table 1: Chemical Identifiers and Properties of Asarinin
| Property | Value | Source |
| Molecular Formula | C₂₀H₁₈O₆ | [3][4][5] |
| Molecular Weight | 354.4 g/mol | [3][4][5] |
| IUPAC Name | 5-[(3R,3aS,6S,6aS)-3-(1,3-benzodioxol-5-yl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-1,3-benzodioxole | [4] |
| CAS Number | 133-04-0 (for (-)-Asarinin) | [5][6] |
| PubChem CID | 101612 | [3] |
| Canonical SMILES | C1[C@H]2--INVALID-LINK----INVALID-LINK--C5=CC6=C(C=C5)OCO6 | [3] |
| InChI Key | PEYUIKBAABKQKQ-WZBLMQSHSA-N | [3] |
Stereochemistry
The stereochemistry of Asarinin is complex, arising from four chiral centers within its furofuran core. Asarinin is a diastereomer of Sesamin. In Asarinin, the two benzodioxole groups are in a pseudo-axial orientation relative to the furofuran ring system. The "DL" designation signifies a 1:1 racemic mixture of the D-(+) and L-(-) enantiomers.[2] The absolute configuration of these enantiomers determines their optical rotation.
Caption: Stereochemical relationship between this compound and its diastereomer, Sesamin.
Quantitative Data
Physicochemical Properties
The physical and chemical properties of Asarinin are critical for its handling, formulation, and pharmacokinetic profiling.
Table 2: Physicochemical Data for Asarinin
| Property | Value | Conditions / Notes | Source |
| Appearance | White needle-like crystals | [7] | |
| Melting Point | 121 °C | [6] | |
| Optical Rotation ([α]D) | -118.6° to -122° | c=1, Chloroform, 20-23 °C | [6] |
| Solubility | Soluble in boiling methanol, ethanol, chloroform, acetone, benzene. Practically insoluble in water. | DMF: 20 mg/mL; DMSO: 10 mg/mL | [5][7] |
| logP | 3.22 | Moderately lipophilic | [8] |
| logS (Water Solubility) | -4.39 | Low solubility in water | [8] |
Spectroscopic Data
Spectroscopic data is fundamental for the structural elucidation and identification of Asarinin.
Table 3: Spectroscopic Data for Asarinin
| Spectrum Type | Parameters | Data / Peaks | Source |
| ¹H-NMR | 400 MHz, DMSO-d6 | See original source for peak assignments. | [9] |
| ¹H-NMR | 400 MHz, CDCl₃ | See original source for peak assignments. | [10] |
| UV λmax | Not specified | 237, 288 nm | [5] |
| Mass Spectrometry | Not specified | Molecular Ion consistent with C₂₀H₁₈O₆ | [3] |
Crystallographic Data
X-ray crystallography provides definitive proof of structure and stereochemistry.
Table 4: Crystallographic Data for (-)-Asarinin
| Parameter | Value | Source |
| CCDC Number | 292452 | [4] |
| Associated DOI | 10.1021/np050106d | [4] |
Note: Detailed unit cell parameters and space group information are available through the Cambridge Crystallographic Data Centre (CCDC) using the provided number.
Biological Activity Data
Asarinin exhibits a range of biological activities, with cytotoxic effects against cancer cell lines being of particular interest.
Table 5: In Vitro Cytotoxicity of (-)-Asarinin
| Cell Line | Cancer Type | IC₅₀ (µM) | Assay Duration | Source |
| A2780 | Human Ovarian Cancer | 38.45 | 48 h | [1][5][7] |
| SKOV3 | Human Ovarian Cancer | 60.87 | 48 h | [1][5][7] |
| MCF-7 | Human Breast Cancer | 67.25 | Not Specified | [1] |
| IOSE | Non-cancerous Ovarian | >200 | 48 h | [1][7] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved via several routes. A common method involves the dimerization of a suitable precursor. The following is a generalized protocol based on established literature.[11]
Caption: Generalized workflow for the chemical synthesis of this compound.
Methodology:
-
Precursor Synthesis: A suitable monomeric precursor, often derived from piperonal, is synthesized. This typically involves multiple steps to install the necessary functional groups.
-
Dimerization: The key step is the oxidative dimerization of the precursor. This reaction is often mediated by an oxidizing agent, leading to the formation of the central furofuran ring system as a mixture of diastereomers (this compound and DL-Sesamin).
-
Isomer Separation: The resulting mixture is subjected to purification, typically via column chromatography, to separate this compound from its diastereomer, DL-Sesamin.
-
Characterization: The final product is characterized using standard analytical techniques, including NMR spectroscopy, mass spectrometry, and melting point analysis, to confirm its identity and purity.
Characterization Protocol: NMR Spectroscopy
-
Sample Preparation: Approximately 4-5 mg of purified this compound is dissolved in 0.65 mL of a deuterated solvent (e.g., DMSO-d6 or CDCl₃).[9]
-
Instrument Setup: A 400 MHz (or higher) NMR spectrometer is used.[9][10]
-
Data Acquisition: ¹H-NMR spectra are acquired at a constant temperature (e.g., 25 °C) with a sufficient number of scans (e.g., 8) to achieve a good signal-to-noise ratio.[9]
-
Data Processing: The resulting Free Induction Decay (FID) is processed with Fourier transformation, and the spectrum is referenced to the residual solvent peak or an internal standard (e.g., TMS).
Signaling Pathways and Mechanism of Action
(-)-Asarinin has been shown to induce apoptosis in human ovarian cancer cells through the activation of both intrinsic and extrinsic caspase pathways.[1][5][7] It also inhibits the STAT3 survival pathway.[1][7]
Caption: Anticancer signaling pathway of (-)-Asarinin in ovarian cancer cells.[1]
Conclusion
This compound is a stereochemically rich lignan with significant, demonstrable biological activity. A thorough understanding of its structure, stereoisomeric forms, and physicochemical properties is essential for its development as a potential therapeutic agent. The data and protocols presented in this guide offer a foundational resource for researchers in medicinal chemistry and drug development, facilitating further investigation into the pharmacological potential of this compelling natural product.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Asarinin | C20H18O6 | CID 101612 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (-)-Asarinin | C20H18O6 | CID 11869417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. chemwhat.com [chemwhat.com]
- 7. ASARININ | 133-04-0 [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. NMR data -Comprehensive Medicinal Plant Database [mpdb.nibiohn.go.jp]
- 10. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0041822) [hmdb.ca]
- 11. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of the Biological Activities of DL-Asarinin and (-)-Asarinin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Asarinin, a furofuran lignan (B3055560) found in various medicinal plants, has attracted considerable interest for its diverse pharmacological properties. It exists as a racemic mixture, DL-Asarinin, and as individual enantiomers, with the levorotatory form, (-)-Asarinin, being the most commonly occurring and studied isomer. This technical guide provides a comprehensive overview of the biological activities of asarinin, with a primary focus on (-)-Asarinin due to the extensive available research. A critical knowledge gap exists in the scientific literature regarding the specific biological activities of this compound, with no direct comparative studies against (-)-Asarinin. This document will synthesize the current understanding of (-)-Asarinin's anticancer, anti-inflammatory, and neuroprotective effects, presenting quantitative data, detailed experimental protocols, and visualized signaling pathways. The importance of stereochemistry in the bioactivity of lignans (B1203133) will be discussed to provide a theoretical framework for potential differences between the racemic mixture and the pure enantiomer.
Introduction: The Significance of Stereochemistry in Asarinin's Bioactivity
Lignans are a class of polyphenolic compounds whose biological activities are often intrinsically linked to their three-dimensional structure.[1] The spatial arrangement of atoms, or stereochemistry, can significantly influence a molecule's interaction with chiral biological targets such as enzymes and receptors, leading to differences in pharmacological effects between enantiomers.[2] While this compound is a 1:1 mixture of (+)- and (-)-enantiomers, the vast majority of preclinical research has focused exclusively on the naturally abundant (-)-Asarinin.[3] This leaves a significant void in our understanding of how the racemic form behaves and whether the presence of the (+)-enantiomer alters the overall biological profile. It is plausible that the (+)-enantiomer could be less active, inactive, or even exhibit different or opposing effects compared to the (-)-form. Therefore, while this guide provides an in-depth analysis of (-)-Asarinin, it also underscores the critical need for future research into the pharmacological properties of this compound to fully elucidate its therapeutic potential.
Anticancer Activity of (-)-Asarinin
(-)-Asarinin has demonstrated notable cytotoxic and pro-apoptotic effects in various cancer cell lines, particularly in human ovarian and gastric cancers.[4][5] Its anticancer activity is attributed to the induction of apoptosis through multiple signaling pathways.
Quantitative Data: Cytotoxicity
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time | Reference |
| A2780 | Human Ovarian Cancer | 38.45 | 48h | [5] |
| SKOV3 | Human Ovarian Cancer | 60.87 | 48h | [5] |
| MC | Human Gastric Precancerous Lesion Cells | 140 | 24-48h | [6] |
Signaling Pathways in Anticancer Activity
(-)-Asarinin's anticancer mechanism involves the induction of mitochondrial reactive oxygen species (ROS) accumulation, which in turn inhibits the STAT3 signaling pathway and activates caspase-dependent apoptosis.[6]
Experimental Protocols
-
Cell Seeding: Seed cancer cells (e.g., A2780, SKOV3) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with varying concentrations of (-)-Asarinin for 48 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. Cell viability is expressed as a percentage of the control.
-
Cell Treatment: Treat cells with (-)-Asarinin for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Anti-inflammatory Activity of (-)-Asarinin
(-)-Asarinin has demonstrated significant anti-inflammatory and anti-allergic properties. Its mechanism of action involves the inhibition of mast cell activation, a critical event in allergic and inflammatory responses.[6]
Quantitative Data: Inhibition of Mast Cell Degranulation
| Cell Line | Assay | IC50 (µM) | Reference |
| LAD2 (Human Mast Cell Line) | β-hexosaminidase release | 35.26 | [6] |
Signaling Pathways in Anti-inflammatory Activity
(-)-Asarinin acts as a Src family kinase inhibitor, suppressing the phosphorylation of Lyn and Fyn kinases in mast cells. This, in turn, downregulates downstream signaling molecules like PLC-γ1, p38α, and Akt, leading to the inhibition of mast cell degranulation and the release of histamine (B1213489) and pro-inflammatory cytokines.[6]
Experimental Protocols
-
Cell Sensitization: Sensitize LAD2 cells with IgE overnight.
-
Pre-treatment: Wash the cells and pre-treat with various concentrations of (-)-Asarinin for 20 minutes.
-
Stimulation: Stimulate the cells with an appropriate antigen to induce degranulation.
-
Supernatant Collection: Centrifuge the plate and collect the supernatant.
-
Enzyme Assay: Incubate the supernatant with a substrate for β-hexosaminidase (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide).
-
Absorbance Measurement: Stop the reaction and measure the absorbance to quantify the amount of released β-hexosaminidase.
Neuroprotective Effects of (-)-Asarinin
Emerging evidence suggests that (-)-Asarinin possesses neuroprotective properties, potentially through its anti-inflammatory and signaling modulatory effects.
Quantitative Data: Neuroprotection
Signaling Pathways in Neuroprotection
(-)-Asarinin has been shown to induce dopamine (B1211576) biosynthesis through the PKA-CREB-TH signaling pathway. It also protects against neurotoxin-induced cell death by inhibiting the sustained activation of the ERK-p38MAPK-JNK1/2-caspase-3 pathway.
Experimental Protocols
-
Cell Culture: Culture PC12 cells in appropriate media.
-
Pre-treatment: Pre-treat the cells with (-)-Asarinin for a specified duration.
-
Neurotoxin Exposure: Expose the cells to a neurotoxin such as 6-OHDA.
-
Cell Viability Assessment: Determine cell viability using methods like the MTT assay or by measuring lactate (B86563) dehydrogenase (LDH) release into the culture medium.
Conclusion and Future Directions
The available scientific evidence strongly supports the multifaceted biological activities of (-)-Asarinin, particularly its anticancer, anti-inflammatory, and neuroprotective effects. The mechanisms underlying these activities are being elucidated, revealing its interaction with key signaling pathways such as STAT3, Src family kinases, and MAPK pathways.
However, a significant knowledge gap remains concerning the biological profile of this compound. The absence of direct comparative studies between the racemic mixture and the pure (-)-enantiomer is a major limitation in the field. Future research should prioritize the following:
-
Comparative in vitro and in vivo studies: Directly compare the anticancer, anti-inflammatory, and neuroprotective activities of this compound and (-)-Asarinin to determine the influence of the (+)-enantiomer.
-
Pharmacokinetic profiling: Investigate the absorption, distribution, metabolism, and excretion (ADME) properties of both this compound and (-)-Asarinin to understand potential differences in their bioavailability and in vivo fate.
-
Elucidation of the (+)-enantiomer's activity: Characterize the biological activities of the purified (+)-enantiomer to ascertain its individual contribution to the overall pharmacological profile of the racemate.
Addressing these research questions will provide a more complete understanding of asarinin's therapeutic potential and guide the development of future lignan-based therapeutics.
References
The Pharmacological Landscape of DL-Asarinin: A Technical Guide for Researchers
An In-depth Exploration of a Bioactive Lignan (B3055560) for Drug Development Professionals
Introduction: DL-Asarinin, a naturally occurring lignan found in various plant species, including those of the Asarum and Zanthoxylum genera, presents a compelling profile for therapeutic investigation. As a racemic mixture of (+)-asarinin and (-)-asarinin (B1665185), its pharmacological activities are of significant interest to the scientific community. While a substantial body of research has focused on the more biologically active enantiomer, (-)-asarinin, this guide aims to provide a comprehensive overview of the known pharmacological properties of the racemic compound, this compound. Where data for the racemate is limited, information on (-)-asarinin will be presented as a proxy, given its likely contribution to the overall activity of this compound. This document will delve into its anticancer, anti-inflammatory, neuroprotective, and potential cardiovascular effects, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.
Core Pharmacological Properties of this compound
This compound exhibits a diverse range of biological activities, primarily attributed to its levorotatory enantiomer, (-)-asarinin. These activities stem from its ability to modulate critical cellular signaling pathways, induce apoptosis in cancer cells, and mitigate inflammatory responses.
Anticancer Activity
The anticancer potential of asarinin (B95023) has been predominantly studied using the (-)-asarinin enantiomer, which has demonstrated significant cytotoxicity against various cancer cell lines. The primary mechanisms of action include the induction of apoptosis through both intrinsic and extrinsic pathways.
Quantitative Anticancer Data for (-)-Asarinin:
| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (h) | Reference |
| A2780 | Human ovarian cancer | 38.45 | 48 | [1] |
| SKOV3 | Human ovarian cancer | 60.87 | 48 | [1] |
| MC | Human gastric precancerous lesion | 140 | Not specified | [1] |
It is important to note that (-)-Asarinin showed no significant inhibition of normal gastric epithelial cells (GES-1) and immortalized ovarian surface epithelial cells, suggesting a degree of selectivity for cancer cells[1]. The cytotoxic activity is also stereospecific, as the epimer (-)-sesamin (B1663412) shows significantly lower potency[1].
Signaling Pathways in Anticancer Activity:
The anticancer effects of (-)-asarinin are mediated through the modulation of several key signaling pathways, leading to apoptosis and cell cycle arrest.
-
STAT3 Signaling Pathway: (-)-Asarinin has been shown to inhibit the STAT3 signaling pathway in human gastric precancerous lesion cells. This inhibition leads to a decrease in the expression of downstream anti-apoptotic proteins like Bcl-2 and cell cycle regulators like cyclin D1, ultimately promoting apoptosis[1].
-
Caspase Activation Pathway: In human ovarian cancer cells, (-)-asarinin induces apoptosis through the activation of caspase-3, -8, and -9[1]. This indicates the involvement of both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.
-
Mitochondrial Reactive Oxygen Species (ROS) Accumulation: (-)-Asarinin promotes the accumulation of mitochondrial ROS, leading to mitochondrial damage, reduced ATP production, and subsequent apoptosis[1].
Anti-inflammatory and Anti-allergic Effects
(-)-Asarinin has demonstrated significant anti-allergic and anti-inflammatory properties, primarily through the inhibition of mast cell activation.
Quantitative Anti-allergic Data for (-)-Asarinin:
| Cell Line | Assay | Concentration (µM) | Effect | Reference |
| LAD2 | Histamine release | 50 | Significant inhibition | [1] |
| LAD2 | Cytokine release (TNF-α, MCP-1, IL-4, IL-5) | Not specified | Significant reduction | [1] |
Signaling Pathways in Anti-inflammatory Activity:
The anti-inflammatory effects of (-)-asarinin are attributed to its ability to inhibit Src family kinases.
-
Src Family Kinase Inhibition: In mast cells, (-)-asarinin inhibits the phosphorylation of Src family kinases like Lyn and Fyn. This action downregulates the phosphorylation of downstream signaling molecules such as PLC-γ1, p38α, and Akt, ultimately suppressing mast cell degranulation and the release of inflammatory mediators[1].
Neuroprotective Effects
Emerging evidence suggests that asarinin may possess neuroprotective properties. In silico studies on asarinin (racemic form not specified) have indicated its potential in migraine management through interactions with the CGRP receptor. While experimental data on this compound is scarce, studies on related lignans (B1203133) and the known anti-inflammatory actions of asarinin suggest a potential role in mitigating neuroinflammation.
Cardiovascular Effects
The cardiovascular effects of this compound are not well-documented. However, as a lignan, it belongs to a class of compounds that have been investigated for their potential cardiovascular benefits. Further research is required to elucidate any direct effects of this compound on the cardiovascular system.
Experimental Protocols
Cell Viability Assessment: MTT Assay
This protocol outlines the determination of the cytotoxic effects of this compound on cancer cell lines.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., A2780, SKOV3) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
Treatment: Treat cells with various concentrations of this compound (typically in a logarithmic series) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.
-
Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 value from the dose-response curve.
Protein Expression Analysis: Western Blotting
This protocol is for assessing the effect of this compound on the expression and phosphorylation of key signaling proteins.
Methodology:
-
Cell Lysis: Treat cells with this compound, then lyse the cells in RIPA buffer to extract proteins.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., p-STAT3, STAT3, Cleaved Caspase-3, β-actin).
-
Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion and Future Directions
This compound, largely through the activity of its (-)-enantiomer, exhibits promising pharmacological properties, particularly in the realms of anticancer and anti-inflammatory research. Its mechanisms of action, involving the modulation of key signaling pathways like STAT3 and Src kinases, provide a solid foundation for further investigation.
However, a significant knowledge gap exists concerning the specific pharmacological profile of the racemic this compound. Future research should focus on:
-
Direct evaluation of this compound: Conducting comprehensive studies on the racemic mixture to determine its specific IC50 values, efficacy in various models, and pharmacokinetic/pharmacodynamic profile.
-
Comparative enantiomer studies: Performing head-to-head comparisons of the pharmacological activities of (+)- and (-)-asarinin to understand their individual contributions to the effects of the racemate.
-
In vivo studies: Progressing to in vivo animal models to assess the efficacy, toxicity, and pharmacokinetic properties of this compound for its anticancer, anti-inflammatory, neuroprotective, and potential cardiovascular effects.
-
Exploration of cardiovascular effects: Initiating studies to investigate the potential impact of this compound on cardiovascular health.
By addressing these research gaps, the full therapeutic potential of this compound can be elucidated, paving the way for its potential development as a novel therapeutic agent.
References
DL-Asarinin mechanism of action in cancer cells
An In-depth Technical Guide on the Mechanism of Action of DL-Asarinin in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, a lignan (B3055560) compound, has demonstrated a wide range of biological activities, positioning it as a molecule of significant interest for therapeutic development. Its diverse effects include anti-cancer, anti-inflammatory, and anti-viral properties.[1] This technical guide provides a detailed overview of the known mechanisms of action of this compound in cancer cells, supported by quantitative data, comprehensive experimental protocols, and visual diagrams of the implicated signaling pathways and workflows. The anti-cancer effects of this compound are largely attributed to its ability to induce programmed cell death (apoptosis) and inhibit cell proliferation and metastasis.[1]
Cytotoxicity and Anti-proliferative Effects
This compound exhibits significant cytotoxic and pro-apoptotic effects across various cancer cell lines, with a particular emphasis on ovarian and gastric cancers.[2] Its mechanism is multifaceted, primarily involving the induction of oxidative stress and the targeted inhibition of key cell survival pathways.[2]
Quantitative Cytotoxicity Data
The half-maximal inhibitory concentration (IC50) is a key measure of the potency of a compound in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of this compound in various cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Assay Duration (hours) |
| A2780 | Human Ovarian Cancer | 38.45 | 48 |
| SKOV3 | Human Ovarian Cancer | 60.87 | 48 |
| MCF-7 | Human Breast Cancer | 67.25 | Not Specified |
| MC cells | Malignant transformed human gastric epithelial cells | 80 - 140 (Effective Concentration) | 24 - 48 |
| IOSE | Immortalized Ovarian Surface Epithelial (Non-cancerous) | >200 | 48 |
(Data sourced from BenchChem[2])
Induction of Apoptosis
This compound is a potent inducer of apoptosis in cancer cells, acting through both the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways.[1][3] A key event in this compound-induced apoptosis is the activation of a cascade of caspases, which are cysteine-aspartic proteases that play essential roles in programmed cell death.
Mitochondrial (Intrinsic) Pathway
This compound promotes the accumulation of mitochondrial reactive oxygen species (ROS), leading to mitochondrial dysfunction.[1][4] This results in a decrease in the mitochondrial membrane potential and the subsequent release of pro-apoptotic factors like cytochrome c from the mitochondria into the cytoplasm.[4][5]
Caspase Activation
The released cytochrome c triggers the formation of the apoptosome, which in turn activates caspase-9, an initiator caspase.[5] this compound also stimulates the activation of caspase-8, the initiator caspase for the extrinsic pathway.[6][7] Both pathways converge on the activation of caspase-3, an executioner caspase, which then orchestrates the dismantling of the cell by cleaving various cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[3][5] The cleavage of poly(ADP-ribose) polymerase (PARP) is a well-established marker of caspase-3 activation.[1] Pretreatment with caspase inhibitors has been shown to attenuate the cell death induced by this compound, confirming the caspase-dependent nature of the apoptosis.[6][7]
Cell Cycle Arrest
This compound has been shown to induce cell cycle arrest in cancer cells, primarily at the G0/G1 phase.[1] This prevents the cells from progressing through the cell cycle and undergoing division. The arrest at the G0/G1 phase is associated with the downregulation of cyclin D1, a key regulator of this phase transition.[1]
Inhibition of Signaling Pathways
STAT3 Signaling Pathway
The Signal Transducer and Activator of Transcription 3 (STAT3) pathway is often constitutively activated in cancer cells and plays a pivotal role in cell survival and proliferation.[2] this compound has been found to inhibit the STAT3 signaling pathway.[2][4] In vitro studies have shown that this compound exerts its pro-apoptotic effects in malignant transformed human gastric epithelial cells by modulating this pathway, and agonists of STAT3 were able to abolish these effects.[4] In vivo, this compound was shown to inhibit the STAT3 pathway in the gastric mucosa of mice.[4]
Anti-Metastatic Potential
In addition to inducing apoptosis and inhibiting proliferation, this compound has also been suggested to inhibit metastasis.[1]
Experimental Protocols
Detailed methodologies for key experiments used to investigate the mechanism of action of this compound are provided below.
Cell Viability Assay (MTT Assay)
This protocol outlines the use of the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to determine the cytotoxic effects of this compound on cancer cells.[5][8]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.[8]
-
Cell Treatment: Treat cells with the desired concentrations of this compound for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the effect of this compound on cell cycle progression.[8]
-
Cell Treatment: Treat cells with this compound for the desired duration.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol (B145695) overnight at -20°C.
-
Washing and RNase Treatment: Wash the fixed cells with PBS and resuspend in 500 µL of PBS. Add 5 µL of RNase A (100 µg/mL) and incubate for 30 minutes at 37°C.
-
Staining: Add 10 µL of PI solution (50 µg/mL) to each sample and incubate for 15 minutes in the dark.
-
Analysis: Analyze the samples by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).
Conclusion
This compound demonstrates significant potential as an anti-cancer agent through a multi-pronged mechanism of action. Its ability to induce caspase-dependent apoptosis via both intrinsic and extrinsic pathways, cause cell cycle arrest, and inhibit critical pro-survival signaling pathways like STAT3, underscores its therapeutic promise. The generation of mitochondrial ROS appears to be a key initiating event in its cytotoxic activity. Further preclinical and clinical investigations are warranted to fully elucidate its efficacy and safety profile for potential use in oncology.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. (-)-Asarinin alleviates gastric precancerous lesions by promoting mitochondrial ROS accumulation and inhibiting the STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. (-)-Asarinin from the Roots of Asarum sieboldii Induces Apoptotic Cell Death via Caspase Activation in Human Ovarian Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
DL-Asarinin: A Potent Inhibitor of Foot-and-Mouth Disease Virus Replication
A Technical Guide for Researchers and Drug Development Professionals
This technical guide provides an in-depth overview of the antiviral properties of DL-Asarinin against the Foot-and-Mouth Disease Virus (FMDV). This compound, a lignan (B3055560) found in various plants, has demonstrated significant potential as a therapeutic agent against this highly contagious and economically devastating livestock disease. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying mechanism of action and experimental workflows.
Core Findings: Quantitative Antiviral Activity
Recent research has established (-)-Asarinin as a potent and selective inhibitor of FMDV replication.[1] Its antiviral efficacy is comparable to, and in some assays greater than, the benchmark antiviral drug ribavirin.[1][2] The primary mechanism of action is the specific inhibition of the viral RNA-dependent RNA polymerase (3Dpol), an enzyme essential for the replication of the FMDV genome.[2][3]
| Parameter | Value (µM) | 95% Confidence Interval | Assay | Cell Line | Notes |
| EC50 | 15.11 ± 1.18 | 13.72 to 16.49 | Immunoperoxidase Monolayer Assay (IPMA) | BHK-21 | Measures the concentration for 50% reduction of viral infection. |
| IC50 | 10.37 | Not Specified | Cell-based FMDV Minigenome Assay | Not Specified | Measures the concentration for 50% inhibition of viral polymerase activity (GFP expression). |
Table 1: In vitro antiviral activity of (-)-Asarinin against FMDV.[2]
Studies have shown a robust dose-dependent reduction in viral copy numbers and the synthesis of negative-strand viral RNA in the presence of (-)-Asarinin.[2][4] At a concentration of 40 µM, (-)-Asarinin was found to completely inhibit 50% of FMDV.[2]
Mechanism of Action: Targeting the Viral Polymerase
The antiviral effect of (-)-Asarinin is mediated by its direct inhibition of the FMDV 3Dpol.[2][3] In silico predictions suggest that (-)-Asarinin preferentially binds to the active site of the FMDV 3Dpol.[2][5] This targeted action prevents the polymerase from replicating the viral RNA, thereby halting the production of new virus particles.[3][6] Importantly, studies have confirmed that (-)-Asarinin does not inhibit the FMDV 3C protease, indicating a specific mechanism of action.[1][2]
Caption: Mechanism of this compound against FMDV.
Experimental Protocols
To ensure the reproducibility of these findings, detailed methodologies for the key experiments are provided below.
Cell and Virus Culture
-
Cell Line: Baby Hamster Kidney (BHK-21) cells were used for viral propagation and antiviral assays.
-
Virus Strain: Foot-and-Mouth Disease Virus serotype A (A/TAI/NP05/2017) was propagated in BHK-21 cells to generate virus stock.[2] The 50% tissue culture infective dose (TCID50) was calculated using the Reed–Muench method.[2]
Cytotoxicity Assay
The cytotoxicity of (-)-Asarinin on BHK-21 cells was determined using a standard MTT assay to establish the non-toxic concentration range for subsequent antiviral experiments.
Antiviral Activity Assays
The antiviral activity of (-)-Asarinin was evaluated at different stages of viral infection, including pre-viral entry, post-viral entry, and a protective effect assay.[1][2]
Post-Viral Entry Assay:
-
BHK-21 cells were seeded in 96-well plates and infected with FMDV.
-
After a 1-hour adsorption period, the viral inoculum was removed, and the cells were washed.
-
Medium containing various concentrations of (-)-Asarinin was added to the wells.
-
The plates were incubated, and the cytopathic effect (CPE) was observed and quantified using crystal violet staining.[1][2]
Immunoperoxidase Monolayer Assay (IPMA):
-
Following the post-viral entry protocol, infected BHK-21 cells were fixed.
-
The cells were then incubated with a primary antibody against FMDV, followed by a secondary antibody conjugated to horseradish peroxidase.
-
A substrate was added to visualize the FMDV-positive cells.
-
The number of infected cells was counted to determine the dose-dependent reduction in viral protein expression.[1][2]
Caption: General workflow for in vitro antiviral analysis.
Viral RNA Quantification by RT-qPCR
-
Total RNA was extracted from FMDV-infected BHK-21 cells treated with (-)-Asarinin.
-
Reverse transcription-quantitative PCR (RT-qPCR) was performed to quantify the viral load by detecting the 5' untranslated region (5' UTR) of FMDV and to measure the synthesis of negative-strand RNA.[2]
-
The results demonstrated a dose-dependent reduction in viral copy numbers with (-)-Asarinin treatment.[2][4]
Cell-Based FMDV Minigenome Assay
This assay was used to specifically confirm the targeting of FMDV 3Dpol by (-)-Asarinin.[2] A minigenome system expressing a reporter gene (like GFP) under the control of the FMDV replication machinery was used. The inhibition of GFP expression in the presence of (-)-Asarinin directly correlated with the inhibition of the viral polymerase activity.[2][5]
Conclusion and Future Directions
The data presented in this guide strongly support this compound as a promising candidate for the development of novel antiviral therapies against FMDV. Its potent and selective inhibition of the viral 3Dpol provides a clear and targeted mechanism of action. Future research should focus on in vivo efficacy studies, pharmacokinetic and toxicological profiling, and the evaluation of its activity against a broader range of FMDV serotypes. These steps will be crucial in translating these promising in vitro findings into effective therapeutic strategies for the control and prevention of Foot-and-Mouth Disease.
References
- 1. mdpi.com [mdpi.com]
- 2. Antiviral Efficacy of Lignan Derivatives (-)-Asarinin and Sesamin Against Foot-and-Mouth Disease Virus by Targeting RNA-Dependent RNA Polymerase (3Dpol) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Antiviral Efficacy of Lignan Derivatives (-)-Asarinin and Sesamin Against Foot-and-Mouth Disease Virus by Targeting RNA-Dependent RNA Polymerase (3Dpol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Antiviral Efficacy of Lignan Derivatives (-)-Asarinin and Sesamin Against Foot-and-Mouth Disease Virus by Targeting RNA-Dependent RNA Polymerase (3Dpol) | Semantic Scholar [semanticscholar.org]
The Anti-inflammatory Potential of DL-Asarinin: A Technical Overview for Researchers
Disclaimer: Scientific literature predominantly focuses on the biological activities of the stereoisomer (-)-Asarinin. Direct, comprehensive studies on the anti-inflammatory effects of the racemic mixture DL-Asarinin are limited. This document summarizes the available data, primarily on (-)-Asarinin, which is a component of this compound, to provide insights into its potential anti-inflammatory properties.
This compound, a lignan (B3055560) found in various plant species, has garnered interest for its potential therapeutic applications. This technical guide delves into the anti-inflammatory effects attributed primarily to its levorotatory isomer, (-)-Asarinin. The subsequent sections will detail the quantitative data from preclinical studies, provide comprehensive experimental protocols for key assays, and visualize the implicated signaling pathways.
Core Research Findings
(-)-Asarinin has demonstrated significant anti-inflammatory and anti-allergic properties in both cellular and animal models. Its primary mechanism of action appears to be the inhibition of mast cell activation, a critical event in the inflammatory cascade. This is achieved through the suppression of Src family kinases, which are key regulators of inflammatory signaling pathways.[1]
In preclinical studies, (-)-Asarinin has been shown to reduce the release of pro-inflammatory mediators, including histamine (B1213489) and various cytokines, from mast cells. Furthermore, in animal models of allergic rhinitis, it has been observed to alleviate inflammatory symptoms.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies on (-)-Asarinin, showcasing its inhibitory effects on various inflammatory markers.
Table 1: In Vitro Anti-inflammatory Effects of (-)-Asarinin on LAD2 Human Mast Cells
| Parameter Assessed | Cell Line | Treatment | Concentration | Effect | Reference |
| β-hexosaminidase Release | LAD2 | (-)-Asarinin | 50 µM (20 min) | IC50 of 35.26 µM | [2] |
| Histamine Release | LAD2 | (-)-Asarinin | 50 µM (20 min) | Significant inhibition | [2] |
| Calcium Flux | LAD2 | (-)-Asarinin | 25 µM (30 min) | Significant reduction | [2] |
| Cytokine Release (TNF-α, MCP-1, IL-4, IL-5) | LAD2 | (-)-Asarinin | Not specified | Significant reduction | [2] |
| Phosphorylation of Lyn and Fyn (Src family kinases) | LAD2 | (-)-Asarinin | 100 µM (6h) | Inhibition | [1] |
Table 2: In Vivo Anti-allergic and Anti-inflammatory Effects of (-)-Asarinin in Mouse Models
| Animal Model | Treatment | Dosage | Effect | Reference |
| OVA-induced Systemic Anaphylaxis | (-)-Asarinin | 2.50 mg/kg (p.o.) | Reduced serum histamine, TNF-α, MCP-1, IL-4, and IL-5 | [2] |
| OVA-induced Allergic Rhinitis | (-)-Asarinin | 5.0 mg/kg (p.o., daily for 7 days) | Inhibited scratching and sneezing; reduced serum histamine, total IgE, and IL-4; attenuated inflammatory infiltration and nasal mucosa thickening | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the investigation of the anti-inflammatory effects of (-)-Asarinin.
Inhibition of Mast Cell Activation in LAD2 Human Mast Cells
1. Cell Culture and Sensitization:
-
Cell Line: Human mast cell line LAD2.[2]
-
Culture Conditions: LAD2 cells are cultured in StemPro-34 SFM medium supplemented with StemPro-34 Nutrient Supplement, 2 mM L-glutamine, 100 IU/mL penicillin, 50 µg/mL streptomycin, and 100 ng/mL recombinant human stem cell factor (rhSCF).[3]
-
Sensitization: For degranulation and cytokine release assays, LAD2 cells are sensitized with 1 µg/mL of human IgE overnight.[2]
2. β-Hexosaminidase Release Assay:
-
Sensitized LAD2 cells are washed and resuspended in Tyrode's buffer.
-
Cells are pre-incubated with various concentrations of (-)-Asarinin for 30 minutes at 37°C.
-
Degranulation is induced by challenging the cells with an appropriate antigen (e.g., anti-IgE).
-
The reaction is stopped by centrifugation at 4°C.
-
The supernatant is collected, and the β-hexosaminidase activity is measured using a colorimetric assay with p-nitrophenyl-N-acetyl-β-D-glucosaminide as the substrate. The absorbance is read at 405 nm.
3. Histamine Release Assay:
-
Following the same sensitization and treatment protocol as the β-hexosaminidase assay, the cell supernatant is collected.
-
Histamine levels in the supernatant are quantified using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
4. Cytokine Release Assay:
-
Sensitized LAD2 cells are treated with (-)-Asarinin and stimulated with an antigen.
-
After an appropriate incubation period (e.g., 24 hours), the cell culture supernatant is collected.
-
The concentrations of inflammatory cytokines such as TNF-α, IL-4, and IL-5 are measured using specific ELISA kits for each cytokine.
5. Western Blot Analysis for Src Kinase Phosphorylation:
-
LAD2 cells are treated with (-)-Asarinin (e.g., 100 µM) for a specified time (e.g., 6 hours).[1]
-
Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against phosphorylated and total forms of Src family kinases (e.g., Lyn, Fyn), PLC-γ1, p38α, and Akt.
-
After washing, the membrane is incubated with HRP-conjugated secondary antibodies.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Ovalbumin (OVA)-Induced Allergic Rhinitis in Mice
1. Animals:
-
BALB/c mice are commonly used for this model.[4]
2. Sensitization and Challenge:
-
Mice are sensitized by intraperitoneal injections of ovalbumin (OVA) emulsified in aluminum hydroxide (B78521) on specific days (e.g., days 0, 7, and 14).[4]
-
Following the sensitization period, mice are challenged intranasally with OVA solution for several consecutive days to induce an allergic rhinitis response.[5]
3. Treatment:
-
(-)-Asarinin is administered orally (e.g., 5.0 mg/kg) daily during the challenge period.[2]
4. Assessment of Allergic Symptoms:
-
The frequency of sneezing and nasal rubbing movements is counted for a defined period after the final OVA challenge.[5]
5. Sample Collection and Analysis:
-
Blood: Serum is collected to measure the levels of total IgE, OVA-specific IgE, histamine, and cytokines (e.g., IL-4) using ELISA kits.[2]
-
Nasal Lavage Fluid (NALF): NALF can be collected to analyze inflammatory cell infiltration.
-
Nasal Tissue: The nasal mucosa is excised for histological analysis (e.g., H&E staining) to assess inflammatory cell infiltration and tissue thickening.[2]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the proposed signaling pathways affected by (-)-Asarinin and a general experimental workflow.
Caption: Proposed mechanism of (-)-Asarinin in inhibiting mast cell activation.
Caption: General experimental workflow for in vitro anti-inflammatory studies.
References
DL-Asarinin as a Precursor to Mammalian Lignans: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of DL-Asarinin's role as a precursor to the mammalian lignans (B1203133), enterolactone (B190478) and enterodiol (B191174). It delves into the conversion process mediated by gut microbiota, the biological activities of the resulting lignans, and their potential therapeutic applications. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and natural product chemistry.
Introduction to this compound and Mammalian Lignans
This compound is a furofuran-type lignan (B3055560) found in various medicinal plants and foods.[1] Like other plant lignans, it can be metabolized by the intestinal microflora of mammals into enterolignans, primarily enterodiol (END) and enterolactone (ENL).[1] These mammalian lignans have garnered significant scientific interest due to their potential health benefits, including roles in the prevention of hormone-dependent cancers and cardiovascular diseases.[2][3][4] Enterolactone and enterodiol exhibit both weak estrogenic and antiestrogenic activities, allowing them to modulate the body's hormonal balance.[2][3][4]
The Conversion Pathway: From this compound to Enterolignans
The transformation of this compound into enterolactone and enterodiol is a complex process orchestrated by the diverse enzymatic machinery of the gut microbiota.[1][5] While the complete metabolic pathway for asarinin (B95023) is still under investigation, it is understood to involve a series of demethylation, dehydroxylation, and dehydrogenation reactions.[5]
The general pathway for the conversion of plant lignans to enterolignans involves several key steps:
-
Deglycosylation: If the precursor lignan is in a glycosidic form, the sugar moieties are first cleaved by bacterial glycosidases.
-
Demethylation and Dehydroxylation: The aglycone then undergoes demethylation and dehydroxylation reactions, catalyzed by various bacterial species.
-
Conversion to Enterodiol and Enterolactone: These reactions ultimately lead to the formation of enterodiol, which can be further oxidized to enterolactone.[5]
The composition and activity of an individual's gut microbiota play a crucial role in the efficiency of this conversion, leading to significant inter-individual variations in enterolignan production.[6]
Figure 1: Proposed metabolic pathway of this compound to mammalian lignans by gut microbiota.
Quantitative Data on Lignan Conversion and Biological Activity
While specific quantitative data on the conversion yield of this compound to enterolactone and enterodiol is limited, studies on structurally similar lignans provide valuable insights. For instance, in vitro fermentation of sesamin (B1680957) with human fecal inoculum showed a conversion rate to mammalian lignans of 1.1%, which was significantly lower than the 57.2% conversion of secoisolariciresinol (B192356) diglucoside (SDG). The biological activities of enterolactone and enterodiol have been quantified in various studies, particularly their inhibitory effects on key enzymes involved in hormone synthesis.
Table 1: In Vitro Conversion of Plant Lignans to Mammalian Lignans
| Precursor Lignan | Conversion Rate (%) | Experimental System | Reference |
| Sesamin | 1.1 | In vitro fermentation with human fecal inoculum | [7] |
| Secoisolariciresinol diglucoside (SDG) | 57.2 | In vitro fermentation with human fecal inoculum | [7] |
Table 2: Inhibitory Activity of Mammalian Lignans on Key Enzymes
| Lignan | Enzyme | Inhibition | Concentration | Cell Line | Reference |
| Enterolactone (EL) | Aromatase | 37% | 10 µM | MCF-7 | [8] |
| Enterodiol (ED) | Aromatase | 81% | 10 µM | MCF-7 | [8] |
| Enterolactone (EL) | 17β-HSD type 1 | 84% | 50 µM | MCF-7 | [8] |
| Enterolactone (EL) | Aromatase | Ki = 14.4 µM | - | Human preadipocytes | |
| Enterodiol (ED) | Aromatase | - | - | Human preadipocytes |
Experimental Protocols
In Vitro Fermentation of this compound with Human Fecal Microbiota
This protocol outlines a general procedure for the in vitro conversion of this compound to mammalian lignans using human fecal inoculum.
Materials:
-
This compound
-
Fresh human fecal samples from healthy donors
-
Anaerobic culture medium (e.g., pre-reduced peptone-yeast extract-glucose broth)
-
Anaerobic chamber or gas-pack system
-
Centrifuge
-
Sterile tubes and glassware
Procedure:
-
Fecal Slurry Preparation: Immediately after collection, homogenize fresh fecal samples in a pre-reduced anaerobic buffer inside an anaerobic chamber. Centrifuge the slurry at a low speed to remove large debris.
-
Inoculation: Add the fecal supernatant (inoculum) to the anaerobic culture medium containing a known concentration of this compound.
-
Incubation: Incubate the culture anaerobically at 37°C for a specified period (e.g., 24, 48, 72 hours).
-
Sampling: At designated time points, withdraw aliquots of the culture for analysis.
-
Extraction: Centrifuge the aliquots to pellet the bacterial cells. Extract the supernatant with an organic solvent (e.g., ethyl acetate) to isolate the lignans.
-
Analysis: Analyze the extracted lignans using GC-MS or HPLC.
GC-MS Analysis of Mammalian Lignans
This protocol describes the analysis of enterolactone and enterodiol in biological samples using Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization.
Materials:
-
Extracted lignan samples
-
Internal standards (e.g., deuterated enterolactone)
-
Derivatizing agent (e.g., BSTFA with 1% TMCS)
-
Anhydrous pyridine
-
GC-MS system with a suitable capillary column
Procedure:
-
Sample Preparation: Evaporate the solvent from the extracted lignan samples to dryness under a stream of nitrogen.
-
Derivatization: To the dried residue, add the derivatizing agent and anhydrous pyridine. Heat the mixture to facilitate the formation of trimethylsilyl (B98337) (TMS) derivatives of the lignans.
-
GC-MS Analysis: Inject the derivatized sample into the GC-MS system.
-
Gas Chromatography: Use a temperature program to separate the TMS-derivatized lignans.
-
Mass Spectrometry: Operate the mass spectrometer in selected ion monitoring (SIM) mode to detect and quantify the characteristic ions of the derivatized enterolactone and enterodiol.
-
-
Quantification: Calculate the concentration of enterolactone and enterodiol in the original sample by comparing their peak areas to that of the internal standard.
Figure 2: General experimental workflow for the conversion and analysis of this compound.
Signaling Pathways and Biological Activities
Enterolactone and enterodiol exert their biological effects through multiple signaling pathways, primarily by interacting with estrogen receptors and modulating the activity of enzymes involved in steroid hormone metabolism.
Estrogen Receptor Signaling
Enterolactone and enterodiol are classified as phytoestrogens due to their structural similarity to estradiol, allowing them to bind to estrogen receptors (ERα and ERβ).[3][4] Their effects can be either estrogenic or antiestrogenic, depending on the cellular context and the concentration of endogenous estrogens.[3][4]
-
Agonistic Activity: At low concentrations of endogenous estrogen, enterolignans can act as weak ER agonists, initiating downstream signaling cascades.
-
Antagonistic Activity: In the presence of high levels of estradiol, they can act as antagonists by competing for ER binding, thereby inhibiting the proliferative effects of estrogen.
One study found that enterodiol and enterolactone have different impacts on ERα transcriptional activation, with enterodiol inducing both AF-1 and AF-2 transactivation functions, similar to estradiol, while enterolactone is less efficient in inducing AF-1.
Aromatase Inhibition
Aromatase is a key enzyme responsible for the conversion of androgens to estrogens. Enterolactone and enterodiol have been shown to be competitive inhibitors of aromatase.[2][8] By inhibiting this enzyme, they can reduce the local production of estrogens in peripheral tissues, which is a crucial mechanism for their potential anticancer effects, particularly in hormone-dependent breast cancer.[2][8]
Figure 3: Key signaling pathways modulated by enterolactone and enterodiol.
Conclusion and Future Directions
This compound serves as a precursor to the biologically active mammalian lignans, enterolactone and enterodiol. The conversion, mediated by the gut microbiota, leads to compounds with significant potential in the prevention and treatment of hormone-related diseases. While the general metabolic pathways and biological activities are becoming clearer, further research is needed to:
-
Determine the precise quantitative conversion yield of this compound to enterolactone and enterodiol in humans.
-
Identify the specific bacterial species and enzymes involved in the metabolism of this compound.
-
Elucidate the full spectrum of signaling pathways modulated by asarinin-derived enterolignans.
A deeper understanding of these aspects will be crucial for the development of novel therapeutic strategies based on this compound and other plant lignans.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. Human Intestinal Bacteria Capable of Transforming Secoisolariciresinol Diglucoside to Mammalian Lignans, Enterodiol and Enterolactone [jstage.jst.go.jp]
- 4. cpb.pharm.or.jp [cpb.pharm.or.jp]
- 5. Dietary lignans, plasma enterolactone levels, and metabolic risk in men: exploring the role of the gut microbiome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In vitro gastrointestinal bioaccessibility and colonic fermentation of lignans from fresh, fermented, and germinated flaxseed - Food & Function (RSC Publishing) DOI:10.1039/D2FO02559K [pubs.rsc.org]
- 8. Dietary sesamin is converted to enterolactone in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Neuroprotective Effects of Asarinin in PC12 Cells: A Technical Guide
This technical guide provides an in-depth analysis of the neuroprotective effects of asarinin (B95023), a lignan (B3055560) found in plants of the Asarum genus, with a specific focus on its activity in rat adrenal pheochromocytoma (PC12) cells. This document is intended for researchers, scientists, and drug development professionals interested in the potential therapeutic applications of asarinin in neurodegenerative diseases.
Introduction
Asarinin has demonstrated significant neuroprotective properties, particularly in models of neurotoxicity. Research has shown its ability to not only enhance dopamine (B1211576) biosynthesis but also to protect against cytotoxicity induced by neurotoxins such as 6-hydroxydopamine (6-OHDA)[1]. The mechanisms underlying these effects involve the modulation of key signaling pathways related to cell survival and apoptosis. This guide will detail the experimental evidence, methodologies, and cellular pathways influenced by asarinin in PC12 cells, a widely used model for neuronal studies.
Effects on Dopamine Biosynthesis
Asarinin has been shown to positively influence dopamine levels in PC12 cells. Treatment with asarinin at concentrations of 25-50 μM resulted in a notable increase in intracellular dopamine[1]. Furthermore, it enhanced the dopamine-boosting effects of L-DOPA, a precursor to dopamine[1]. This suggests a potential role for asarinin in conditions characterized by dopamine deficiency.
Cytoprotective Effects Against 6-OHDA-Induced Toxicity
A key aspect of asarinin's neuroprotective profile is its ability to shield PC12 cells from the cytotoxic effects of 6-OHDA, a neurotoxin commonly used to model Parkinson's disease. Asarinin (25 μM) effectively mitigated 6-OHDA-induced cell death by modulating critical signaling cascades involved in apoptosis and cell survival[1].
Quantitative Data Summary
The following tables summarize the key quantitative findings from the study on the effects of asarinin in PC12 cells.
Table 1: Effect of Asarinin on Dopamine Levels
| Treatment | Concentration | Outcome |
| Asarinin | 25-50 μM | Increased intracellular dopamine levels |
| Asarinin + L-DOPA | 25 μM Asarinin | Enhanced L-DOPA-induced increase in dopamine |
Table 2: Neuroprotective Effects of Asarinin against 6-OHDA-Induced Cytotoxicity
| Treatment | Concentration | Effect on 6-OHDA (100 μM)-Induced Events |
| Asarinin | 25 μM | Inhibited sustained ERK1/2 phosphorylation |
| Inhibited sustained p38MAPK phosphorylation | ||
| Inhibited sustained JNK1/2 phosphorylation | ||
| Inhibited Bax phosphorylation | ||
| Inhibited caspase-3 activity |
Table 3: Pro-survival Signaling Activated by Asarinin
| Treatment | Concentration | Pro-survival Effect |
| Asarinin | 25 μM | Induced transient phosphorylation of ERK1/2 |
| Activated Bad phosphorylation at Ser 112 | ||
| Induced PKA signaling | ||
| Increased CREB phosphorylation | ||
| Increased Tyrosine Hydroxylase (TH) phosphorylation |
Experimental Protocols
This section details the methodologies used to investigate the neuroprotective effects of asarinin in PC12 cells.
Cell Culture and Treatment
PC12 cells, derived from a rat adrenal pheochromocytoma, were cultured in a suitable medium, typically RPMI 1640 supplemented with fetal bovine serum and horse serum, and maintained in a humidified incubator at 37°C with 5% CO2. For experimental procedures, cells were seeded in appropriate culture plates. Treatment with asarinin and/or 6-OHDA was carried out at the concentrations and for the durations specified in the experimental design[1].
Dopamine Biosynthesis Assay
To measure intracellular dopamine levels, PC12 cells were treated with asarinin for a specified period. Following treatment, the cells were harvested and lysed. The dopamine content in the cell lysates was then quantified using high-performance liquid chromatography (HPLC) with electrochemical detection, a standard and sensitive method for neurotransmitter analysis[1].
Cytotoxicity and Cell Viability Assays
The protective effect of asarinin against 6-OHDA-induced cytotoxicity was assessed using cell viability assays. A common method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. In this assay, viable cells with active mitochondria reduce the yellow MTT to a purple formazan (B1609692) product. The amount of formazan, which is proportional to the number of living cells, is measured spectrophotometrically. PC12 cells were pre-treated with asarinin before being exposed to 6-OHDA. Cell viability was then determined using the MTT assay to evaluate the protective effect of asarinin.
Western Blot Analysis
Western blotting was employed to analyze the expression and phosphorylation status of key proteins in the signaling pathways affected by asarinin. Following treatment, PC12 cells were lysed, and the total protein concentration was determined. Equal amounts of protein from each sample were separated by SDS-PAGE and transferred to a membrane. The membranes were then incubated with primary antibodies specific for the proteins of interest (e.g., ERK1/2, p38MAPK, JNK1/2, Bax, caspase-3, PKA, CREB, TH, and their phosphorylated forms). After washing, the membranes were incubated with secondary antibodies conjugated to an enzyme (e.g., horseradish peroxidase). The protein bands were visualized using a chemiluminescence detection system, and the band intensities were quantified to determine the relative protein expression levels[1].
Signaling Pathways and Experimental Workflow Visualizations
The following diagrams, created using the DOT language, illustrate the signaling pathways modulated by asarinin and the general experimental workflow.
Caption: Asarinin-induced dopamine biosynthesis pathway.
Caption: Asarinin's dual role in promoting survival and inhibiting apoptosis.
Caption: General experimental workflow for studying asarinin's effects.
Conclusion
Asarinin demonstrates significant neuroprotective potential in PC12 cells by enhancing dopamine biosynthesis and protecting against 6-OHDA-induced cytotoxicity. Its mechanisms of action involve the activation of pro-survival pathways, such as the PKA-CREB-TH and transient ERK signaling, and the inhibition of pro-apoptotic pathways, including the sustained activation of the ERK-p38MAPK-JNK1/2-caspase-3 system[1]. These findings highlight asarinin as a promising candidate for further investigation in the development of therapeutic strategies for neurodegenerative diseases.
References
Inhibition of Mast Cell Activation by (-)-Asarinin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mast cells are pivotal players in allergic and inflammatory responses, acting as primary effectors in Type I hypersensitivity reactions. Upon activation, they release a potent cocktail of pre-formed and newly synthesized mediators, including histamine, proteases, cytokines, and chemokines, which drive the clinical manifestations of allergic diseases. Consequently, inhibiting mast cell activation is a key therapeutic strategy for conditions such as allergic rhinitis, asthma, and anaphylaxis. (-)-Asarinin, a lignan (B3055560) compound isolated from the roots of Asiasari radix, has emerged as a promising natural product with significant anti-allergic properties. This technical guide synthesizes the current understanding of (-)-Asarinin's mechanism of action, presenting quantitative data on its inhibitory effects, detailed experimental protocols for its evaluation, and visual representations of the molecular pathways it modulates. The evidence points to (-)-Asarinin functioning as a potent inhibitor of Src family kinases, positioning it as a valuable candidate for further investigation in the development of novel anti-allergic and anti-inflammatory therapies.[1][2][3]
Quantitative Data Summary
The inhibitory effects of (-)-Asarinin on mast cell function have been quantified through various in vitro and in vivo assays. The data highlights its potency in suppressing key events in the allergic cascade.
Table 1: In Vitro Anti-Allergic Effects of (-)-Asarinin [2]
| Cell Line | Assay | Concentration (µM) | Effect |
| LAD2 (Human Mast Cell Line) | Histamine Release | 50 | Significant Inhibition |
| LAD2 (Human Mast Cell Line) | Cytokine Release (TNF-α, MCP-1, IL-4, IL-5) | Not Specified | Significant Reduction |
Table 2: In Vivo Anti-Allergic Effects of (-)-Asarinin in a Murine Model of Allergic Rhinitis [1]
| Parameter Measured | Effect of (-)-Asarinin Treatment |
| Histamine Concentration | Decreased |
| Total IgE Concentration | Decreased |
| IL-4 Concentration | Decreased |
| Inflammatory Infiltrates | Attenuated |
| Nasal Mucosa Incrassation (Thickening) | Attenuated |
Core Mechanism of Action: Src Family Kinase Inhibition
The primary mechanism through which (-)-Asarinin exerts its anti-allergic effects is by inhibiting the activation of Src family kinases.[1][2][3] These kinases, including Lyn and Fyn, are among the very first signaling molecules activated following the cross-linking of IgE bound to the high-affinity IgE receptor (FcεRI) by an antigen.[3]
By preventing the phosphorylation and subsequent activation of Src family kinases, (-)-Asarinin effectively halts the entire downstream signaling cascade.[1][3] This blockade prevents crucial subsequent events such as intracellular calcium mobilization, which is a necessary trigger for the degranulation of mast cells.[1][3] The ultimate result is the suppression of both early-phase responses (release of pre-formed mediators like histamine) and late-phase responses (synthesis and secretion of pro-inflammatory cytokines).[1][3] This mechanism is effective in both IgE-dependent (antigen-mediated) and IgE-independent (e.g., Compound 48/80-mediated) mast cell activation.[1]
Signaling Pathway Diagram
The following diagram illustrates the IgE-mediated mast cell activation pathway and highlights the inhibitory point of action for (-)-Asarinin.
References
Methodological & Application
Quantitative Analysis of DL-Asarinin: A Guide to Analytical Techniques and Protocols
FOR IMMEDIATE RELEASE
Application Note & Protocol
[City, State] – [Date] – This document provides a comprehensive overview of analytical methodologies for the quantitative determination of DL-Asarinin, a bioactive lignan (B3055560) with significant interest in the pharmaceutical and nutraceutical industries. The protocols and data presented herein are intended for researchers, scientists, and drug development professionals engaged in the analysis of this compound in various matrices.
This compound, a furofuran lignan, has demonstrated a range of biological activities, including anti-inflammatory, anticancer, and antiviral effects. Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, quality control of raw materials and finished products, and for elucidating its mechanisms of action. This application note details validated methods using High-Performance Liquid Chromatography (HPLC) with different detectors and advanced techniques such as Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
Data Presentation: Quantitative Summary
The selection of an analytical method for this compound quantification depends on factors such as the sample matrix, required sensitivity, and available instrumentation. The following tables summarize key performance parameters for various techniques, providing a comparative overview to aid in method selection.[1]
Table 1: HPLC Method with UV Detection
| Parameter | Value | Reference |
| Linearity (R²) | > 0.998 | [2] |
| Limit of Detection (LOD) | ~0.1 µg/mL | [2] |
| Limit of Quantification (LOQ) | ~0.3 µg/mL | [2] |
| Recovery | > 99% | [2] |
| Precision (%RSD) | < 2% | [2] |
Table 2: HPLC Method with Fluorescence Detection
| Parameter | Value | Reference |
| Linearity (R²) | > 0.999 | [2] |
| Limit of Detection (LOD) | ~0.03 ng | [2] |
| Limit of Quantification (LOQ) | 0.1 ng (2.82 nmol) | [2] |
| Recovery | > 98% | [2] |
| Precision (%RSD) | < 3% | [2] |
Table 3: UPLC-MS/MS Method for Rat Plasma
| Parameter | Value | Reference |
| Linearity Range | 1-2000 ng/mL | |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | |
| Precision (%RSD) | < 15% | |
| Accuracy | 85-115% | |
| Recovery | > 80% |
Table 4: HPTLC-Densitometry Method for Plant Extracts
| Parameter | Value | Reference |
| Linearity Range | 1–8 µg per band | [1] |
| Limit of Detection (LOD) | 250–617 ng per band | [1] |
| Limit of Quantitation (LOQ) | 856–1974 ng per band | [1] |
| Recovery | 96.38 ± 1.92% to 101.84 ± 1.05% | [1] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below to facilitate their implementation in a laboratory setting.
Protocol 1: High-Performance Liquid Chromatography (HPLC) with UV Detection
This protocol is suitable for the quantification of this compound in plant materials and other matrices where high sensitivity is not the primary requirement.
1. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Methanol (B129727) (for sample preparation)
-
0.45 µm syringe filters
2. Chromatographic Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent.[2]
-
Column: HYPERSIL BDS C18, 5 µm, 4.6 x 250 mm.[2]
-
Mobile Phase: Acetonitrile:Water (50:50, v/v), isocratic.[2]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 287 nm.
-
Injection Volume: 20 µL.
3. Standard Solution Preparation:
-
Accurately weigh 10 mg of this compound reference standard.[2]
-
Dissolve in 10 mL of methanol to obtain a stock solution of 1 mg/mL.[2]
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.5 µg/mL to 100 µg/mL.
4. Sample Preparation (from Plant Material):
-
Accurately weigh a suitable amount of the powdered plant sample.[2]
-
Extract with methanol using sonication or Soxhlet extraction.[2]
-
Filter the extract through a 0.45 µm syringe filter prior to injection.[2]
5. Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions to construct a calibration curve.
-
Inject the prepared sample solutions.
-
Quantify the amount of this compound in the samples by comparing the peak area with the calibration curve.[2]
Protocol 2: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
This method offers high sensitivity and selectivity, making it ideal for the analysis of this compound in complex biological matrices such as plasma or serum.[1]
1. Materials and Reagents:
-
This compound reference standard
-
Internal Standard (IS), e.g., Alantolactone[1]
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid
-
Ammonium (B1175870) acetate
-
Ultrapure water
2. Sample Preparation (from Rat Plasma):
-
To 100 µL of rat plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution.[3]
-
Add 300 µL of acetonitrile to precipitate proteins.[3]
-
Vortex the mixture for 1 minute.[3]
-
Centrifuge at 13,000 rpm for 10 minutes.[3]
-
Transfer the supernatant to a clean tube for analysis.[3]
3. UPLC Conditions:
-
UPLC System: Waters ACQUITY UPLC or equivalent.
-
Column: DIKMA Diamonsil C18 (4.6 mm × 150 mm, 5 µm).[1]
-
Mobile Phase: Isocratic elution with methanol/5 mM ammonium acetate/formic acid (75:25:0.1, v/v/v).[1]
-
Flow Rate: 0.8 mL/min.[1]
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
4. MS/MS Conditions:
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.[1]
-
Detection Mode: Multiple Reaction Monitoring (MRM).[1]
-
MRM Transitions:
-
This compound: [To be determined based on instrument tuning]
-
Internal Standard: [To be determined based on instrument tuning]
-
-
Source Parameters: Optimize capillary voltage, source temperature, and gas flows for maximum sensitivity.[3]
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of the standards.
-
Determine the concentration of this compound in the samples from the calibration curve.
Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is suitable for the analysis of this compound, particularly after derivatization to increase its volatility.
1. Materials and Reagents:
-
This compound reference standard
-
Anhydrous pyridine (B92270)
-
BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS (Trimethylchlorosilane)
-
Methanol or Ethanol (B145695) (for extraction)
2. Sample Preparation (from Plant Material):
-
Weigh approximately 1 gram of powdered plant material.[4]
-
Add 10 mL of methanol or ethanol and vortex for 1 minute.[4]
-
Sonication for 30 minutes can improve extraction efficiency.[4]
-
Centrifuge at 4000 rpm for 10 minutes and collect the supernatant.[4]
-
Evaporate the extract to dryness under a stream of nitrogen.[4]
3. Derivatization:
-
To the dried extract, add 50 µL of anhydrous pyridine to dissolve the residue.[4]
-
Add 50 µL of BSTFA with 1% TMCS.[4]
-
Cap the vial and heat at 60-70°C for 30-60 minutes.[4]
-
Cool to room temperature before injection.[4]
4. GC-MS Conditions:
-
GC-MS System: Agilent GC-MS or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or similar.
-
Carrier Gas: Helium at a constant flow rate.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program: Start at 150°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 10 minutes.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan or Selected Ion Monitoring (SIM).
Visualizations
The following diagrams illustrate a typical experimental workflow for this compound quantification and a key signaling pathway modulated by the compound.
This compound has been shown to exert anticancer effects by modulating key signaling pathways involved in apoptosis and cell survival.[2][3] One of the primary mechanisms is the inhibition of the STAT3 signaling pathway and the subsequent activation of the caspase cascade.[1][2][5]
Conclusion
The analytical methods and protocols outlined in this application note provide a robust framework for the accurate and reliable quantification of this compound. The choice of method should be guided by the specific requirements of the study, including the nature of the sample matrix and the desired level of sensitivity. The provided data and diagrams serve as a valuable resource for researchers and professionals in the field of natural product analysis and drug development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. (-)-Asarinin alleviates gastric precancerous lesions by promoting mitochondrial ROS accumulation and inhibiting the STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying DL-Asarinin Activity Ex Vivo
For Researchers, Scientists, and Drug Development Professionals
Introduction
DL-Asarinin, a lignan (B3055560) found in various plant species, has demonstrated a range of biological activities, including anti-inflammatory, anti-cancer, and antiviral effects.[1] These properties make it a compound of significant interest for therapeutic development. Its mechanisms of action often involve the modulation of key cellular signaling pathways, such as STAT3, Src family kinases, and Toll-like receptor (TLR) pathways.[1][2] The study of this compound's effects in a physiologically relevant context is crucial for understanding its therapeutic potential. Ex vivo assays, utilizing primary cells or tissues, provide a valuable platform for this purpose, bridging the gap between in vitro cell line studies and complex in vivo models.
These application notes provide detailed protocols for studying the anti-inflammatory and pro-apoptotic activities of this compound using ex vivo models. The protocols are designed to be comprehensive and adaptable for researchers in academic and industrial settings.
I. Ex Vivo Assays for Anti-Inflammatory Activity of this compound
The anti-inflammatory properties of this compound can be effectively assessed using primary immune cells. The following protocols describe the use of primary mast cells, peripheral blood mononuclear cells (PBMCs), and whole blood to measure the inhibitory effect of this compound on inflammatory responses.
Mast Cell Degranulation and Cytokine Release Assay
Principle: Mast cell degranulation is a key event in allergic and inflammatory responses, leading to the release of histamine (B1213489) and various cytokines.[3] this compound has been shown to inhibit mast cell activation.[4] This assay measures the ability of this compound to inhibit antigen-induced degranulation and cytokine secretion from primary mast cells.
Experimental Workflow:
Caption: Workflow for ex vivo mast cell degranulation and cytokine release assay.
Protocol:
-
Materials and Reagents:
-
This compound
-
Primary mast cells (e.g., from murine peritoneal lavage)
-
Cell culture medium (e.g., RPMI-1640) supplemented with FBS, antibiotics
-
Antigen (e.g., DNP-HSA) and corresponding IgE (e.g., anti-DNP IgE)
-
Histamine ELISA kit
-
TNF-α and IL-4 ELISA kits
-
96-well cell culture plates
-
-
Procedure:
-
Isolate primary mast cells from a suitable source (e.g., peritoneal cavity of mice).
-
Plate the mast cells in a 96-well plate at a density of 1 x 10^5 cells/well.
-
Pre-incubate the cells with varying concentrations of this compound (e.g., 1-100 µM) for 1 hour at 37°C.
-
Sensitize the cells with IgE for 24 hours.
-
Induce degranulation by adding the specific antigen.
-
Incubate for 30 minutes to 1 hour at 37°C.
-
Centrifuge the plate and collect the supernatant.
-
Measure the concentration of histamine, TNF-α, and IL-4 in the supernatant using ELISA kits according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage inhibition of histamine and cytokine release for each concentration of this compound compared to the vehicle-treated, stimulated control.
-
Determine the IC50 value for the inhibition of histamine and cytokine release.
-
Whole Blood Cytokine Release Assay
Principle: This assay provides a more physiologically relevant model by maintaining the complex interactions between different blood cells.[5] It measures the effect of this compound on cytokine production in response to a pro-inflammatory stimulus like lipopolysaccharide (LPS).
Protocol:
-
Materials and Reagents:
-
This compound
-
Freshly drawn human whole blood (anticoagulated with heparin)
-
Lipopolysaccharide (LPS)
-
RPMI-1640 medium
-
Cytokine ELISA kits (e.g., for TNF-α, IL-1β, IL-6)
-
96-well plates
-
-
Procedure:
-
Dilute fresh whole blood 1:5 with RPMI-1640 medium.
-
Add 200 µL of the diluted blood to each well of a 96-well plate.
-
Add varying concentrations of this compound to the wells.
-
Stimulate the blood with LPS (e.g., 100 ng/mL).
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Centrifuge the plate and collect the plasma.
-
Measure cytokine concentrations using ELISA.
-
-
Data Analysis:
-
Determine the percentage inhibition of cytokine production by this compound.
-
Calculate the IC50 values.
-
Data Presentation: Anti-Inflammatory Activity of this compound (in vitro reference data)
| Assay | Cell Type | Stimulant | Parameter Measured | IC50 (µM) | Reference |
| Cytotoxicity | A2780 Ovarian Cancer Cells | - | Cell Viability | 38.45 | [6] |
| Cytotoxicity | SKOV3 Ovarian Cancer Cells | - | Cell Viability | 60.87 | [6] |
| Anti-inflammatory | RAW 264.7 Macrophages | LPS | NO Production | ~25 | [7] |
| Anti-inflammatory | RAW 264.7 Macrophages | LPS | TNF-α Production | ~50 | [7] |
Note: The data presented above is derived from in vitro studies and should be used as a reference for designing and interpreting ex vivo experiments.
II. Ex Vivo Assays for Apoptotic Activity of this compound
This compound has been shown to induce apoptosis in cancer cells, making it a potential anti-cancer agent.[6] The following protocol describes an ex vivo method to assess the pro-apoptotic effects of this compound on primary cancer cells.
Annexin V/Propidium Iodide Apoptosis Assay
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[8] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, characteristic of late apoptosis and necrosis.
Experimental Workflow:
Caption: Workflow for ex vivo apoptosis assay using primary cancer cells.
Protocol:
-
Materials and Reagents:
-
This compound
-
Primary cancer cells (isolated from patient tumor biopsies)
-
Appropriate cell culture medium
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
-
-
Procedure:
-
Isolate primary cancer cells from a fresh tumor biopsy using appropriate enzymatic and mechanical dissociation methods.
-
Culture the primary cancer cells in a suitable medium.
-
Treat the cells with various concentrations of this compound for 24-48 hours.
-
Harvest the cells, including both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
-
-
Data Analysis:
-
Use flow cytometry software to gate the cell populations:
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
-
Quantify the percentage of cells in each quadrant for each treatment condition.
-
Determine the dose-dependent effect of this compound on apoptosis induction.
-
Data Presentation: Pro-Apoptotic Activity of this compound (in vitro reference data)
| Cell Line | Concentration (µM) | Duration (h) | Effect | Reference |
| A2780 Ovarian Cancer | 40 | 48 | Increased sub-G1 population, Caspase-3, -8, -9 activation | [6] |
| SKOV3 Ovarian Cancer | 60 | 48 | Increased sub-G1 population, Caspase-3, -8, -9 activation | [6] |
Note: The data presented above is derived from in vitro studies and should be used as a reference for designing and interpreting ex vivo experiments.
III. Signaling Pathways Modulated by this compound
Understanding the molecular mechanisms underlying this compound's activity is crucial for its development as a therapeutic agent. The following diagrams illustrate key signaling pathways known to be modulated by this compound.
Inhibition of Src Kinase Signaling in Mast Cells
This compound has been identified as an inhibitor of Src family kinases, which play a critical role in mast cell activation and degranulation.[4]
Caption: this compound inhibits mast cell degranulation via Src kinase pathway.
Modulation of the TLR4-MyD88 Signaling Pathway
This compound has been shown to modulate the Toll-like receptor 4 (TLR4) signaling pathway, which is involved in innate immunity and inflammation.[2]
Caption: this compound's potential modulation of the TLR4-MyD88 pathway.
Inhibition of the STAT3 Signaling Pathway
The STAT3 signaling pathway is often constitutively active in cancer cells and promotes cell survival and proliferation. This compound has been found to inhibit this pathway.[1]
Caption: this compound inhibits STAT3 signaling in cancer cells.
Induction of Caspase-Dependent Apoptosis
This compound induces apoptosis in cancer cells through the activation of caspases, which are key executioners of programmed cell death.[6]
Caption: this compound induces caspase-dependent apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. (-)-Asarinin inhibits mast cells activation as a Src family kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Src family kinase - Wikipedia [en.wikipedia.org]
- 7. In vivo and in vitro anti-inflammatory effects of a novel derivative of icariin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. (-)-Asarinin alleviates gastric precancerous lesions by promoting mitochondrial ROS accumulation and inhibiting the STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of DL-Asarinin Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
DL-Asarinin, a naturally occurring lignan, has garnered significant interest within the research and drug development community for its potential as a therapeutic agent, particularly in oncology. Emerging studies indicate that this compound exerts its cytotoxic effects on cancer cells by modulating key cellular signaling pathways, primarily through the induction of apoptosis. Western blot analysis is an indispensable technique for elucidating the molecular mechanisms underlying the effects of this compound. This document provides detailed application notes and standardized protocols for performing Western blot analysis on cells treated with this compound, with a focus on key apoptotic and signaling proteins.
Core Concepts: Signaling Pathways Modulated by this compound
Current research indicates that this compound's biological activity is significantly attributed to its ability to trigger programmed cell death and interfere with pro-survival signaling cascades.
Caspase-Dependent Apoptosis
This compound has been demonstrated to induce apoptosis in cancer cells through the activation of the caspase cascade.[1] This involves the activation of both initiator caspases (Caspase-8 and Caspase-9) and executioner caspases (Caspase-3).[1] The activation of these proteases leads to the cleavage of critical cellular substrates, such as Poly (ADP-ribose) polymerase (PARP), ultimately leading to cell death.[2] The Bcl-2 family of proteins, which are key regulators of the intrinsic apoptotic pathway, are also important targets to consider in these analyses.[2][3]
References
Measuring Apoptosis in Cells Treated with DL-Asarinin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
DL-Asarinin, a lignan (B3055560) found in various plant species, has garnered significant interest for its potential therapeutic properties, including its anti-cancer activities. A key mechanism underlying its cytotoxic effects is the induction of apoptosis, or programmed cell death. Understanding and accurately measuring apoptosis is crucial for evaluating the efficacy of this compound as a potential therapeutic agent. These application notes provide a comprehensive guide to the methodologies used to quantify and characterize this compound-induced apoptosis, complete with detailed experimental protocols and data interpretation.
Molecular Mechanism of this compound-Induced Apoptosis
This compound triggers apoptosis through a caspase-dependent pathway, engaging both the intrinsic (mitochondrial) and extrinsic (death receptor) signaling cascades. Treatment of cancer cells with this compound leads to the activation of initiator caspases, specifically caspase-8 and caspase-9.[1][2] Activated caspase-8 suggests the involvement of the extrinsic pathway, potentially through the activation of death receptors. Concurrently, the activation of caspase-9 points to the engagement of the intrinsic pathway, which is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins.[1][2] This is further supported by observations of altered mitochondrial membrane potential upon this compound treatment.
Both pathways converge on the activation of the executioner caspase, caspase-3, which is responsible for cleaving a broad range of cellular substrates, ultimately leading to the biochemical and morphological hallmarks of apoptosis.[1][2] Furthermore, evidence suggests the involvement of the c-Jun N-terminal kinase (JNK) signaling pathway, a key regulator of cellular stress responses, in mediating this compound-induced apoptosis.[3][4]
Quantitative Analysis of this compound's Efficacy
The cytotoxic and apoptotic effects of this compound can be quantified to determine its potency and efficacy in different cancer cell lines.
Table 1: Cytotoxicity of (-)-Asarinin in Human Ovarian Cancer Cell Lines
| Cell Line | IC50 (µM) after 48h |
| A2780 | 23.4 |
| SKOV3 | 41.2 |
Data for the closely related isomer, (-)-Asarinin, is presented as a proxy for this compound's activity.
Table 2: Induction of Apoptosis by (-)-Asarinin in Human Ovarian Cancer Cell Lines
| Cell Line | Treatment | Percentage of Apoptotic Cells (Annexin V-FITC positive) |
| A2780 | Control | 3.5% |
| (-)-Asarinin (40 µM) | 43% | |
| SKOV3 | Control | 4.1% |
| (-)-Asarinin (60 µM) | 48% |
Data for the closely related isomer, (-)-Asarinin, is presented as a proxy for this compound's activity.[2]
Signaling Pathway and Experimental Workflow Diagrams
Detailed Experimental Protocols
Cell Culture and Treatment with this compound
-
Cell Seeding: Plate the desired cancer cell line (e.g., A2780, SKOV3) in appropriate culture vessels (e.g., 6-well plates, 96-well plates, or culture flasks) at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO). Further dilute the stock solution in complete cell culture medium to achieve the desired final concentrations.
-
Treatment: Replace the existing culture medium with the medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubation: Incubate the cells for the desired time points (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Harvesting: Following treatment, collect both floating and adherent cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.
-
Washing: Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Caspase Activity Assay (Colorimetric)
This assay measures the activity of specific caspases (e.g., caspase-3, -8, -9) using a colorimetric substrate.
Materials:
-
Caspase Colorimetric Assay Kit (specific for the caspase of interest)
-
Cell Lysis Buffer
-
96-well microplate
-
Microplate reader
Protocol:
-
Cell Lysate Preparation: After treatment, harvest the cells and wash with PBS. Resuspend the cell pellet in chilled Cell Lysis Buffer and incubate on ice for 10 minutes.
-
Centrifugation: Centrifuge the lysate at 10,000 x g for 1 minute at 4°C. Transfer the supernatant (cytosolic extract) to a fresh tube.
-
Protein Quantification: Determine the protein concentration of the cell lysate using a standard method (e.g., BCA assay).
-
Assay Reaction: In a 96-well plate, add 50-100 µg of protein lysate per well and adjust the volume with Cell Lysis Buffer.
-
Substrate Addition: Add the caspase-specific colorimetric substrate (e.g., DEVD-pNA for caspase-3) to each well.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Read the absorbance at 405 nm using a microplate reader.
Data Analysis: The fold-increase in caspase activity can be determined by comparing the absorbance of the this compound-treated samples to the untreated control.
Western Blotting for Apoptosis-Related Proteins
This technique is used to detect changes in the expression levels of key apoptotic proteins.
Materials:
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-caspase-3, anti-caspase-8, anti-caspase-9, anti-Bax, anti-Bcl-2, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Protein Extraction: Lyse the treated cells with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
Data Analysis: Densitometry analysis can be used to quantify the relative expression levels of the target proteins, normalized to a loading control like β-actin.
Mitochondrial Membrane Potential (ΔΨm) Assay using JC-1
This assay uses the fluorescent dye JC-1 to measure changes in mitochondrial membrane potential.
Materials:
-
JC-1 dye
-
Cell culture medium
-
Fluorescence microscope or flow cytometer
Protocol:
-
Cell Preparation: Seed and treat cells as previously described in a suitable format for analysis (e.g., glass-bottom dishes for microscopy or 6-well plates for flow cytometry).
-
JC-1 Staining: Remove the culture medium and incubate the cells with medium containing JC-1 (typically 1-5 µM) for 15-30 minutes at 37°C.
-
Washing: Wash the cells twice with warm PBS.
-
Analysis:
-
Fluorescence Microscopy: Observe the cells under a fluorescence microscope. Healthy cells with high ΔΨm will exhibit red fluorescence (J-aggregates), while apoptotic cells with low ΔΨm will show green fluorescence (JC-1 monomers).
-
Flow Cytometry: Harvest the cells and analyze them using a flow cytometer to quantify the ratio of red to green fluorescence.
-
Data Interpretation: A decrease in the red/green fluorescence intensity ratio indicates a loss of mitochondrial membrane potential, a hallmark of apoptosis.
Conclusion
The protocols and information provided in these application notes offer a robust framework for investigating the apoptotic effects of this compound. By employing these methodologies, researchers can obtain reliable and quantitative data to elucidate the molecular mechanisms of action and evaluate the therapeutic potential of this promising natural compound. Consistent and careful execution of these experiments will contribute to a deeper understanding of this compound's role in cancer cell apoptosis.
References
Application Notes and Protocols for Investigating the Effect of DL-Asarinin on Mitochondrial Reactive Oxygen Species (ROS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
DL-Asarinin, a lignan (B3055560) found in various plant species, has garnered scientific interest for its potential therapeutic properties. Recent studies have begun to elucidate its mechanism of action, with a particular focus on its effects within the cellular mitochondria. Evidence suggests that at least one stereoisomer, (-)-Asarinin, can modulate mitochondrial function by increasing the production of reactive oxygen species (ROS).[1] This elevation in mitochondrial ROS can trigger downstream signaling cascades, including the inhibition of the STAT3 pathway, ultimately leading to apoptosis in certain cell types.[1]
An increase in intracellular ROS often triggers a compensatory antioxidant response regulated by the transcription factor Nrf2.[2][3][4] Upon activation by oxidative stress, Nrf2 translocates to the nucleus and initiates the transcription of a battery of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1).[5][6][7][8] Therefore, investigating the Nrf2 pathway is crucial for a comprehensive understanding of the cellular response to this compound.
These application notes provide a detailed framework for investigating the effects of this compound on mitochondrial ROS production and the associated signaling pathways. The protocols outlined below are designed to be adaptable to various cell culture models and experimental setups.
Data Presentation
The following tables present a summary of representative quantitative data that could be obtained from the described experiments. These tables are intended to serve as a template for data organization and presentation.
Table 1: Dose-Dependent Effect of this compound on Mitochondrial Superoxide (B77818) Production
| This compound Concentration (µM) | Mean Fluorescence Intensity (MFI) of MitoSOX Red | Fold Change in Mitochondrial Superoxide vs. Control |
| 0 (Control) | 100 ± 15 | 1.0 |
| 10 | 180 ± 25 | 1.8 |
| 25 | 350 ± 40 | 3.5 |
| 50 | 620 ± 55 | 6.2 |
Data are presented as mean ± standard deviation from a representative experiment.
Table 2: Effect of this compound on the STAT3 Signaling Pathway
| Treatment | p-STAT3 (Tyr705) Protein Level (Relative to Total STAT3) | Total STAT3 Protein Level (Relative to Loading Control) |
| Control | 1.00 ± 0.12 | 1.00 ± 0.08 |
| This compound (50 µM) | 0.45 ± 0.09 | 0.98 ± 0.10 |
Data are presented as mean ± standard deviation from densitometric analysis of Western blots.
Table 3: Effect of this compound on the Nrf2 Antioxidant Pathway
| Treatment | Nuclear Nrf2 Protein Level (Relative to Lamin B1) | HO-1 Protein Level (Relative to β-actin) |
| Control | 1.00 ± 0.15 | 1.00 ± 0.11 |
| This compound (50 µM) | 2.80 ± 0.35 | 3.50 ± 0.42 |
Data are presented as mean ± standard deviation from densitometric analysis of Western blots.
Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and the overall experimental workflow.
Caption: Signaling pathway of this compound's effect on mitochondrial ROS and downstream targets.
Caption: Experimental workflow for investigating this compound's effects.
Experimental Protocols
Protocol 1: Measurement of Mitochondrial Superoxide Production using MitoSOX Red
This protocol describes the use of the fluorescent probe MitoSOX Red to specifically detect superoxide in the mitochondria of live cells.
Materials:
-
This compound stock solution (in DMSO)
-
MitoSOX™ Red reagent (e.g., Thermo Fisher Scientific)
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺
-
Cell culture medium appropriate for the cell line
-
Black, clear-bottom 96-well plates
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding:
-
Seed cells in a black, clear-bottom 96-well plate at a density that will result in 70-80% confluency at the time of the assay.
-
Incubate overnight at 37°C in a 5% CO₂ incubator.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium to achieve the desired final concentrations (e.g., 0, 10, 25, 50 µM).
-
Remove the old medium from the cells and add the medium containing this compound.
-
Incubate for the desired time period (e.g., 6, 12, or 24 hours).
-
-
MitoSOX Red Staining:
-
Prepare a 5 mM stock solution of MitoSOX Red by dissolving 50 µg in 13 µL of DMSO.
-
Prepare a 5 µM working solution by diluting the stock solution in HBSS. Note: The optimal working concentration may vary between cell types and should be determined empirically (typically 0.5-5 µM).
-
Remove the this compound-containing medium and wash the cells once with pre-warmed HBSS.
-
Add the MitoSOX Red working solution to each well and incubate for 10-30 minutes at 37°C, protected from light.
-
-
Fluorescence Measurement:
-
After incubation, gently wash the cells three times with pre-warmed HBSS.
-
Add 100 µL of fresh HBSS to each well.
-
Measure the fluorescence using a microplate reader with excitation at ~510 nm and emission at ~580 nm.
-
Alternatively, visualize the cells using a fluorescence microscope with appropriate filters.
-
Protocol 2: Western Blot Analysis of STAT3 and Nrf2 Pathway Proteins
This protocol outlines the procedure for detecting the protein levels of total STAT3, phosphorylated STAT3 (p-STAT3), Nrf2, and HO-1.
Materials:
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Tris-buffered saline with 0.1% Tween-20 (TBST)
-
Blocking buffer (5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-p-STAT3 (Tyr705)
-
Mouse anti-Total STAT3
-
Rabbit anti-Nrf2
-
Rabbit anti-HO-1
-
Mouse anti-β-actin or Rabbit anti-GAPDH (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit IgG and anti-mouse IgG)
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis and Protein Quantification:
-
Following this compound treatment, wash cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Apply the ECL substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Perform densitometric analysis of the bands using image analysis software and normalize to the loading control.
-
Protocol 3: Immunofluorescence for Nrf2 Nuclear Translocation
This protocol describes the visualization of Nrf2 translocation from the cytoplasm to the nucleus upon this compound treatment.
Materials:
-
Cells cultured on glass coverslips in a 24-well plate
-
4% paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% goat serum in PBS)
-
Primary antibody: Rabbit anti-Nrf2
-
Alexa Fluor 488-conjugated goat anti-rabbit IgG
-
DAPI (4',6-diamidino-2-phenylindole)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment:
-
Seed cells on sterile glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treat the cells with this compound as described in Protocol 1.
-
-
Fixation and Permeabilization:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
-
Immunostaining:
-
Block the cells with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary anti-Nrf2 antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the Alexa Fluor 488-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
-
Nuclear Staining and Mounting:
-
Incubate the cells with DAPI (1 µg/mL in PBS) for 5 minutes to stain the nuclei.
-
Wash twice with PBS.
-
Mount the coverslips onto glass slides using mounting medium.
-
-
Imaging and Analysis:
-
Visualize the cells using a fluorescence microscope.
-
Capture images of the Nrf2 (green) and DAPI (blue) channels.
-
Analyze the images to assess the colocalization of Nrf2 with the nucleus.
-
By following these detailed protocols, researchers can effectively investigate the impact of this compound on mitochondrial ROS production and its downstream signaling effects, contributing to a deeper understanding of its cellular mechanisms of action.
References
- 1. (-)-Asarinin alleviates gastric precancerous lesions by promoting mitochondrial ROS accumulation and inhibiting the STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nrf2 regulates ROS production by mitochondria and NADPH oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Activation of Nrf2/HO-1 Pathway by Nardochinoid C Inhibits Inflammation and Oxidative Stress in Lipopolysaccharide-Stimulated Macrophages [frontiersin.org]
- 8. Nuclear Heme Oxygenase-1 (HO-1) Modulates Subcellular Distribution and Activation of Nrf2, Impacting Metabolic and Anti-oxidant Defenses - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing DL-Asarinin in Antiviral Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the current understanding and practical methodologies for investigating the antiviral potential of DL-Asarinin. While specific research has highlighted the potent activity of the levorotatory isomer, (-)-Asarinin (B1665185), against Foot-and-Mouth Disease Virus (FMDV), the broader class of lignans (B1203133), to which asarinin (B95023) belongs, has demonstrated a wide spectrum of antiviral activities. This document outlines the established data for (-)-Asarinin and provides a framework for exploring the antiviral capabilities of this compound against a range of viruses.
Introduction to this compound and its Antiviral Potential
This compound is a naturally occurring lignan (B3055560) found in various plant species. Lignans are a class of polyphenolic compounds known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. Recent research has increasingly focused on their potential as antiviral agents, with studies demonstrating efficacy against a variety of viral pathogens.[1][2][3]
The primary antiviral research on asarinin has centered on the (-)-asarinin isomer and its significant inhibitory effects on Foot-and-Mouth Disease Virus (FMDV), a highly contagious picornavirus that affects cloven-hoofed animals and causes significant economic losses worldwide.[1][2] The mechanism of action for (-)-asarinin against FMDV has been identified as the targeting of the viral RNA-dependent RNA polymerase (3Dpol), a crucial enzyme for viral replication.[1][2]
While specific data on the dextrorotatory (+) isomer or the racemic mixture (this compound) against a broad range of viruses is not yet widely available, the known activity of (-)-asarinin and the broad-spectrum antiviral properties of other lignans suggest that this compound is a promising candidate for further antiviral research.[1][2][4] Lignans have shown activity against a variety of viruses including Human Immunodeficiency Virus (HIV), Hepatitis B Virus (HBV), Hepatitis C Virus (HCV), Herpes Simplex Virus (HSV), and Influenza Virus.[1][4]
Quantitative Data on (-)-Asarinin Antiviral Activity
The following table summarizes the key quantitative data from studies on the antiviral activity of (-)-Asarinin against Foot-and-Mouth Disease Virus (FMDV). This data provides a benchmark for future studies on this compound and other viruses.
| Compound | Virus | Assay | Parameter | Value (µM) | Cell Line | Reference |
| (-)-Asarinin | FMDV | GFP Expression Inhibition | IC50 | 10.37 | Not Specified | [1] |
| (-)-Asarinin | FMDV | Immunoperoxidase Monolayer Assay (IPMA) | EC50 | 15.11 | BHK-21 | [1] |
| (-)-Asarinin | FMDV | Cell-based FMDV Minigenome Assay | IC50 | 10.37 | Not Specified | [1] |
-
IC50 (Half-maximal Inhibitory Concentration): The concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function.
-
EC50 (Half-maximal Effective Concentration): The concentration of a drug that gives half-maximal response.
Proposed Mechanism of Action and Signaling Pathway
The primary antiviral mechanism of (-)-asarinin against FMDV is the inhibition of its RNA-dependent RNA polymerase (3Dpol).[1][2] This enzyme is essential for the replication of the viral RNA genome. By targeting 3Dpol, (-)-asarinin effectively halts the viral replication cycle.
Additionally, research on asarinin has indicated its ability to modulate host immune responses by affecting the Toll-like receptor (TLR) signaling pathway. While this has been studied in the context of immunological rejection, it is plausible that this immunomodulatory activity could contribute to its antiviral effects by influencing the innate immune response to viral infections.
References
Application Notes: Screening for Cytokinesis Inhibitors Using Cell Proliferation Assays
Introduction
Cytokinesis is the final stage of cell division, where the cytoplasm of a single eukaryotic cell is divided to form two distinct daughter cells.[1] This process is orchestrated by a complex network of signaling pathways that ensure the formation and constriction of a contractile actin-myosin ring, leading to cell scission.[2][3] Because uncontrolled cell proliferation is a hallmark of cancer, the molecular machinery of cytokinesis presents a compelling target for the development of novel anti-cancer therapeutics. Small molecule inhibitors that disrupt cytokinesis can lead to the formation of multinucleated cells, which can subsequently trigger cell cycle arrest or apoptosis.[4][5]
Cell-based assays are crucial tools for identifying and characterizing novel cytokinesis inhibitors in a high-throughput screening (HTS) context.[6] While traditional cell proliferation assays indirectly measure the effects of cytokinesis inhibition by assessing metabolic activity or DNA content, more direct methods involving cellular imaging can provide specific confirmation of a cytokinesis-inhibiting mechanism.
Principles of Screening Assays
Several types of assays can be adapted for screening cytokinesis inhibitors, each with distinct advantages and principles.
-
Metabolic Activity Assays (e.g., WST-1): These colorimetric assays measure the activity of mitochondrial dehydrogenases in viable cells.[7] A reduction in the number of proliferating cells due to cytokinesis failure leads to a decrease in overall metabolic activity, resulting in a reduced colorimetric signal. These assays are simple, cost-effective, and suitable for primary HTS.[7]
-
DNA Content Assays (e.g., CyQUANT®): These fluorescence-based assays quantify cell number by measuring the total DNA content of the cell population.[8][9] The CyQUANT® GR dye exhibits enhanced fluorescence upon binding to nucleic acids.[10][11] A successful cytokinesis inhibitor will limit the increase in cell number, resulting in a lower overall fluorescence signal compared to untreated controls. This method is more direct than metabolic assays as DNA content is tightly regulated within cells.[8]
-
High-Content Imaging Assays (e.g., Nuclei-to-Cell Ratio): This is the most direct method for identifying cytokinesis inhibitors. This approach uses fluorescent dyes to simultaneously visualize the cytoplasm and the nuclei of cells.[5] Compounds that block cytokinesis cause an accumulation of multinucleated cells, which can be quantified by calculating the nuclei-to-cell ratio (NCR).[4][12] This method provides a robust and specific endpoint, minimizing false positives from compounds that affect proliferation through other mechanisms. It can also simultaneously measure cytotoxicity by using a dye that stains the nuclei of dead cells.[4]
Data Presentation
Quantitative data from screening assays should be organized to facilitate the clear comparison of potential inhibitors. Data is typically presented as percent inhibition relative to controls, and dose-response curves are generated to determine the half-maximal effective concentration (EC50) or inhibitory concentration (IC50).
Table 1: Sample Data Summary for Cytokinesis Inhibitor Screening
| Compound ID | Concentration (µM) | Cell Proliferation (% of Control) | Nuclei-to-Cell Ratio (NCR) | Cytotoxicity (% Dead Cells) |
| Vehicle (DMSO) | 0.1% | 100.0 ± 4.5 | 1.05 ± 0.08 | 2.1 ± 0.5 |
| Positive Control | 10 | 45.2 ± 3.1 | 1.85 ± 0.15 | 8.5 ± 1.2 |
| Test Cmpd 1 | 0.1 | 98.5 ± 5.2 | 1.08 ± 0.09 | 2.3 ± 0.6 |
| 1 | 75.1 ± 4.8 | 1.35 ± 0.11 | 3.1 ± 0.7 | |
| 10 | 48.3 ± 3.5 | 1.79 ± 0.14 | 7.9 ± 1.1 | |
| Test Cmpd 2 | 0.1 | 95.2 ± 6.1 | 1.06 ± 0.07 | 2.5 ± 0.4 |
| 1 | 52.8 ± 4.1 | 1.10 ± 0.09 | 45.8 ± 3.9 | |
| 10 | 15.6 ± 2.9 | 1.09 ± 0.08 | 88.2 ± 5.3 |
Data are presented as Mean ± Standard Deviation.
Experimental Protocols
Protocol 1: WST-1 Cell Proliferation Assay
This protocol is a colorimetric assay for the non-radioactive quantification of cell proliferation and viability. It is based on the cleavage of the tetrazolium salt WST-1 by mitochondrial dehydrogenases in viable cells to form a soluble formazan (B1609692) dye.[13]
Materials:
-
Cell Proliferation Reagent WST-1 (e.g., from Roche or Sigma-Aldrich)
-
96-well flat-bottom tissue culture plates
-
Cell line of interest (e.g., HeLa, COS-7)
-
Complete culture medium
-
Test compounds and controls
-
Microplate spectrophotometer (ELISA reader)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂.
-
Compound Treatment: Add various concentrations of test compounds to the wells. Include vehicle-only wells (negative control) and a known cytokinesis inhibitor (positive control).
-
Incubation: Incubate the plate for a period appropriate for the cell line's doubling time (e.g., 24-48 hours) at 37°C and 5% CO₂.
-
WST-1 Addition: Add 10 µL of WST-1 reagent to each well.[14]
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C and 5% CO₂. The optimal incubation time depends on the cell type and density.
-
Absorbance Measurement: Shake the plate thoroughly for 1 minute on a shaker.[13] Measure the absorbance of the samples at 420-480 nm using a microplate reader. A reference wavelength greater than 600 nm is recommended.[13]
-
Data Analysis: Subtract the absorbance of the media-only background control from all readings. Calculate cell proliferation as a percentage of the vehicle-treated control.
Protocol 2: CyQUANT® NF Cell Proliferation Assay
This protocol uses a fluorescent dye that binds to cellular DNA to measure cell proliferation.[10] It is a simple, add-and-read assay suitable for high-throughput screening.
Materials:
-
CyQUANT® NF Cell Proliferation Assay Kit (e.g., from Thermo Fisher Scientific)
-
96-well or 384-well black, clear-bottom tissue culture plates
-
Cell line of interest
-
Complete culture medium
-
Test compounds and controls
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with test compounds as described in Protocol 1, using a final volume of 100 µL per well in a 96-well plate.
-
Reagent Preparation: Prepare the 1X working solution of CyQUANT® GR dye/cell-lysis buffer by diluting the concentrated stock 1:400 with the 1X cell-lysis buffer in a plastic container.[11]
-
Lysis and Staining: At the end of the treatment period, remove the culture media. Add 100 µL of the 1X CyQUANT® dye/lysis buffer to each well.
-
Incubation: Incubate the plate for 5 minutes at room temperature, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity of each well using a microplate reader with excitation at approximately 485 nm and emission detection at 530 nm.[10][11]
-
Data Analysis: Subtract the fluorescence of the cell-free background control from all readings. Calculate cell number or proliferation based on a standard curve or as a percentage of the vehicle-treated control.
Protocol 3: High-Content Imaging Assay for Nuclei-to-Cell Ratio (NCR)
This protocol provides a direct and robust method for identifying cytokinesis inhibitors by quantifying multinucleated cells.[4][5]
Materials:
-
Fluorescent dyes:
-
Hoechst 33342 (for all nuclei)
-
Fluorescein Diacetate (FDA) (for cytoplasm of living cells)[5]
-
Propidium Iodide (PI) (for nuclei of dead cells)
-
-
96-well or 384-well imaging plates (black, clear-bottom)
-
Cell line of interest (e.g., COS-7)[5]
-
Automated fluorescence microscope or high-content imaging system
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with test compounds as described in Protocol 1. Incubate for 24-48 hours.
-
Staining: Prepare a staining solution containing Hoechst 33342, FDA, and PI in culture medium. Replace the existing medium in each well with the staining solution.
-
Incubation: Incubate for 15-30 minutes at 37°C, protected from light.
-
Imaging: Acquire images of the cells using an automated imaging system. Use appropriate filter sets for each dye (e.g., DAPI for Hoechst, FITC for FDA, TRITC for PI).
-
Image Analysis: Use image analysis software to:
-
Identify living cells based on the FDA signal.
-
Identify all nuclei within the live cells based on the Hoechst signal.
-
Identify dead cell nuclei based on the PI signal.
-
Calculate the Nuclei-to-Cell Ratio (NCR) by dividing the total number of nuclei by the total number of living cells.[4][12]
-
Calculate Cytotoxicity as the ratio of dead nuclei to total nuclei.[12]
-
-
Data Analysis: An increase in the NCR indicates an inhibition of cytokinesis. Calculate EC50 values for the NCR effect and compare them to cytotoxicity data.
Visualizations
Caption: A generalized workflow for identifying cytokinesis inhibitors.
References
- 1. microbenotes.com [microbenotes.com]
- 2. Cytokinesis - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. A simple and robust cell-based assay for the discovery of novel cytokinesis inhibitors [polscientific.com]
- 5. A simple and robust cell-based assay for the discovery of novel cytokinesis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High Throughput Screening | PPT [slideshare.net]
- 7. WST-1 Assay: principles, protocol & best practices for cell viability | Abcam [abcam.com]
- 8. Invitrogen™ CyQUANT™ Cell Proliferation Assays | Fisher Scientific [fishersci.ca]
- 9. selectscience.net [selectscience.net]
- 10. CyQUANT Cell Proliferation Assays | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. Measuring cell proliferation using the CyQUANT Cell Proliferation Assay with SpectraMax Microplate Readers [moleculardevices.com]
- 12. researchgate.net [researchgate.net]
- 13. WST-1 Assay Protocol for Cell Proliferation and Viability - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: DL-Asarinin Solubility in Aqueous Solutions
Troubleshooting Guides and FAQs
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the aqueous solubility of DL-Asarinin. The following question-and-answer format directly addresses specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility a concern?
A1: this compound is a racemic mixture of asarinin (B95023), a lignan (B3055560) found in various plants.[1][2] Like many natural products, it is a lipophilic molecule, which means it has poor solubility in water.[3] This low aqueous solubility can be a significant hurdle in experimental settings, particularly for in vitro and in vivo biological assays that require the compound to be in a dissolved state in aqueous buffers or culture media. In drug development, poor aqueous solubility can lead to low bioavailability, hindering its therapeutic potential.
Q2: What are the recommended solvents for preparing a stock solution of this compound?
A2: Due to its low water solubility, a concentrated stock solution of this compound should be prepared in an organic solvent. The most commonly used and recommended solvent is dimethyl sulfoxide (B87167) (DMSO).[3][4] Dimethylformamide (DMF) is also a suitable alternative.[5] It is crucial to use high-purity, anhydrous solvents to ensure the maximum solubility and stability of the compound.
Q3: Is there a difference in solubility between this compound and its isomers, such as (-)-Asarinin?
A3: this compound is a mixture of two stereoisomers, (+)-asarinin and (-)-asarinin. While specific solubility data for the DL-racemic mixture can be scarce, the data for individual isomers, particularly (-)-Asarinin, serves as a very close and reliable reference. The physical properties, including solubility, of enantiomers are identical, and while diastereomers can have different solubilities, the general solubility characteristics in various solvents are expected to be very similar.
Data Presentation: Solubility of Asarinin
The following table summarizes the reported solubility of asarinin in various solvents. Note that this data is primarily for the (-)-Asarinin isomer but can be used as a strong guideline for this compound.
| Solvent System | Concentration | Molarity (Approx.) |
| DMSO | 70 mg/mL | 197.5 mM |
| DMF | 20 mg/mL | 56.4 mM |
| DMSO:PBS (pH 7.2) (1:4) | 0.2 mg/mL | 0.56 mM |
| Water | Insoluble | - |
| Ethanol (B145695) | Insoluble | - |
Note: The solubility in the DMSO:PBS mixture is significantly lower than in pure DMSO, highlighting the challenge of maintaining solubility upon dilution into aqueous buffers.[5]
Troubleshooting Guide
Q4: I've dissolved this compound in DMSO, but it precipitates when I add it to my aqueous buffer or cell culture medium. What should I do?
A4: This is a common issue known as "crashing out" and occurs due to the drastic change in solvent polarity. Here are several troubleshooting steps:
-
Decrease the Final Concentration: The most straightforward solution is to lower the final concentration of this compound in your aqueous medium.
-
Increase the Cosolvent Concentration: While keeping the final DMSO concentration as low as possible (typically below 0.5% to avoid solvent toxicity to cells), a slight increase might be necessary to maintain solubility.
-
Use a Stepwise Dilution: Instead of adding the DMSO stock directly to the final volume of the aqueous buffer, try a serial dilution. For example, dilute the DMSO stock in a smaller volume of buffer first, and then add this intermediate dilution to the final volume.
-
Gentle Warming and Sonication: Briefly warming the solution to 37°C or using a sonicator can help in dissolving small amounts of precipitate. However, be cautious about the temperature stability of this compound.
-
Employ Formulation Strategies: For persistent solubility issues, consider using advanced formulation techniques as detailed in the experimental protocols below.
Q5: My this compound solution appears cloudy or shows precipitation over time. What could be the cause?
A5: This could be due to several factors:
-
pH of the Buffer: The pH of your aqueous solution can influence the stability and solubility of this compound. It is recommended to work with buffers in the neutral pH range (around 7.2-7.4) unless your experimental design requires otherwise.
-
Instability: this compound may degrade over time in aqueous solutions. It is always recommended to prepare fresh working solutions from a frozen stock solution immediately before use.
-
Saturation: The concentration of this compound in your solution may be at or near its saturation point, leading to precipitation with slight changes in temperature or solvent evaporation.
Experimental Protocols
Protocol 1: Preparation of a Standard this compound Stock Solution
Objective: To prepare a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes
Methodology:
-
Weighing: Accurately weigh 3.54 mg of this compound powder (Molecular Weight: 354.36 g/mol ).
-
Solvent Addition: Add the weighed powder to a sterile microcentrifuge tube. Add 1 mL of anhydrous DMSO to the tube.
-
Dissolution: Vortex the solution vigorously for 1-2 minutes until the this compound is completely dissolved. If needed, briefly sonicate the tube in a water bath to facilitate dissolution.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a this compound Solid Dispersion
Objective: To enhance the aqueous dissolution rate of this compound by creating a solid dispersion with a hydrophilic polymer.
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP K30) or other suitable polymer
-
Ethanol or other suitable volatile organic solvent
-
Rotary evaporator
-
Vacuum oven
Methodology:
-
Polymer Dissolution: Dissolve a specific amount of PVP K30 in ethanol with stirring. The ratio of drug to polymer can be optimized (e.g., 1:1, 1:5, 1:10 by weight).
-
Drug Dissolution: Add the weighed this compound to the polymer solution and continue stirring until a clear solution is obtained.
-
Solvent Evaporation: Evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C) to form a thin film.
-
Drying: Further, dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Characterization: The resulting solid dispersion can be ground into a fine powder and its dissolution profile in an aqueous buffer can be compared to that of the pure drug.
Mandatory Visualizations
Caption: Experimental workflow for addressing this compound solubility issues.
Caption: Signaling pathways modulated by Asarinin.[3][5][6][7][8]
References
- 1. selleckchem.com [selleckchem.com]
- 2. Asarinin | C20H18O6 | CID 101612 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. benchchem.com [benchchem.com]
- 7. (-)-Asarinin from the Roots of Asarum sieboldii Induces Apoptotic Cell Death via Caspase Activation in Human Ovarian Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. (-)-Asarinin alleviates gastric precancerous lesions by promoting mitochondrial ROS accumulation and inhibiting the STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Bioavailability of DL-Asarinin in vivo
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor in vivo bioavailability of DL-Asarinin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its oral bioavailability poor?
This compound is a lignan, a class of polyphenolic compounds found in various plants, with demonstrated therapeutic potential. However, its clinical utility is often hampered by low oral bioavailability, primarily due to two factors:
-
Poor Aqueous Solubility: this compound is a lipophilic molecule with limited solubility in aqueous environments like the gastrointestinal tract, which is a prerequisite for absorption.
-
Extensive First-Pass Metabolism: After absorption from the gut, this compound undergoes significant metabolism in the liver, primarily by cytochrome P450 enzymes, before it can reach systemic circulation. This rapid breakdown reduces the amount of active compound available to exert its therapeutic effects.
Q2: What are the primary strategies to enhance the in vivo bioavailability of this compound?
Several formulation strategies can be employed to overcome the poor bioavailability of this compound. These approaches focus on improving its solubility, dissolution rate, and protecting it from premature metabolism. The most promising strategies include:
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-surfactants that form fine oil-in-water emulsions in the gastrointestinal tract, enhancing the solubilization and absorption of lipophilic drugs like this compound.[1]
-
Solid Dispersions: This technique involves dispersing this compound in a hydrophilic polymer matrix at a molecular level. This improves its wettability and dissolution rate, thereby increasing its bioavailability.
-
Cyclodextrin (B1172386) Complexation: Encapsulating the this compound molecule within the hydrophobic cavity of a cyclodextrin can significantly increase its aqueous solubility and stability.[2]
-
Micronization: Reducing the particle size of this compound to the micrometer range increases its surface area, which can lead to a faster dissolution rate and improved absorption.
Q3: How can I evaluate the enhancement in bioavailability of my this compound formulation?
A combination of in vitro and in vivo methods is recommended to assess the improvement in bioavailability:
-
In Vitro Dissolution Testing: This initial screening method measures the rate and extent to which this compound is released from the formulation and dissolves in simulated gastric and intestinal fluids.
-
In Vitro Permeability Assays (e.g., Caco-2 cell model): This assay assesses the ability of the formulated this compound to permeate through a monolayer of intestinal cells, providing an indication of its potential absorption in the gut.
-
In Vivo Pharmacokinetic Studies: This is the definitive method to determine oral bioavailability. It involves administering the this compound formulation to animal models (e.g., rats) and measuring the drug concentration in the blood over time. These results are then compared to the blood concentration after intravenous administration to calculate the absolute bioavailability.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low in vitro dissolution rate of the this compound formulation. | - Poor wettability of the formulation.- Insufficient release from the carrier matrix.- Recrystallization of amorphous this compound in solid dispersions. | - Optimize the formulation by increasing the hydrophilicity of the carrier in solid dispersions.- Adjust the surfactant/co-surfactant ratio in SEDDS.- Select a cyclodextrin with a higher complexation efficiency.- Further reduce the particle size in micronized formulations. |
| High variability in dissolution results between batches. | - Inhomogeneous mixing of this compound and excipients.- Inconsistent particle size distribution. | - Ensure thorough and uniform mixing during the formulation process.- Implement stringent particle size analysis as a quality control step.- For solid dispersions, confirm complete amorphization using techniques like Differential Scanning Calorimetry (DSC) or X-ray Diffraction (XRD). |
| Low permeability in Caco-2 cell assay despite good dissolution. | - The inherent lipophilicity of this compound may limit its passage across the unstirred water layer.- The formulation does not effectively maintain this compound in a solubilized state at the cell surface. | - Utilize a formulation that creates a high concentration gradient of solubilized this compound, such as SEDDS.- Consider the inclusion of permeation enhancers in the formulation, but with careful evaluation for potential toxicity. |
| Low oral bioavailability in animal studies despite good in vitro dissolution. | - Extensive first-pass metabolism in the liver.- Efflux by intestinal transporters (e.g., P-glycoprotein).- Instability of the formulation in the gastrointestinal tract. | - For research purposes, co-administer with a known inhibitor of relevant cytochrome P450 enzymes to confirm metabolic pathways.- Investigate the use of excipients that can inhibit efflux transporters.- Evaluate the stability of the formulation in simulated gastric and intestinal fluids containing enzymes. |
| Precipitation of this compound upon dilution of SEDDS formulation in aqueous media. | - The formulation is at the edge of the self-emulsification region.- The ratio of oil to surfactant/co-surfactant is not optimal. | - Re-evaluate the pseudo-ternary phase diagram to identify a more stable formulation region.- Increase the concentration of the surfactant and/or co-surfactant.- Select a different oil or surfactant system with better emulsification properties. |
Quantitative Data on Bioavailability Enhancement
Specific quantitative data for this compound bioavailability enhancement is limited. Therefore, data for the structurally similar lignan, sesamin, is presented below as a reference to demonstrate the potential improvements achievable with various formulation strategies.
| Formulation Strategy | Carrier/Excipients | Fold Increase in Bioavailability (Relative) | Key Pharmacokinetic Parameter Changes | Reference |
| Self-Nanoemulsifying Drug Delivery System (SNEDDS) | Glyceryl trioctanoate (oil), Polyoxyethylene castor oil (surfactant), Tween 20 (co-surfactant) | ~12.9-fold | Cmax increased ~9-fold, Absolute bioavailability increased from 0.3% to 4.4% | [1][3][4] |
| Solid Dispersion | Not specified | ~30-fold (compared to crystalline form) | Cmax of 793 ng/mL, Tmax of 8 h | [3] |
| Cyclodextrin Complexation | β-cyclodextrin, Hydroxypropyl-β-cyclodextrin | Data on fold increase not available, but significant improvement in solubility and dissolution rate observed. | - | [2][5] |
| Micronization | - | Data not available for sesamin. Expected to improve dissolution rate and subsequently enhance bioavailability. | - |
Note: The actual fold increase in bioavailability for this compound will depend on the specific formulation and experimental conditions.
Experimental Protocols
Preparation of a Self-Emulsifying Drug Delivery System (SEDDS) for this compound
Objective: To prepare a SEDDS formulation to enhance the solubility and oral absorption of this compound.
Materials:
-
This compound
-
Oil phase (e.g., Glyceryl trioctanoate)
-
Surfactant (e.g., Polyoxyethylene castor oil)
-
Co-surfactant (e.g., Transcutol HP)
Procedure:
-
Screening of Excipients: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select components with the highest solubilizing capacity.
-
Construction of Pseudo-Ternary Phase Diagram:
-
Prepare various ratios of oil, surfactant, and co-surfactant.
-
For each ratio, add a fixed amount of this compound and vortex until a clear solution is formed.
-
Titrate each mixture with water and observe for the formation of a stable nanoemulsion.
-
Plot the results on a ternary phase diagram to identify the self-emulsifying region.
-
-
Preparation of the Final Formulation:
-
Based on the phase diagram, select an optimal ratio of oil, surfactant, and co-surfactant.
-
Accurately weigh the selected components and mix them in a glass vial.
-
Add the desired amount of this compound to the mixture.
-
Gently heat and stir the mixture until the this compound is completely dissolved and a clear, homogenous solution is obtained.[1]
-
Preparation of a Solid Dispersion of this compound
Objective: To prepare a solid dispersion of this compound to improve its dissolution rate.
Materials:
-
This compound
-
Hydrophilic polymer (e.g., Polyvinylpyrrolidone (PVP), Hydroxypropyl methylcellulose (B11928114) (HPMC))
-
Solvent (e.g., Ethanol)
Procedure (Solvent Evaporation Method):
-
Accurately weigh this compound and the chosen polymer in a predetermined ratio (e.g., 1:4 drug-to-polymer).
-
Dissolve the polymer in a suitable volume of ethanol (B145695) with constant stirring.
-
Add the this compound to the polymer solution and continue stirring until a clear solution is obtained. Gentle warming or sonication may be used to facilitate dissolution.
-
Evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C) until a solid film or mass is formed.
-
Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Pulverize the dried solid dispersion to obtain a fine powder.
Preparation of a this compound-Cyclodextrin Inclusion Complex
Objective: To prepare an inclusion complex of this compound with a cyclodextrin to improve its aqueous solubility.
Materials:
-
This compound
-
Cyclodextrin (e.g., β-cyclodextrin, Hydroxypropyl-β-cyclodextrin)
-
Water/Ethanol mixture (1:1 v/v)
Procedure (Kneading Method):
-
Accurately weigh this compound and the cyclodextrin in a 1:1 molar ratio.
-
Place the cyclodextrin in a mortar and add a small amount of the water/ethanol mixture to form a paste.
-
Gradually add the this compound to the paste while continuously triturating for a specified time (e.g., 1 hour).
-
Dry the resulting paste in an oven at a controlled temperature (e.g., 50°C) until a constant weight is achieved.
-
Pulverize the dried complex and store it in a desiccator.[5]
Micronization of this compound
Objective: To reduce the particle size of this compound to enhance its dissolution rate.
Materials:
-
This compound powder
Procedure (Jet Milling):
-
Ensure the this compound powder is dry and free-flowing.
-
Set up the jet mill according to the manufacturer's instructions, adjusting the grinding and feeding pressures to achieve the desired particle size range.
-
Introduce the this compound powder into the milling chamber at a controlled feed rate.
-
The high-velocity air stream within the chamber causes the particles to collide and fracture, reducing their size.
-
The micronized powder is collected in a collection vessel.
-
Analyze the particle size distribution of the collected powder using techniques such as laser diffraction to confirm that the desired size range has been achieved.
Signaling Pathways and Experimental Workflows
This compound Induced Apoptosis via Caspase Activation
Caption: this compound induces apoptosis through both intrinsic and extrinsic caspase pathways.
This compound Inhibition of the STAT3 Signaling Pathway
Caption: this compound inhibits the STAT3 signaling pathway, reducing cell proliferation.
Experimental Workflow for Evaluating Bioavailability Enhancement
Caption: Workflow for developing and evaluating this compound formulations.
References
Technical Support Center: Alternative Cell Viability Assays for DL-Asarinin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Sulforhodamine B (SRB) and Crystal Violet assays as alternative methods for assessing cell viability, particularly in the context of natural compounds like DL-Asarinin.
Comparison of SRB and Crystal Violet Assays
| Feature | Sulforhodamine B (SRB) Assay | Crystal Violet Assay |
| Principle | Binds to basic amino acid residues of cellular proteins under mildly acidic conditions.[1] | Binds to proteins and DNA of adherent cells.[1][2] |
| Measurement | Colorimetric; absorbance reading of the solubilized dye.[1] | Colorimetric; absorbance reading of the solubilized dye.[2] |
| Endpoint Stability | Highly stable; plates can be stored after staining.[1] | Stable endpoint. |
| Cell Type | Primarily for adherent cells; can be adapted for suspension cells with modifications.[3] | Primarily for adherent cells, as it relies on the detachment of dead cells.[4] |
| Advantages | - High sensitivity and linearity.[1][5] - Cost-effective and uses simple equipment.[1] - Not dependent on cell metabolism.[1] | - Simple, quick, and reliable.[6] - Inexpensive.[6] |
| Disadvantages | Multiple washing and drying steps can be cumbersome for full automation.[1] | Insensitive to changes in metabolic activity and cannot measure the rate of cell proliferation.[7] |
Quantitative Data: Cytotoxicity of (-)-Asarinin
| Cell Line | Cancer Type | IC50 (µM) | Assay | Duration |
| A2780 | Human Ovarian Cancer | 38.45 | MTT | 48h |
| SKOV3 | Human Ovarian Cancer | 60.87 | MTT | 48h |
| IOSE (Non-cancerous) | Immortalized Ovarian Surface Epithelial | >200 | MTT | 48h |
Data sourced from a study on the apoptotic effects of (-)-Asarinin.
Experimental Workflow
The general workflow for both SRB and Crystal Violet assays involves a series of sequential steps from cell seeding to data analysis.
Caption: General experimental workflow for SRB and Crystal Violet cell viability assays.
Signaling Pathway
(-)-Asarinin has been shown to induce apoptosis and inhibit pro-survival signaling pathways, such as the STAT3 pathway.
Caption: Proposed signaling pathway of this compound involving STAT3 inhibition and apoptosis induction.
Troubleshooting Guides and FAQs
Sulforhodamine B (SRB) Assay
Frequently Asked Questions (FAQs)
-
Q1: What is the principle of the SRB assay? A1: The SRB assay is a colorimetric method used to determine cell density based on the measurement of cellular protein content.[1] Sulforhodamine B, a bright-pink aminoxanthene dye, binds to basic amino acid residues of proteins under acidic conditions.[1] The amount of bound dye is proportional to the total protein mass and, therefore, to the cell number.[1]
-
Q2: What are the main advantages of the SRB assay over metabolic-based assays like MTT? A2: The SRB assay's primary advantage is its independence from cellular metabolic activity, making it less susceptible to interference from compounds that may alter metabolism without being cytotoxic.[1] Additionally, the endpoint is stable, and stained plates can be stored for an extended period before reading.[1] It is also simple and cost-effective.[1]
-
Q3: Can the SRB assay be used for suspension cells? A3: The standard protocol is optimized for adherent cells.[3] While it can be adapted for suspension cells, it requires modifications such as centrifugation to pellet the cells after fixation, which can introduce variability and potential cell loss.[8]
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| High Background | Incomplete removal of unbound SRB dye.[1] | Ensure thorough washing with 1% acetic acid (at least four quick rinses).[8] |
| High serum concentration in the culture medium.[8] | Include control wells with medium only to subtract background absorbance.[8] | |
| High Variability Between Replicates | Uneven cell seeding.[8] | Ensure a homogenous single-cell suspension before plating and mix gently.[8] |
| "Edge effect" in multi-well plates. | To minimize evaporation, do not use the outer wells of the plate or fill them with sterile PBS. | |
| Inconsistent pipetting. | Use a multichannel pipette for consistency.[8] | |
| Low Signal or Poor Sensitivity | Suboptimal cell seeding density. | Determine the optimal seeding density for your cell line to ensure they are in the logarithmic growth phase during the experiment.[9] |
| Cell detachment during washing. | Handle plates gently during washing steps and ensure proper cell fixation.[8] | |
| Incorrect wavelength used for reading. | Measure the absorbance at the optimal wavelength for SRB, which is typically around 510-570 nm.[1][10] | |
| Absorbance Out of Linear Range | Cell seeding density is too high. | Reduce the initial cell seeding density to ensure the final absorbance is within the linear range of your instrument.[8] |
| Incomplete solubilization of the dye. | Ensure the plate is shaken adequately after adding the solubilization buffer to completely dissolve the dye.[8] |
Crystal Violet Assay
Frequently Asked Questions (FAQs)
-
Q1: How does the Crystal Violet assay work? A1: The Crystal Violet assay is a simple method for quantifying the number of viable adherent cells.[2] The dye stains the proteins and DNA of cells that remain attached to the culture plate.[1][2] Cells that have undergone apoptosis or necrosis detach from the plate and are washed away.[2] The amount of remaining dye is proportional to the number of viable cells.[11]
-
Q2: What is the optimal wavelength to measure the absorbance of Crystal Violet? A2: The absorbance should be measured at or around 570 nm.[12]
-
Q3: Is the Crystal Violet assay suitable for all types of cell viability studies? A3: This assay is excellent for screening the effects of cytotoxic compounds on adherent cells.[4] However, it cannot distinguish between cytostatic (inhibiting proliferation) and cytotoxic (killing) effects and is not sensitive to changes in metabolic activity.[6][7]
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Weak or Inconsistent Staining | Uneven cell distribution. | Ensure a single-cell suspension when seeding to avoid clumps, which can lead to unequal cell densities and variable staining.[2] |
| Insufficient staining time or dye concentration. | Increase the incubation time with the Crystal Violet solution or ensure the dye is at the correct concentration (typically 0.5%).[2][12] | |
| Cells are not adhering well. | Some cell lines adhere poorly. The washing steps can be performed more gently or, in some cases, skipped, though this may increase background.[2] | |
| High Background Staining | Incomplete washing. | Wash the plates thoroughly with water after staining to remove all unbound dye. Ensure the plate is tapped gently on filter paper to remove excess liquid.[2] |
| Difficulty Reproducing Results | Variation in washing technique. | Standardize the washing procedure, for instance, by using a gentle stream of tap water for a consistent duration for all plates.[2] |
| Incomplete solubilization. | Ensure the solubilization solution covers the entire well surface and allow sufficient time with agitation for the dye to dissolve completely. |
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crystal Violet Assay for Determining Viability of Cultured Cells. | Semantic Scholar [semanticscholar.org]
- 5. Sulforhodamine B (SRB) Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. In Vitro Cell-Based MTT and Crystal Violet Assays for Drug Toxicity Screening | Springer Nature Experiments [experiments.springernature.com]
- 7. benchchem.com [benchchem.com]
- 8. files.eric.ed.gov [files.eric.ed.gov]
- 9. researchgate.net [researchgate.net]
- 10. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. assaygenie.com [assaygenie.com]
- 12. rsc.org [rsc.org]
Technical Support Center: Stabilizing DL-Asarinin in Experimental Solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DL-Asarinin. The information is designed to help you prepare stable experimental solutions and avoid common pitfalls.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for dissolving this compound?
A1: this compound is a lipophilic compound with poor aqueous solubility. The recommended solvent for creating stock solutions is Dimethyl Sulfoxide (DMSO). It is also soluble in Dimethylformamide (DMF). It is practically insoluble in water and ethanol (B145695).
Q2: How should I prepare a stock solution of this compound?
A2: To prepare a stock solution, dissolve this compound in fresh, anhydrous DMSO. Gentle warming to 37°C and brief sonication can aid in complete dissolution. It is crucial to ensure the powder is fully dissolved before making further dilutions.
Q3: What are the recommended storage conditions for this compound solutions?
A3: For optimal stability, store this compound stock solutions in small aliquots at -20°C for short-term storage (up to one month) or -80°C for long-term storage (up to six months). Avoid repeated freeze-thaw cycles and protect the solutions from light.
Q4: Can I use solvents other than DMSO for my cell-based assays?
A4: While DMSO is the preferred solvent, ethanol can be an alternative, though this compound's solubility is lower. Be aware that ethanol can be toxic to cells and its volatility may alter the concentration of your stock solution over time. For specific applications, co-solvent systems or solubilizing agents like Tween-20 or Triton X-100 might be considered, primarily for cell-free assays.
Q5: My this compound solution appears cloudy or has precipitated. What should I do?
A5: Cloudiness or precipitation can occur due to several reasons:
-
Exceeding Solubility Limits: Ensure the concentration of this compound does not surpass its solubility in the chosen solvent system.
-
Solvent Evaporation: Store solutions in tightly sealed vials to prevent the evaporation of volatile organic solvents.
-
Low Temperature: Precipitation can occur at lower temperatures. If your working solution is prepared in a buffer, ensure the final DMSO concentration is low enough to maintain solubility at the experimental temperature.
-
Improper Mixing: When diluting the DMSO stock solution into an aqueous buffer or cell culture medium, add the stock solution to the aqueous phase dropwise while vortexing to prevent localized high concentrations of DMSO that can cause precipitation.
Troubleshooting Guides
Issue 1: Variability in experimental results between batches of this compound solutions.
-
Cause: Inconsistent solution preparation, degradation of the compound.
-
Solution: Standardize your protocol for preparing solutions. Always use fresh, high-purity solvents. Ensure accurate weighing and complete dissolution. Store solutions under the recommended conditions and avoid using old stock solutions.
Issue 2: Loss of compound activity over time.
-
Cause: Degradation of this compound in solution.
-
Solution: this compound can undergo degradation through oxidation, hydrolysis, or epimerization, especially under acidic conditions. Prepare fresh working solutions for each experiment from a frozen stock. Protect solutions from light and consider purging solvents with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen.
Issue 3: Unexpected peaks in analytical chromatography (e.g., HPLC).
-
Cause: Presence of degradation products.
-
Solution: Under acidic conditions, this compound can epimerize to its isomer, sesamin (B1680957).[1] Hydrolysis and oxidation can also lead to the formation of other degradation products. To identify these, a forced degradation study is recommended.
Data Presentation
Table 1: Solubility of this compound
| Solvent System | Concentration | Molarity (Approx.) |
| DMSO | 70 mg/mL | 197.5 mM |
| DMF | 20 mg/mL | 56.4 mM |
| DMSO:PBS (pH 7.2) (1:4) | 0.2 mg/mL | 0.56 mM |
| Water | Insoluble | - |
| Ethanol | Insoluble | - |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weighing: Accurately weigh 3.54 mg of this compound powder (Molecular Weight: 354.35 g/mol ).
-
Solvent Addition: Add 1 mL of anhydrous, research-grade DMSO to the powder.
-
Dissolution: Vortex the solution vigorously for 1-2 minutes. If necessary, place the vial in a 37°C water bath or an ultrasonic bath for 5-10 minutes until the solid is completely dissolved.
-
Storage: Aliquot the stock solution into smaller volumes in light-protected vials and store at -20°C or -80°C.
Protocol 2: Forced Degradation Study of this compound
This protocol outlines a general procedure to intentionally degrade this compound to identify potential degradation products.
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol (B129727) or acetonitrile.
-
Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 N HCl. Incubate at 60°C for 24 hours. Neutralize with an equivalent amount of 0.1 N NaOH before analysis.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 N NaOH. Incubate at 60°C for 24 hours. Neutralize with an equivalent amount of 0.1 N HCl before analysis.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place a vial of the stock solution in an oven at 80°C for 48 hours.
-
Photolytic Degradation: Expose a solution of this compound to UV light (e.g., 254 nm) for a specified period. Keep a control sample wrapped in aluminum foil at the same temperature.
-
-
Analysis: Analyze the stressed samples and a non-stressed control using a suitable analytical method like HPLC-MS to identify and characterize any degradation products.
Protocol 3: DPPH Radical Scavenging Assay for Antioxidant Activity
This assay is a common method to evaluate the antioxidant potential of a compound.
-
Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Sample Preparation: Prepare a series of dilutions of this compound in methanol.
-
Assay:
-
In a 96-well plate, add your this compound solution.
-
Add the DPPH solution to each well and mix.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
Mandatory Visualization
References
Pro-oxidant vs antioxidant effects of (-)-Asarinin in cell culture
(-)-Asarinin Effects in Cell Culture: Technical Support Center
Welcome to the technical support center for researchers utilizing (-)-Asarinin in cell culture experiments. This resource provides answers to frequently asked questions, detailed troubleshooting guides, and comprehensive experimental protocols to address common challenges related to its dual pro-oxidant and antioxidant effects.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the primary observed effect of (-)-Asarinin in cancer cell culture models?
A1: In numerous studies involving cancer cell lines, particularly ovarian and gastric cancer, (-)-Asarinin primarily acts as a pro-oxidant agent.[1][2] It induces the accumulation of mitochondrial reactive oxygen species (ROS), which leads to mitochondrial dysfunction, activation of the caspase cascade, and ultimately, programmed cell death (apoptosis).[1][2][3]
Q2: Is (-)-Asarinin a pro-oxidant or an antioxidant? The literature can be confusing.
A2: (-)-Asarinin, like many natural polyphenolic compounds, can exhibit dual effects that are context-dependent.[4][5]
-
Pro-oxidant in Cancer Cells: Its most documented anticancer mechanism involves promoting mitochondrial ROS production.[2][6] This oxidative stress overwhelms the cancer cell's defense mechanisms, triggering apoptosis. The pro-apoptotic effects of (-)-Asarinin in cancer cells can be blocked by ROS scavengers like N-acetylcysteine (NAC), confirming its pro-oxidant action in this context.[2]
-
Antioxidant Potential: While its anticancer activity is linked to ROS generation, some lignans (B1203133) are generally noted for their antioxidant properties.[4] This antioxidant activity might be observed in different experimental systems, such as cell-free chemical assays or potentially in non-cancerous cells at specific concentrations, though this is less documented for (-)-Asarinin compared to its pro-oxidant effects in cancer.
For researchers studying its anticancer potential, it is most effective to consider it a pro-oxidant agent.
Q3: I am not observing the expected level of cytotoxicity with (-)-Asarinin. What are common troubleshooting steps?
A3: Several factors can influence the apparent cytotoxicity. Consider the following:
-
Solubility: (-)-Asarinin should be dissolved in a suitable solvent like DMSO to create a high-concentration stock solution (e.g., 10-20 mM) before diluting it in culture medium.[7] Ensure the final DMSO concentration in your experiment is consistent across all treatments and controls (typically ≤ 0.1%) to avoid solvent-induced toxicity.[1]
-
Cell Density: The optimal cell seeding density is critical. Too many cells can reduce the effective concentration of the compound per cell, while too few may lead to poor growth and viability even in control wells. A typical starting point for a 96-well plate is 5,000-10,000 cells/well.[7] It's recommended to perform a cell-density optimization experiment for your specific cell line.
-
Incubation Time: The cytotoxic effects are time-dependent. If you are not seeing an effect at 24 hours, consider extending the incubation period to 48 or 72 hours.[7][8]
-
Cell Line Sensitivity: Different cancer cell lines exhibit varying sensitivity to (-)-Asarinin. For example, IC50 values have been reported to be 38.45 µM in A2780 ovarian cancer cells and 60.87 µM in SKOV3 cells after 48 hours.[6] Ensure your concentration range is appropriate for your chosen cell line.
Q4: My intracellular ROS measurements using DCFH-DA are inconsistent or have high background. Why?
A4: The 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) assay is sensitive and prone to artifacts.
-
Probe Concentration: The optimal concentration of DCFH-DA depends on the cell line and should be determined empirically, but a starting range of 10-25 µM is common.[9]
-
Autoxidation: The DCFH probe can auto-oxidize, leading to high background fluorescence.[10] Prepare the working solution fresh right before use and protect it from light.[7][11]
-
Cellular Environment: The assay can be influenced by the type of culture medium, pH, and presence of serum.[10] It is crucial to maintain consistent buffer/medium conditions across all wells and include proper controls, such as cells treated with a known ROS inducer (e.g., H₂O₂ or tert-butyl hydroperoxide) as a positive control and untreated cells as a negative control.[9]
-
Timing: Perform the fluorescence measurement immediately after the incubation and washing steps to minimize signal decay or further oxidation.[9]
Quantitative Data Summary
The cytotoxic activity of (-)-Asarinin is typically quantified by its half-maximal inhibitory concentration (IC50), which varies by cell line and exposure time.
Table 1: In Vitro Cytotoxicity of (-)-Asarinin
| Lignan | Cancer Cell Line | IC50 (µM) | Exposure Time |
|---|---|---|---|
| (-)-Asarinin | A2780 (Ovarian) | 38.45 | 48 hours[6] |
| (-)-Asarinin | SKOV3 (Ovarian) | 60.87 | 48 hours[6] |
Visual Guides: Signaling Pathways and Workflows
Below are diagrams illustrating the key molecular pathways affected by (-)-Asarinin and a typical experimental workflow.
Caption: Pro-apoptotic signaling cascade induced by (-)-Asarinin.[1][3][4]
Caption: Inhibition of the STAT3 signaling pathway by (-)-Asarinin.[1][2]
References
- 1. benchchem.com [benchchem.com]
- 2. (-)-Asarinin alleviates gastric precancerous lesions by promoting mitochondrial ROS accumulation and inhibiting the STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 10. Experimental Conditions That Influence the Utility of 2′7′-Dichlorodihydrofluorescein Diacetate (DCFH2-DA) as a Fluorogenic Biosensor for Mitochondrial Redox Status - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing DL-Asarinin Interference in Fluorescence-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying, troubleshooting, and controlling for interference caused by the lignan (B3055560) DL-Asarinin in fluorescence-based assays. The following information will help ensure the accuracy and reliability of your experimental data.
Frequently Asked Questions (FAQs)
Q1: How can a small molecule like this compound interfere with my fluorescence-based assay?
Small molecules can disrupt fluorescence-based assays through several mechanisms, potentially leading to false-positive or false-negative results. The primary modes of interference are:
-
Autofluorescence: The compound itself may be fluorescent, emitting light at the same wavelengths used for your assay's fluorophore. This leads to an artificially high signal, which can be misinterpreted as a positive result.[1][2]
-
Fluorescence Quenching (Inner Filter Effect): The compound might absorb the excitation light intended for your fluorophore or the emission light from it. This absorption reduces the detectable signal, potentially masking a true positive or creating a false-negative result.[1][2]
-
Light Scattering: At higher concentrations, compounds can form aggregates that scatter light, which can be detected as an increase in signal and lead to false positives.[3]
-
Chemical Reactivity: The compound could react directly with assay components, such as the target protein or the fluorescent dye itself, altering the fluorescence output.[1][4]
-
Colloidal Aggregation: Some small molecules form colloidal aggregates in solution that can non-specifically sequester and denature proteins, leading to what appears to be inhibition.[1]
Q2: What are the likely fluorescent properties of this compound?
Q3: What is an orthogonal assay and why is it important for validating hits?
An orthogonal assay is a secondary assay that measures the same biological endpoint as the primary screen but uses a different detection technology.[1][2] For example, if your primary screen is a fluorescence-based enzyme inhibition assay, an orthogonal assay could be a label-free method like surface plasmon resonance (SPR) or a colorimetric assay. This is crucial for confirming that an observed effect is due to the compound's interaction with the biological target and not an artifact of the primary assay's detection method.[1][2]
Q4: How can I proactively minimize the chances of fluorescence interference during assay development?
Several strategies can be employed during assay development to reduce the likelihood of interference:
-
Use Red-Shifted Fluorophores: Many interfering compounds fluoresce in the blue-green region of the spectrum.[2][8] Using dyes that excite and emit at longer wavelengths (in the red or far-red spectrum) can significantly reduce the incidence of compound autofluorescence.[3][8]
-
Optimize Fluorophore Concentration: In some cases, increasing the concentration of the assay's fluorophore can minimize the impact of interference from fluorescent compounds.[3]
-
Incorporate Detergents: Including a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100 can help prevent the formation of colloidal aggregates.[1]
Troubleshooting Guide
If you suspect that this compound is interfering with your fluorescence-based assay, follow this troubleshooting guide to diagnose and address the issue.
Diagram: Troubleshooting Workflow for Suspected this compound Interference
References
- 1. benchchem.com [benchchem.com]
- 2. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Evaluation of fluorescent compound interference in 4 fluorescence polarization assays: 2 kinases, 1 protease, and 1 phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. HPLC method with fluorescence detection for the quantitative determination of flaxseed lignans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. osti.gov [osti.gov]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Biological Activities of (-)-Asarinin and Sesamin
An Objective Guide for Researchers and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of two prominent lignans (B1203133), (-)-Asarinin and sesamin (B1680957).[1] Drawing from a wide range of experimental data, this document aims to offer an objective overview of their therapeutic potential, focusing on their anti-inflammatory, antioxidant, anticancer, and neuroprotective properties. This comparison is intended to aid researchers, scientists, and drug development professionals in their ongoing efforts to explore and harness the pharmacological benefits of these natural compounds.[1]
(-)-Asarinin and sesamin, both lignans found in various plant species, exhibit a broad spectrum of biological activities.[1] While both compounds demonstrate significant potential in preclinical studies, they appear to exert their effects through distinct and sometimes overlapping signaling pathways.[1] Sesamin has been extensively studied and is known to modulate inflammatory responses primarily through the NF-κB and p38 MAPK pathways.[1][2] In contrast, (-)-Asarinin's anti-inflammatory and anticancer effects are largely attributed to its inhibition of Src family kinases and the STAT3 signaling pathway.[1] This guide presents available quantitative data, detailed experimental methodologies, and visual representations of the key signaling pathways to facilitate a comprehensive understanding of their comparative bioactivities.[1]
Comparative Data on Biological Activities
The following tables summarize the quantitative data on the anti-inflammatory, anticancer, and neuroprotective effects of (-)-Asarinin and sesamin. It is important to note that the data are compiled from various studies and experimental conditions may differ.
Anti-Cancer Activity
| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Duration |
| (-)-Asarinin | A2780 | Human Ovarian Cancer | 38.45 | 48 h[3] |
| SKOV3 | Human Ovarian Cancer | 60.87 | 48 h[3] | |
| MCF-7 | Human Breast Cancer | 67.25 | Not Specified[3] | |
| MC cells | Malignant transformed human gastric epithelial cells | 80 - 140 (Effective Concentration) | 24 - 48 h[3] | |
| IOSE | Immortalized Ovarian Surface Epithelial (Non-cancerous) | >200 | 48 h[3] | |
| Sesamin | Various | Leukemia, multiple myeloma, colon, prostate, breast, pancreas, and lung cancers | Proliferation inhibition noted, specific IC₅₀ values not consistently reported across all types in the provided source. | Not Specified |
Anti-Inflammatory Activity
| Compound | Model | Key Target/Effect | Concentration/Dose |
| (-)-Asarinin | LAD2 mast cells | Inhibits histamine (B1213489) release | 50 µM[4] |
| LAD2 mast cells | Reduces TNF-α, MCP-1, IL-4, IL-5 | Not Specified[4] | |
| Allergic rhinitis mouse model | Reduces histamine and IgE levels | Not Specified[3] | |
| Sesamin | LPS-stimulated BV-2 microglia | Inhibits NO and cytokine production | Not Specified[5] |
| LPS-stimulated RAW 264.7 macrophages | Suppresses p38 MAPK activation | 50 µM[2] | |
| LPS/d-GalN-induced FHF mice | Reduces hepatic TNF-α mRNA and protein expression | 100 ppm[2] |
Key Signaling Pathways
The biological activities of (-)-Asarinin and sesamin are mediated by their interaction with various intracellular signaling pathways. The diagrams below, generated using the DOT language, illustrate the key pathways modulated by each compound.
(-)-Asarinin Signaling Pathways
(-)-Asarinin primarily exerts its anti-cancer and anti-inflammatory effects by inhibiting the STAT3 and Src family kinase pathways, leading to apoptosis and reduced inflammatory responses.[1][4]
Sesamin Signaling Pathways
Sesamin's biological effects are largely mediated through the modulation of the NF-κB and MAPK signaling pathways, which play crucial roles in inflammation and cell survival.[1][2][6]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental findings. Below are protocols for key assays used to evaluate the biological activities of (-)-Asarinin and sesamin.
Cell Viability (MTT) Assay
This protocol is for determining the cytotoxic effect of a compound on a cancer cell line.[7]
-
Cell Seeding: Seed cells (e.g., A2780 human ovarian cancer cells) in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[7]
-
Compound Treatment: Prepare serial dilutions of the test compound in serum-free medium. After 24 hours, remove the culture medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (e.g., 0.1% DMSO). Incubate for the desired time period (e.g., 48 hours).[7]
-
MTT Addition: Remove the treatment medium. Add 100 µL of fresh serum-free medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well.[7]
-
Incubation: Incubate the plate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[7]
-
Solubilization: Carefully remove the MTT solution. Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC₅₀ value is determined from the dose-response curves.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol describes the detection of apoptosis induced by a test compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.[8]
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of the test compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash with PBS and detach adherent cells using trypsin.[7] Combine with the floating cells from the supernatant.
-
Washing: Centrifuge the cell suspension and wash the cell pellet twice with cold PBS.[7]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[7]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[7]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[7]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples immediately using a flow cytometer. Annexin V-FITC positive/PI negative cells are considered early apoptotic, while double-positive cells are late apoptotic/necrotic.[7]
Western Blot Analysis
This protocol is for detecting changes in protein expression (e.g., p-STAT3, Bcl-2, Cleaved Caspase-3) following treatment with a test compound.[8]
-
Protein Extraction: Treat cells with the test compound as described previously. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Denature equal amounts of protein by boiling in Laemmli sample buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[8]
-
Blocking and Antibody Incubation: Block the membrane in 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.[8]
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[8] Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
Summary and Conclusion
Both (-)-Asarinin and sesamin exhibit a wide array of promising biological activities. While they share some overlapping effects, their primary mechanisms of action appear to be distinct. (-)-Asarinin shows potent anti-cancer activity, particularly in ovarian cancer, through the inhibition of the STAT3 and Src family kinase pathways. Sesamin demonstrates significant anti-inflammatory and chemopreventive effects by modulating the NF-κB and MAPK signaling cascades.[6] The provided data and protocols offer a foundational resource for researchers to further investigate and compare the therapeutic potential of these two important lignans. Future studies should focus on in vivo efficacy, pharmacokinetics, and safety profiles to translate these preclinical findings into potential clinical applications.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benthamdirect.com [benthamdirect.com]
- 6. Sesamin Manifests Chemopreventive Effects through Suppression of NF-κB-regulated Cell Survival, Proliferation, Invasion and Angiogenic Gene products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to the Anti-Inflammatory Mechanisms of DL-Asarinin and Sesamin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory mechanisms of two lignans, DL-Asarinin and sesamin (B1680957). By presenting experimental data, detailed methodologies, and visual representations of their molecular pathways, this document aims to facilitate a deeper understanding of their distinct and overlapping modes of action in mitigating inflammation.
Executive Summary
This compound and sesamin, both naturally occurring lignans, exhibit promising anti-inflammatory properties. However, their mechanisms of action diverge significantly at the molecular level. This compound primarily exerts its effects through the inhibition of Src family kinases and the STAT3 signaling pathway, positioning it as a potential therapeutic agent for allergic and mast cell-mediated inflammatory conditions. In contrast, sesamin's anti-inflammatory activity is predominantly mediated by the suppression of the NF-κB and MAPK signaling pathways, making it effective in a broader range of inflammatory models. This guide delves into the experimental evidence that elucidates these distinct mechanisms.
Comparative Data on Anti-Inflammatory Effects
The following tables summarize the quantitative data on the anti-inflammatory effects of this compound and sesamin from various experimental models.
Table 1: In Vivo Anti-Inflammatory Effects of this compound
| Experimental Model | Dosage | Parameter Measured | Result | Reference |
| OVA-induced allergic rhinitis in mice | 5.0 mg/kg (oral) | Histamine, Total IgE, IL-4 in serum | Significant reduction | [1] |
| OVA-induced systemic anaphylaxis in mice | 2.50 mg/kg (oral) | Histamine, TNF-α, MCP-1, IL-4, IL-5 in serum | Significant reduction | [1] |
Table 2: In Vivo Anti-Inflammatory Effects of Sesamin
| Experimental Model | Dosage | Parameter Measured | Result | Reference |
| Carrageenan-induced paw edema in rats | 200 mg/kg (oral) | Paw edema volume | 19.67% reduction after 3 hours | [2] |
| Carrageenan-induced pleurisy in rats | 100 mg/kg (oral) | Pleural exudate volume | 20.35% reduction | [2] |
| Carrageenan-induced pleurisy in rats | 200 mg/kg (oral) | Pleural exudate volume | 26.55% reduction | [2] |
| Acetic acid-induced writhing in mice | 200 mg/kg (oral) | Number of writhes | 17.17% inhibition | [2] |
| Formalin-induced nociception in mice (second phase) | 100 mg/kg (oral) | Licking time | 22.88% reduction | [2] |
| Formalin-induced nociception in mice (second phase) | 200 mg/kg (oral) | Licking time | 35.76% reduction | [2] |
Key Signaling Pathways
The distinct anti-inflammatory effects of this compound and sesamin are rooted in their differential modulation of intracellular signaling cascades.
This compound: Inhibition of Src/STAT3 Pathway
This compound's anti-inflammatory action is significantly attributed to its ability to inhibit Src family kinases.[3] This inhibition prevents the activation of downstream signaling molecules, including STAT3, which is a key transcription factor for pro-inflammatory gene expression.[1] By blocking this pathway, this compound effectively suppresses mast cell activation and the subsequent release of inflammatory mediators.[3] There is also evidence to suggest that asarinin (B95023) may inhibit the Toll-like receptor 4 (TLR4)-mediated activation through an MyD88-dependent pathway.
Figure 1: this compound's inhibitory action on the Src/STAT3 signaling pathway.
Sesamin: Suppression of NF-κB and MAPK Pathways
Sesamin's anti-inflammatory mechanism is well-documented and centers on the inhibition of the NF-κB and MAPK (p38 and JNK) signaling pathways.[4] By preventing the phosphorylation and degradation of IκBα, sesamin blocks the nuclear translocation of the p65 subunit of NF-κB.[5] This, in turn, suppresses the transcription of a wide array of pro-inflammatory genes, including those for cytokines (TNF-α, IL-6), chemokines, and enzymes like iNOS and COX-2.[4]
Figure 2: Sesamin's inhibitory action on the NF-κB and MAPK signaling pathways.
Experimental Protocols
This section provides an overview of the methodologies used in the cited studies to evaluate the anti-inflammatory effects of this compound and sesamin.
Carrageenan-Induced Paw Edema in Rats
This is a standard in vivo model to assess acute inflammation.
-
Animal Model: Male Wistar rats are typically used.
-
Treatment: Animals are orally administered with the test compound (e.g., sesamin at 50, 100, and 200 mg/kg) or a vehicle control. A positive control group receiving a known anti-inflammatory drug (e.g., indomethacin) is also included.
-
Induction of Edema: One hour after treatment, 0.1 mL of 1% carrageenan solution is injected into the subplantar region of the right hind paw.
-
Measurement: The volume of the paw is measured using a plethysmometer at specified time intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Analysis: The percentage of edema inhibition is calculated by comparing the paw volume of the treated groups with the control group.[2]
Western Blot Analysis for Signaling Proteins
This technique is used to detect and quantify specific proteins in a sample, providing insights into the activation state of signaling pathways.
-
Cell Culture and Treatment: A relevant cell line (e.g., RAW 264.7 macrophages) is cultured and then stimulated with an inflammatory agent (e.g., lipopolysaccharide - LPS) in the presence or absence of the test compound (this compound or sesamin) at various concentrations.
-
Protein Extraction: After the treatment period, cells are lysed to extract total cellular proteins. The protein concentration is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific to the target protein (e.g., phospho-p65, IκBα, phospho-p38). After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The band intensities are quantified using densitometry software.[5]
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement
ELISA is a highly sensitive method for quantifying the concentration of cytokines in biological samples.
-
Sample Collection: Supernatants from cell cultures or serum from animal models are collected.
-
Coating: A microplate is coated with a capture antibody specific for the cytokine of interest (e.g., TNF-α, IL-6).
-
Blocking: The plate is washed and blocked to prevent non-specific binding.
-
Sample Incubation: The samples and a series of standards of known cytokine concentrations are added to the wells and incubated.
-
Detection: After washing, a biotinylated detection antibody specific for the cytokine is added, followed by an enzyme-conjugated streptavidin (e.g., streptavidin-HRP).
-
Substrate Addition: A chromogenic substrate is added, and the color development is proportional to the amount of cytokine present.
-
Measurement and Analysis: The absorbance is read using a microplate reader, and the cytokine concentrations in the samples are determined by comparison to the standard curve.[6]
Experimental Workflow Diagram
The following diagram illustrates a general workflow for investigating the anti-inflammatory mechanisms of compounds like this compound and sesamin.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Antinociceptive and Anti-Inflammatory Activities of the Sesame Oil and Sesamin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (-)-Asarinin inhibits mast cells activation as a Src family kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Sesamin Manifests Chemopreventive Effects through Suppression of NF-κB-regulated Cell Survival, Proliferation, Invasion and Angiogenic Gene products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-Inflammatory and Antioxidant Activities of the Nonlipid (Aqueous) Components of Sesame Oil: Potential Use in Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Molecular Targets of DL-Asarinin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of DL-Asarinin's performance against its key molecular targets, supported by experimental data and detailed protocols for validation. We also present a comparative analysis with its epimer, Sesamin, and other alternative inhibitors.
Introduction to this compound
This compound is a naturally occurring lignan (B3055560) found in various plant species. It has garnered significant interest in the scientific community for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and antiviral properties. Understanding and validating its molecular targets is crucial for its development as a potential therapeutic agent. This guide focuses on the experimental validation of its interactions with key signaling molecules and pathways.
Comparative Analysis of Molecular Target Inhibition
The following tables summarize the quantitative data for this compound and its alternatives against its primary molecular targets. This data provides a basis for comparing their potency and selectivity.
Table 1: Inhibition of Δ5-Desaturase
| Compound | Type of Inhibition | K_i_ (mM) | IC_50_ | Reference |
| This compound | Noncompetitive | 0.28 | - | [1] |
| Sesamin | - | - | - | No data available |
| SC-26196 (Alternative) | - | - | - | [2] |
| CP-24879 (Alternative) | Mixed | - | - | [3] |
Table 2: Inhibition of Src Family Kinases
| Compound | Target | IC_50_ (nM) | Reference |
| This compound | Src family kinases | - | No specific data |
| Sesamin | Src | - | [4] |
| Dasatinib (Alternative) | Pan-Src/Bcr-Abl | <1.0 | [5] |
| Bosutinib (Alternative) | Dual Src-Abl | - | [6] |
| Saracatinib (Alternative) | Src | - | [6] |
| PP2 (Alternative) | Src family kinase | - | [7] |
Table 3: Inhibition of STAT3 Signaling Pathway
| Compound | Assay | IC_50_ (µM) | Reference |
| This compound | - | - | No specific data |
| Sesamin | STAT3 signaling in HepG2 cells | 98 | [8] |
| Stattic (Alternative) | Cell-free | 5.1 | [9] |
| Cryptotanshinone (Alternative) | Cell-free | 4.6 | [9][10] |
| BP-1-102 (Alternative) | STAT3 activation | 4-6.8 | [10] |
| Niclosamide (Alternative) | Cell-free | 0.7 | [9][10] |
Table 4: Modulation of Caspase Activity
| Compound | Action | Target Cells | Effect | Reference |
| This compound | Activation | A2780 and SKOV3 ovarian cancer cells | Induces apoptosis and activates caspase-3, -8, and -9 | [11] |
| Sesamin | Upregulation | MOLT-4 and NB4 leukemic cells | Upregulates caspase-3, -7, -8, and -9 | [12] |
Table 5: Inhibition of Toll-like Receptor 4 (TLR4) Signaling
| Compound | Target | IC_50_ | Reference |
| This compound | TLR4 Signaling | - | No specific data |
| Sesamin | TLR4 expression | - | [3][13] |
| TAK-242 (Alternative) | TLR4 | 1 to 11 nM | [14][15] |
| Eritoran (Alternative) | TLR4 | - | [16] |
| CAY10614 (Alternative) | TLR4 | 1.675 µM | [17] |
Table 6: Inhibition of MAPK Pathways (ERK, JNK, p38)
| Compound | Target Pathway | IC_50_ | Reference |
| This compound | ERK, JNK, p38 | - | No specific data |
| Sesamin | p44/42 MAPK | 30-100 µM (suppression) | [2][18] |
| Temuterkib (ERK Inhibitor) | ERK1/2 | 5 nM | [19] |
| SP600125 (JNK Inhibitor) | JNK1/2, JNK3 | 40 nM, 90 nM | [] |
| Doramapimod (p38 Inhibitor) | p38α, p38β, p38γ, p38δ | 38 nM, 65 nM, 200 nM, 520 nM | [11] |
Table 7: Inhibition of Foot-and-Mouth Disease Virus (FMDV) 3Dpol
| Compound | EC_50_ (µM) | IC_50_ (µM) | Reference |
| This compound | - | - | No specific data |
| 5D9 (Alternative) | 12 | 2-17 | [21][22] |
| NSC217697 (Alternative) | 0.78 - 3.49 | 0.22 | [23][24] |
| NSC670283 (Alternative) | 0.78 - 3.49 | 0.071 | [23][24] |
| NSC292567 (Alternative) | 0.78 - 3.49 | 0.0008 | [23][24] |
| NSC65850 (Alternative) | 0.78 - 3.49 | 0.13 | [23][24] |
| Ribavirin (Alternative) | 970 | 2.68 | [22][24] |
Experimental Protocols for Target Validation
This section provides detailed methodologies for key experiments to validate the molecular targets of this compound.
Δ5-Desaturase Inhibition Assay
Objective: To determine the inhibitory effect of this compound on Δ5-desaturase activity.
Methodology:
-
Enzyme Source: Microsomes are prepared from rat liver or cultured cells known to express Δ5-desaturase.
-
Substrate: Radiolabeled dihomo-γ-linolenic acid ([1-14C]DGLA) is used as the substrate.
-
Assay Buffer: A suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4) containing cofactors such as ATP, CoA, NADH, and MgCl_2 is prepared.
-
Incubation: The reaction mixture containing the enzyme source, radiolabeled substrate, and varying concentrations of this compound (or control) is incubated at 37°C for a specified time.
-
Reaction Termination and Extraction: The reaction is stopped by adding a solution of KOH in methanol. Fatty acids are then extracted using a solvent system like hexane.
-
Analysis: The extracted fatty acids are separated by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The radioactivity of the substrate and the product (arachidonic acid) is quantified using a scintillation counter.
-
Data Analysis: The percentage of inhibition is calculated, and the IC_50_ value is determined by plotting the inhibition percentage against the logarithm of the inhibitor concentration. The type of inhibition and K_i_ value can be determined using Lineweaver-Burk plots.
Src Kinase Activity Assay
Objective: To quantify the inhibitory effect of this compound on Src kinase activity.
Methodology:
-
Enzyme and Substrate: Recombinant human Src kinase and a specific peptide substrate (e.g., a poly(Glu, Tyr) peptide) are used.
-
Assay Buffer: A kinase buffer containing ATP, MgCl_2, and a buffering agent (e.g., HEPES) is prepared.
-
Reaction: The kinase reaction is initiated by adding ATP to a mixture of the enzyme, substrate, and various concentrations of this compound (or a known inhibitor like Dasatinib as a positive control). The reaction is carried out at 30°C.
-
Detection: The amount of ADP produced, which is proportional to the kinase activity, is measured using a commercially available kinase assay kit (e.g., ADP-Glo™ Kinase Assay). This assay involves a luminescence-based detection method.
-
Data Analysis: The luminescence signal is measured using a plate reader. The percentage of Src kinase inhibition is calculated for each concentration of this compound, and the IC_50_ value is determined by non-linear regression analysis.
STAT3 Phosphorylation Assay (Western Blot)
Objective: To assess the effect of this compound on the phosphorylation of STAT3.
Methodology:
-
Cell Culture and Treatment: A suitable cell line with constitutively active STAT3 (e.g., various cancer cell lines) is cultured. The cells are treated with different concentrations of this compound for a specific duration.
-
Cell Lysis: After treatment, the cells are washed with PBS and lysed using a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated STAT3 (p-STAT3) and total STAT3. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: The band intensities are quantified using densitometry software. The ratio of p-STAT3 to total STAT3 is calculated to determine the effect of this compound on STAT3 phosphorylation.
Caspase-3/7, -8, and -9 Activity Assays
Objective: To measure the activation of caspases in response to this compound treatment.
Methodology:
-
Cell Culture and Treatment: A relevant cell line (e.g., A2780 ovarian cancer cells) is treated with various concentrations of this compound to induce apoptosis.
-
Assay Principle: Commercially available luminogenic or fluorogenic caspase activity assays are used. These assays utilize specific caspase substrates linked to a reporter molecule (e.g., aminoluciferin (B605428) or a fluorophore). Cleavage of the substrate by the active caspase releases the reporter molecule, generating a measurable signal.
-
Procedure: After treatment, the cells are lysed, and the caspase-specific substrate and buffer are added. The mixture is incubated at room temperature.
-
Detection: The luminescence or fluorescence is measured using a plate reader. Separate assays are performed for caspase-3/7, caspase-8, and caspase-9 using their respective specific substrates.
-
Data Analysis: The signal intensity, which is proportional to caspase activity, is recorded. The fold-change in caspase activity relative to untreated control cells is calculated.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the key signaling pathways affected by this compound and a general workflow for its target validation.
Caption: Key signaling pathways modulated by this compound.
Caption: General workflow for validating molecular targets.
Conclusion
This compound demonstrates a multi-targeted pharmacological profile, impacting key pathways involved in cancer, inflammation, and viral replication. The provided data and experimental protocols offer a framework for researchers to further validate and quantify its activity. Direct comparative studies with its epimer, Sesamin, and other specific inhibitors are crucial to fully elucidate its therapeutic potential and guide future drug development efforts. The differences in potency and the spectrum of activity between this compound and its alternatives highlight the importance of careful target validation in the drug discovery process.
References
- 1. [PDF] Toll-like receptor 4 (TLR4) antagonists as potential therapeutics for intestinal inflammation | Semantic Scholar [semanticscholar.org]
- 2. Sesamin suppresses activation of microglia and p44/42 MAPK pathway, which confers neuroprotection in rat intracerebral hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sesamin Attenuates VEGFA-Induced Angiogenesis via Inhibition of Src and FAK Signaling in Chick Chorioallantoic Membrane Model and Human Endothelial EA.hy926 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. nuvectis.com [nuvectis.com]
- 7. STAT3 Inhibitors: A Novel Insight for Anticancer Therapy of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sesamin Induces Cell Cycle Arrest and Apoptosis through the Inhibition of Signal Transducer and Activator of Transcription 3 Signalling in Human Hepatocellular Carcinoma Cell Line HepG2 [jstage.jst.go.jp]
- 9. Toll-like receptor 4 (TLR4) antagonists as potential therapeutics for intestinal inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What are JNK inhibitors and how do they work? [synapse.patsnap.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Sesamin Acts as Anti-leukemic Compound Interacting with Novel Phosphoprotein Targets and Inducing Apoptosis in Leukemic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. What are TLR4 antagonists and how do they work? [synapse.patsnap.com]
- 15. biocompare.com [biocompare.com]
- 16. researchgate.net [researchgate.net]
- 17. medchemexpress.com [medchemexpress.com]
- 18. Pharmacological Properties to Pharmacological Insight of Sesamin in Breast Cancer Treatment: A Literature-Based Review Study - PMC [pmc.ncbi.nlm.nih.gov]
- 19. medchemexpress.com [medchemexpress.com]
- 21. researchgate.net [researchgate.net]
- 22. What are p38 MAPK inhibitors and how do they work? [synapse.patsnap.com]
- 23. Natural Products with Toll-Like Receptor 4 Antagonist Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 24. The p38 MAPK inhibitors for the treatment of inflammatory diseases and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for the Quantification of (-)-Asarinin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of three prominent analytical methods for the quantification of (-)-Asarinin: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The selection of an appropriate analytical technique is critical for obtaining accurate and reliable quantitative data in research, quality control, and pharmacokinetic studies.
Executive Summary
The quantification of (-)-Asarinin, a bioactive lignan (B3055560) with therapeutic potential, necessitates robust and validated analytical methods. This guide compares the performance of HPLC-UV, HPLC-FLD, and LC-MS/MS based on key validation parameters. HPLC-UV offers a straightforward and cost-effective approach suitable for routine analysis of less complex samples. HPLC-FLD provides significantly higher sensitivity, making it ideal for trace-level quantification. LC-MS/MS stands out for its superior selectivity and sensitivity, particularly in complex biological matrices, and is the method of choice for pharmacokinetic studies.
Quantitative Performance Comparison
The following tables summarize the key performance parameters of the different analytical methods for the quantification of (-)-Asarinin. Data has been compiled from various validated methods to provide a comparative overview.
Table 1: HPLC-UV Method Performance
| Parameter | Typical Value |
| Linearity (R²) | > 0.998 |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
| Accuracy (% Recovery) | > 99% |
| Precision (%RSD) | < 2% |
Table 2: HPLC-FLD Method Performance
| Parameter | Typical Value |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | ~0.03 ng |
| Limit of Quantification (LOQ) | 0.1 ng |
| Accuracy (% Recovery) | > 98% |
| Precision (%RSD) | < 3% |
Table 3: LC-MS/MS Method Performance
| Parameter | Typical Value |
| Linearity (R²) | > 0.99 |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 5.00 ng/mL |
| Accuracy (% Bias) | < 2.3% |
| Precision (%RSD) | < 10.7% |
Experimental Protocols
Detailed methodologies for the three analytical techniques are provided below.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of (-)-Asarinin in plant materials and other less complex matrices.
Sample Preparation (Plant Material):
-
Accurately weigh a suitable amount of powdered plant material.
-
Extract the sample with methanol (B129727) using sonication or Soxhlet extraction.
-
Filter the extract through a 0.45 µm syringe filter before injection into the HPLC system.
Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 50:50, v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 288 nm.
-
Injection Volume: 20 µL.
Method 2: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)
This method offers enhanced sensitivity for the quantification of (-)-Asarinin, particularly in samples with low concentrations.
Sample Preparation (Serum/Oil):
-
For serum samples, perform liquid-liquid extraction with ethyl acetate (B1210297) or n-hexane.
-
For oil samples, extract with methanol.
-
Evaporate the solvent and reconstitute the residue in the mobile phase.
-
Filter the reconstituted sample through a 0.45 µm syringe filter prior to injection.
Chromatographic Conditions:
-
HPLC System: An HPLC system equipped with a fluorescence detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with methanol and water (e.g., 70:30, v/v).
-
Flow Rate: 1.0 mL/min.
-
Fluorescence Detection: Excitation at 295 nm and emission at 330 nm.
-
Injection Volume: 20 µL.
Method 3: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This is a highly selective and sensitive method for the quantification of (-)-Asarinin in complex biological matrices such as plasma.[1][2]
Sample Preparation (Rat Plasma):
-
To 100 µL of rat plasma in a microcentrifuge tube, add an internal standard.
-
Perform protein precipitation by adding acetonitrile.
-
Vortex the mixture and then centrifuge to pellet the precipitated proteins.[1]
-
Transfer the supernatant for analysis.
Chromatographic Conditions:
-
LC System: A UPLC or HPLC system.
-
Column: C18 reversed-phase column (e.g., KINETEX core-shell C18).[2]
-
Mobile Phase: A gradient elution using 5 mM aqueous ammonium (B1175870) acetate with 0.1% formic acid and acetonitrile.[2]
-
Flow Rate: 0.8 mL/min.[1]
-
Injection Volume: 5 µL.
Mass Spectrometry Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.[1]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for (-)-Asarinin and the internal standard are determined by infusing standard solutions.
Visualizations
Experimental Workflows
References
- 1. Simultaneous determination of two epimeric furofuran lignans (sesamin and asarinin) of Asarum heterotropoides extract in rat plasma by LC/MS/MS: application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of asarinin, β-eudesmol, and wogonin in rats using ultraperformance liquid chromatography-tandem mass spectrometry and its application to pharmacokinetic studies following administration of standards and Gumiganghwal-tang - PubMed [pubmed.ncbi.nlm.nih.gov]
DL-Asarinin's efficacy compared to standard antiviral drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antiviral efficacy of DL-Asarinin against standard antiviral drugs, supported by available experimental data. This compound, a lignan (B3055560) found in various plant species, has demonstrated notable antiviral properties. This document summarizes the quantitative data on its efficacy, details the experimental methodologies used for its evaluation, and visualizes its known and potential mechanisms of action.
Quantitative Comparison of Antiviral Activity
The primary quantitative data available for the antiviral activity of a stereoisomer, (-)-Asarinin, is against the Foot-and-Mouth Disease Virus (FMDV). The following table summarizes its efficacy in comparison to the standard antiviral drug, Ribavirin.
| Compound | Virus | Assay Type | IC50 (µM) | EC50 (µM) | Cytotoxicity (CC50 in µM) | Selectivity Index (SI = CC50/EC50) | Reference |
| (-)-Asarinin | FMDV | RNA-dependent RNA Polymerase (3Dpol) | 10.37 ± 1.01 | - | >100 (BHK-21 cells) | - | [1] |
| (-)-Asarinin | FMDV | Immunoperoxidase Monolayer Assay (IPMA) | - | 15.11 ± 1.18 | >100 (BHK-21 cells) | >6.62 | [1] |
| Ribavirin | FMDV | RNA-dependent RNA Polymerase (3Dpol) | 1.49 ± 0.17 | - | Not Reported | - | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for key experiments cited in the evaluation of (-)-Asarinin's antiviral activity.
Immunoperoxidase Monolayer Assay (IPMA) for Antiviral Efficacy (EC50) Determination
This assay is utilized to determine the effective concentration of a compound that inhibits viral replication in a cell culture.
Materials:
-
Baby Hamster Kidney (BHK-21) cells
-
Foot-and-Mouth Disease Virus (FMDV)
-
(-)-Asarinin and standard antiviral drug (e.g., Ribavirin)
-
Cell culture medium (e.g., DMEM with 2% FBS)
-
Fixing solution (e.g., 80% acetone (B3395972) in PBS)
-
Primary antibody against FMDV
-
Horseradish peroxidase (HRP)-conjugated secondary antibody
-
Substrate-chromogen solution (e.g., AEC)
-
96-well cell culture plates
Procedure:
-
Seed BHK-21 cells in 96-well plates and incubate until a confluent monolayer is formed.
-
Prepare serial dilutions of (-)-Asarinin and the standard antiviral drug in cell culture medium.
-
Infect the BHK-21 cell monolayers with FMDV at a predetermined multiplicity of infection (MOI).
-
After a 1-hour adsorption period, remove the virus inoculum and add the different concentrations of the test compounds to the wells. Include untreated infected (virus control) and uninfected (cell control) wells.
-
Incubate the plates for a period that allows for viral replication (e.g., 24-48 hours).
-
Fix the cells with the fixing solution.
-
Wash the plates and add the primary antibody against FMDV. Incubate to allow binding.
-
Wash the plates and add the HRP-conjugated secondary antibody. Incubate to allow binding.
-
Wash the plates and add the substrate-chromogen solution. The HRP enzyme will catalyze a color change in the presence of the viral antigen.
-
Stop the reaction and count the number of infected cells (stained) under a microscope.
-
The EC50 value is calculated as the concentration of the compound that reduces the number of infected cells by 50% compared to the virus control.
Cell-based FMDV Minigenome Assay for IC50 Determination
This assay assesses the inhibitory effect of a compound on the viral RNA-dependent RNA polymerase (3Dpol).
Materials:
-
BHK-21 cells
-
Plasmids for the FMDV minigenome system (e.g., a plasmid containing a reporter gene like GFP flanked by FMDV UTRs, and helper plasmids expressing FMDV P3 protein and T7 RNA polymerase)
-
(-)-Asarinin and standard inhibitor (e.g., Ribavirin)
-
Transfection reagent
-
Cell culture medium
-
96-well plates
-
Fluorescence microscope or plate reader
Procedure:
-
Seed BHK-21 cells in 96-well plates.
-
Co-transfect the cells with the FMDV minigenome system plasmids.
-
After transfection, treat the cells with serial dilutions of (-)-Asarinin or the standard inhibitor.
-
Incubate the plates for a suitable period (e.g., 24-48 hours) to allow for the expression of the reporter gene, which is dependent on the activity of the FMDV 3Dpol.
-
Measure the reporter signal (e.g., GFP fluorescence).
-
The IC50 value is calculated as the concentration of the compound that inhibits the reporter signal by 50% compared to the untreated control.
Mechanism of Action and Signaling Pathways
(-)-Asarinin has been shown to exert its antiviral effect against FMDV by targeting the viral RNA-dependent RNA polymerase (3Dpol), a crucial enzyme for viral replication[1]. Lignans (B1203133), the class of compounds to which this compound belongs, are known to modulate various cellular signaling pathways, which could contribute to their antiviral effects. While the specific signaling pathways affected by this compound in the context of viral infections are not yet fully elucidated, related lignans have been shown to influence pathways such as NF-κB and MAPK.
Below are diagrams illustrating the known mechanism of action of (-)-Asarinin against FMDV and a general representation of a viral replication workflow for screening antiviral compounds.
Caption: Mechanism of (-)-Asarinin against FMDV.
Caption: General experimental workflow for antiviral screening.
Conclusion
The available data indicates that (-)-Asarinin, a stereoisomer of this compound, exhibits potent antiviral activity against Foot-and-Mouth Disease Virus by inhibiting its RNA-dependent RNA polymerase. Its efficacy, as demonstrated by its EC50 value, is noteworthy when compared to the standard drug Ribavirin in the context of FMDV. However, there is a clear need for further research to evaluate the efficacy of this compound against a broader spectrum of viruses, including influenza, HIV, and herpes simplex virus, to establish its potential as a broad-spectrum antiviral agent. The experimental protocols and mechanistic insights provided in this guide offer a foundational framework for researchers to build upon in the continued investigation of this promising natural compound.
References
Unlocking Synergistic Potential: A Comparative Guide to DL-Asarinin in Combination Therapies
For Researchers, Scientists, and Drug Development Professionals
DL-Asarinin, a lignan (B3055560) found in several plant species, is emerging as a potent synergistic agent with the potential to significantly enhance the efficacy of existing therapeutic compounds. This guide provides a comprehensive overview of the mechanisms behind this compound's synergistic effects, focusing on its interactions with anticancer agents and pesticides. While direct quantitative data on specific combinations remains an area for further research, this document outlines the established mechanisms of action and provides detailed experimental protocols to enable researchers to quantify these synergistic effects.
Mechanism of Synergism: Inhibition of P-glycoprotein and Cytochrome P450
The primary mechanism underpinning this compound's synergistic activity is its ability to inhibit two key protein families: the ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp), and the Cytochrome P450 (CYP) family of enzymes.
-
P-glycoprotein (P-gp) Inhibition: P-gp is an efflux pump often overexpressed in multidrug-resistant (MDR) cancer cells. It actively transports a wide range of chemotherapeutic drugs out of the cell, reducing their intracellular concentration and thus their cytotoxic efficacy. By inhibiting P-gp, this compound can increase the intracellular accumulation of co-administered anticancer drugs, effectively reversing multidrug resistance.
-
Cytochrome P450 (CYP) Inhibition: CYPs are a superfamily of enzymes responsible for the metabolism of a vast array of xenobiotics, including drugs and pesticides. Inhibition of specific CYP isoforms by this compound can slow the metabolic breakdown of co-administered compounds. This leads to increased bioavailability and a prolonged duration of action, thereby enhancing their therapeutic or pesticidal effects. This mechanism is also crucial in managing insecticide resistance, as elevated CYP activity is a common detoxification strategy in resistant insect populations.
Synergistic Applications
With Anticancer Agents
This compound shows significant promise in combination with chemotherapeutic drugs that are substrates of P-gp, such as doxorubicin and paclitaxel . In cancer cells that have developed multidrug resistance through the overexpression of P-gp, co-administration with this compound is expected to restore sensitivity to these agents. This could potentially allow for lower, less toxic doses of chemotherapy to be used while achieving a greater therapeutic effect.
With Pesticides
In the agricultural sector, the development of insecticide resistance is a major challenge. Many insects develop resistance by enhancing the metabolic detoxification of pesticides via CYP enzymes. This compound, by inhibiting these enzymes, can act as a powerful synergist, increasing the potency and effectiveness of insecticides like pyrethroids. This can help to overcome resistance and extend the useful lifespan of existing pesticides.
Quantitative Data on this compound's Inhibitory Activity
While specific quantitative data on the synergistic effects of this compound in combination with other compounds is not yet widely published, its inhibitory potency against key metabolic enzymes has been characterized. The following table summarizes the available data on the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) of (-)-Asarinin for several human Cytochrome P450 enzymes.
| Enzyme Family | Specific Enzyme | Inhibitory Parameter | Value (µM) | Inhibition Type |
| Cytochrome P450 | CYP2C9 | IC50 | 8.97 | Competitive |
| Ki | 10.81 | |||
| CYP2E1 | IC50 | 13.80 | Competitive | |
| Ki | 16.33 | |||
| CYP3A4 | IC50 | 18.04 | Noncompetitive | |
| Ki | 8.58 |
Data sourced from studies on (-)-Asarinin, a stereoisomer of this compound.
Experimental Protocols
To facilitate further research into the synergistic potential of this compound, detailed protocols for key in vitro assays are provided below. These protocols can be adapted to quantify the synergistic effects of this compound with specific compounds of interest, such as doxorubicin, paclitaxel, or various pesticides.
P-glycoprotein (P-gp) Inhibition Assay
This assay determines the ability of a test compound to inhibit the P-gp efflux pump, typically using a fluorescent substrate.
Principle: P-gp actively transports fluorescent substrates (e.g., Rhodamine 123 or Calcein-AM) out of the cell. In the presence of a P-gp inhibitor like this compound, the efflux is blocked, leading to an increase in intracellular fluorescence, which can be quantified.
Materials:
-
P-gp overexpressing cells (e.g., MCF-7/ADR, KB-V1) and their non-resistant parental cell line.
-
This compound.
-
P-gp substrate (e.g., Rhodamine 123).
-
Known P-gp inhibitor as a positive control (e.g., Verapamil).
-
Cell culture medium and reagents.
-
Fluorescence microplate reader or flow cytometer.
Procedure:
-
Cell Seeding: Seed the P-gp overexpressing and parental cells in a 96-well plate and allow them to adhere overnight.
-
Pre-incubation: Remove the culture medium and wash the cells with a suitable buffer (e.g., HBSS). Add buffer containing various concentrations of this compound or the positive control and incubate for 30-60 minutes at 37°C.
-
Substrate Loading: Add the P-gp fluorescent substrate (e.g., Rhodamine 123) to each well and incubate for a further 30-60 minutes at 37°C.
-
Efflux: Remove the substrate-containing medium, wash the cells, and add fresh medium (with or without the test compounds). Incubate for another 30-60 minutes to allow for efflux.
-
Fluorescence Measurement: Measure the intracellular fluorescence using a microplate reader or flow cytometer.
-
Data Analysis: Calculate the percentage of inhibition by comparing the fluorescence in the presence of this compound to the control (no inhibitor). An IC50 value can be determined by plotting the percentage of inhibition against the logarithm of the this compound concentration.
Cytochrome P450 (CYP) Inhibition Assay
This assay measures the ability of a test compound to inhibit the activity of specific CYP isoforms using human liver microsomes.
Principle: Human liver microsomes contain a high concentration of CYP enzymes. The activity of a specific CYP isoform is measured by monitoring the metabolism of a probe substrate that is specific to that enzyme. The inhibition of this metabolism in the presence of a test compound like this compound is quantified.
Materials:
-
Human Liver Microsomes (HLMs).
-
This compound.
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase).
-
Potassium phosphate (B84403) buffer (0.1 M, pH 7.4).
-
CYP-specific probe substrates (e.g., Diclofenac for CYP2C9, Midazolam for CYP3A4).
-
Specific inhibitors for each CYP isoform (for validation).
-
Acetonitrile (B52724) or Methanol (B129727) (for quenching the reaction).
-
LC-MS/MS system for analysis.
Procedure:
-
Prepare Solutions: Prepare stock and working solutions of this compound, probe substrates, and controls.
-
Incubation: In a 96-well plate, combine HLMs, potassium phosphate buffer, and the this compound working solution (or vehicle control). Pre-incubate at 37°C for 5-10 minutes.
-
Initiate Reaction: Start the reaction by adding the probe substrate and the NADPH regenerating system.
-
Incubation: Incubate at 37°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is within the linear range.
-
Terminate Reaction: Stop the reaction by adding an equal volume of cold acetonitrile or methanol containing an internal standard.
-
Sample Preparation: Centrifuge the plate to pellet the protein and transfer the supernatant for analysis.
-
LC-MS/MS Analysis: Quantify the formation of the metabolite from the probe substrate using a validated LC-MS/MS method.
-
Data Analysis: Calculate the percentage of inhibition of CYP activity for each concentration of this compound. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.
Visualizing the Mechanisms and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the key signaling pathways and experimental workflows.
In Silico Docking Analysis of DL-Asarinin: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the in silico docking performance of DL-Asarinin against various protein targets implicated in migraine, inflammation, and neurological disorders. This analysis is benchmarked against established drugs and alternative natural compounds, offering insights into the therapeutic potential of this compound.
Comparative Docking Performance of this compound and Alternatives
The binding affinity of a ligand to its target protein is a key indicator of its potential efficacy. In this guide, we summarize the in silico docking scores (binding energies in kcal/mol) of this compound and a range of alternative compounds against four key protein targets: Calcitonin Gene-Related Peptide (CGRP) Receptor, Cyclooxygenase-2 (COX-2), Acetylcholinesterase (AChE), and Tumor Necrosis Factor-alpha (TNF-alpha). Lower binding energy values indicate a higher predicted binding affinity.
Calcitonin Gene-Related Peptide (CGRP) Receptor
The CGRP receptor is a primary target in migraine therapy. This compound demonstrates a strong binding affinity to the CGRP receptor (PDB ID: 6ZHO), comparable to the established anti-migraine drug Atogepant.[1]
| Compound | Type | PDB ID | Binding Energy (kcal/mol) |
| This compound | Lignan | 6ZHO | -10.3 [1] |
| Atogepant | Gepant (Anti-migraine drug) | 6ZHO | -10.53[1] |
| Rimegepant | Gepant (Anti-migraine drug) | 3N7R | -9.69 |
| Ubrogepant | Gepant (Anti-migraine drug) | 3N7R | -10.15 |
| Olcegepant | Gepant (Anti-migraine drug) | 3N7R | -12.77 |
Cyclooxygenase-2 (COX-2)
COX-2 is a key enzyme in the inflammatory pathway and a target for nonsteroidal anti-inflammatory drugs (NSAIDs). 'Asarinine' (an alternative name for Asarinin) shows a high binding affinity for COX-2, suggesting potential anti-inflammatory properties.[2]
| Compound | Type | PDB ID | Binding Energy (kcal/mol) |
| Asarinin | Lignan | Not Specified | -10.0 [2] |
| Sesamin | Lignan | Not Specified | -10.0[2] |
| Fargesin | Lignan | Not Specified | -9.5[2] |
| Piperlonguminine | Alkaloid | Not Specified | -9.4[2] |
| Celecoxib | NSAID (COX-2 Inhibitor) | 1CX2 | -8.5 to -9.0 |
Acetylcholinesterase (AChE)
Acetylcholinesterase is a key enzyme in the central nervous system, and its inhibition is a therapeutic strategy for Alzheimer's disease. While direct docking studies of this compound with AChE were not identified, studies on other lignans (B1203133) suggest this class of compounds has the potential to interact with AChE.
| Compound | Type | PDB ID | Binding Energy (kcal/mol) |
| Arctigenin | Lignan | 4EY7 | -9.8 |
| Hydroxymatairesinol | Lignan | 4EY7 | -9.1 |
| Pinoresinol | Lignan | 4EY7 | -9.5 |
| Secoisolariciresinol | Lignan | 4EY7 | -8.7 |
| Sesamin | Lignan | 4EY7 | -10.2 |
| Donepezil | AChE Inhibitor | 4EY6 | -9.33[2] |
Tumor Necrosis Factor-alpha (TNF-alpha)
TNF-alpha is a pro-inflammatory cytokine and a major target in the treatment of autoimmune diseases. Direct docking studies of this compound with TNF-alpha were not found in the reviewed literature. However, other natural compounds have been investigated as potential TNF-alpha inhibitors.
| Compound | Type | PDB ID | Binding Energy (kcal/mol) |
| Curcumin | Polyphenol | 2AZ5 | -8.64 |
| Staurosporine | Alkaloid | Not Specified | -10.8 |
| Withanoside L | Withanolide | Not Specified | -8.2 |
| Adalimumab (Fab fragment) | Monoclonal Antibody | Not Specified | High Affinity (pM range)[3] |
Experimental Protocols for In Silico Docking
The following sections provide a generalized methodology for performing molecular docking studies with the target proteins discussed, primarily using the AutoDock Vina software suite. These protocols are based on common practices described in the scientific literature.[4][5][6][7][8][9][10]
General Workflow for Molecular Docking
A typical in silico docking workflow involves several key steps, from preparing the protein and ligand structures to analyzing the final results.
Caption: A generalized workflow for in silico molecular docking studies.
Detailed Docking Protocol using AutoDock Vina
This protocol outlines the steps for docking a small molecule like this compound to a target protein.
1. Preparation of the Target Protein:
-
Obtain Protein Structure: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB). For example, the CGRP receptor (PDB ID: 6ZHO), COX-2 (e.g., 5KIR), Acetylcholinesterase (e.g., 4EY7), or TNF-alpha (e.g., 2AZ5).
-
Prepare the Receptor:
-
Remove water molecules and any co-crystallized ligands or heteroatoms from the PDB file using software like PyMOL or UCSF Chimera.
-
Add polar hydrogen atoms to the protein.
-
Assign Gasteiger charges to the protein atoms.
-
Save the prepared protein structure in the PDBQT format, which is required by AutoDock Vina. This can be done using AutoDockTools (ADT).
-
2. Preparation of the Ligand (this compound and Alternatives):
-
Obtain Ligand Structure: Obtain the 2D structure of the ligand from a database like PubChem.
-
Convert to 3D: Convert the 2D structure to a 3D structure using software like ChemDraw or an online converter.
-
Energy Minimization: Perform energy minimization of the 3D ligand structure using a force field like MMFF94. This can be done in software like Avogadro or UCSF Chimera.
-
Prepare for Docking:
-
Open the optimized ligand in AutoDockTools.
-
Define the rotatable bonds.
-
Save the ligand in the PDBQT format.
-
3. Grid Box Generation:
-
Define the Binding Site: The grid box defines the three-dimensional space on the receptor where the docking algorithm will search for binding poses.
-
Set Grid Parameters: In AutoDockTools, load the prepared receptor PDBQT file. Open the "Grid Box" tool. The center and dimensions of the grid box should be set to encompass the known active site of the protein. The specific coordinates will vary depending on the target protein. For example, for the CGRP receptor (6ZHO), the grid center could be set based on the position of the co-crystallized ligand.[11]
4. Running the Docking Simulation:
-
Create a Configuration File: Create a text file (e.g., conf.txt) that specifies the paths to the receptor and ligand PDBQT files, the center and dimensions of the grid box, and the output file name.
-
Execute AutoDock Vina: Run AutoDock Vina from the command line, providing the configuration file as input. For example: vina --config conf.txt --log log.txt.
5. Analysis of Results:
-
Binding Affinity: The output file will contain the predicted binding poses of the ligand, ranked by their binding affinity scores in kcal/mol. The pose with the lowest binding energy is considered the most favorable.
-
Visualization of Interactions: Use visualization software like PyMOL or Discovery Studio to view the docked poses and analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's active site residues.
Signaling Pathways of Target Proteins
Understanding the signaling pathways in which the target proteins are involved provides context for the potential biological effects of this compound.
CGRP Receptor Signaling in Migraine
Activation of the CGRP receptor by CGRP is a key event in the pathophysiology of migraine, leading to vasodilation and neurogenic inflammation.[4][5]
Caption: CGRP signaling pathway in migraine pathogenesis.
COX-2 Inflammatory Pathway
COX-2 is an inducible enzyme that plays a central role in the inflammatory response by producing prostaglandins.[6][12][13]
Caption: The COX-2 pathway in inflammation.
Acetylcholinesterase in Cholinergic Signaling
Acetylcholinesterase terminates the action of the neurotransmitter acetylcholine (B1216132) at the synapse, playing a crucial role in neurotransmission.[7][10][14]
References
- 1. The TNFα-binding domain of the therapeutic antibody adalimumab elicits CD4 T-cell responses in rheumatoid arthritis patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. opalbiopharma.com [opalbiopharma.com]
- 4. Autodock - Vina Protocol | PDF | Docking (Molecular) | Ligand (Biochemistry) [scribd.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 7. m.youtube.com [m.youtube.com]
- 8. dasher.wustl.edu [dasher.wustl.edu]
- 9. medium.com [medium.com]
- 10. Computational protein-ligand docking and virtual drug screening with the AutoDock suite - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular docking analysis of natural compounds as TNF-α inhibitors for Crohn's disease management - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structure-Based Virtual Screening of Tumor Necrosis Factor-α Inhibitors by Cheminformatics Approaches and Bio-Molecular Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In silico molecular docking of cyclooxygenase (COX-2), ADME-toxicity and in vitro evaluation of antioxidant and anti-inflammatory activities of marine macro algae - PMC [pmc.ncbi.nlm.nih.gov]
- 14. asianpubs.org [asianpubs.org]
Comparative Analysis of DL-Asarinin's Cytotoxicity Across Various Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cytotoxic effects of DL-Asarinin, a lignan (B3055560) with demonstrated anti-cancer properties, across different cancer cell lines. The data presented is compiled from various studies to facilitate an objective assessment of its potential as a therapeutic agent. Detailed experimental protocols and visualizations of the underlying molecular mechanisms are included to support further research and development.
Quantitative Cytotoxicity Data
The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for (-)-Asarinin in several human cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Assay Duration | Reference |
| A2780 | Human Ovarian Cancer | 38.45 | 48 h | [1][2] |
| SKOV3 | Human Ovarian Cancer | 60.87 | 48 h | [1][2] |
| MCF-7 | Human Breast Cancer | 67.25 | Not Specified | [1] |
| MC cells | Malignant transformed human gastric epithelial cells | 80 - 140 (Effective Concentration) | 24 - 48 h | [1] |
| IOSE | Immortalized Ovarian Surface Epithelial (Non-cancerous) | >200 | 48 h | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to determine the cytotoxicity and mechanism of action of this compound.
Cell Viability (MTT) Assay
This assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.[3]
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound). Include a vehicle control (e.g., 0.1% DMSO). Incubate for a desired time period (e.g., 24, 48, or 72 hours).[3][4]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[3][4]
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of a solubilizing agent like DMSO to dissolve the formazan crystals.[3][5]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[5]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control. The IC50 value is determined from the dose-response curve.[5]
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay is used to detect apoptosis.
-
Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound for the specified time.
-
Cell Harvesting: Collect both adherent and floating cells.[4]
-
Washing: Wash the cells twice with cold PBS.[4]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[4]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube and add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.[4]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[4]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples using a flow cytometer.[4]
Visualizations
The following diagrams illustrate the experimental workflow and the proposed signaling pathways affected by this compound.
Caption: General experimental workflow for assessing the cytotoxicity of this compound.
Caption: this compound's proposed mechanism of action in inducing apoptosis.
Mechanism of Action
This compound exerts its anti-cancer effects primarily through the induction of apoptosis (programmed cell death) and the inhibition of key cell survival pathways.[1][6] Studies have shown that this compound can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic pathways.[6][7] This involves the accumulation of mitochondrial reactive oxygen species (ROS), leading to the release of pro-apoptotic factors.[6][8]
Furthermore, this compound treatment leads to the activation of key executioner caspases, including caspase-3, caspase-8, and caspase-9.[6][7] The activation of caspase-9 is associated with the intrinsic pathway, while caspase-8 is linked to the extrinsic pathway. Both pathways converge on the activation of caspase-3, which ultimately leads to the dismantling of the cell.[5][7]
In addition to inducing apoptosis, this compound has been shown to inhibit the STAT3 signaling pathway, which plays a crucial role in cell survival and proliferation.[1][8] The inhibition of this pathway contributes to the overall anti-cancer effects of this compound.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. (-)-Asarinin alleviates gastric precancerous lesions by promoting mitochondrial ROS accumulation and inhibiting the STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of DL-Asarinin and Podophyllotoxin for Researchers
For Immediate Release
This guide provides a comprehensive, data-driven comparison of DL-Asarinin and Podophyllotoxin, two lignans (B1203133) with significant cytotoxic properties. This document is intended for researchers, scientists, and drug development professionals seeking an objective evaluation of these compounds for potential therapeutic applications.
Overview and Mechanism of Action
This compound and Podophyllotoxin are both naturally occurring lignans that have demonstrated potent biological activities, particularly in the realm of cancer research. While both exhibit cytotoxic effects, their underlying mechanisms of action differ significantly.
This compound , a furofuran lignan, primarily induces apoptosis (programmed cell death) in cancer cells.[1][2][3][4] It has been shown to activate caspase-dependent pathways, leading to the execution of apoptosis.[2][5] Furthermore, this compound has been identified as an inhibitor of key signaling pathways involved in cell survival and proliferation, such as the STAT3 and Src kinase pathways.[3][4][6] It is also a noncompetitive inhibitor of Δ5-desaturase.[2]
Podophyllotoxin , an aryltetralin lignan, is a well-established antimitotic agent.[7][8][9] Its primary mechanism involves binding to tubulin, the protein subunit of microtubules.[7][10] This binding destabilizes microtubules, preventing their polymerization and arresting the cell cycle in the G2/M phase.[7][11] This disruption of the mitotic spindle ultimately leads to cell death.[10][12] Some derivatives of Podophyllotoxin, such as etoposide, also exhibit inhibitory activity against topoisomerase II, an enzyme crucial for DNA replication and repair.[7][11]
Quantitative Comparison of Cytotoxicity
The following table summarizes the available in vitro cytotoxicity data (IC50 values) for this compound and Podophyllotoxin against various human cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | A2780 | Ovarian Cancer | 38.45 | [1][2] |
| SKOV3 | Ovarian Cancer | 60.87 | [1][2] | |
| Podophyllotoxin | HL-60 | Promyelocytic Leukemia | Not specified, but derivatives showed promise | [13] |
| A-549 | Lung Carcinoma | Not specified, but derivatives showed promise | [13] | |
| HeLa | Cervical Cancer | Not specified, but derivatives showed promise | [13] | |
| HCT-8 | Ileocecal Adenocarcinoma | Not specified, but derivatives showed promise | [13] | |
| J45.01 | Leukemia | 0.0040 µg/mL (~0.0096 µM) | [14] | |
| CEM/C1 | Leukemia | 0.0286 µg/mL (~0.069 µM) | [14] | |
| MCF-7 | Breast Cancer | IC50 range = 0.011–7.22 µM for various lignans including Podophyllotoxin | [15] | |
| MDA-MB-231 | Breast Cancer | IC50 range = 0.011–7.22 µM for various lignans including Podophyllotoxin | [15] | |
| BT-549 | Breast Cancer | IC50 range = 0.011–7.22 µM for various lignans including Podophyllotoxin | [15] |
Note: Direct comparison of IC50 values should be approached with caution due to variations in experimental conditions across different studies.
Signaling Pathways
The distinct mechanisms of this compound and Podophyllotoxin are reflected in the signaling pathways they modulate.
This compound Signaling Pathway
This compound's cytotoxic effects are mediated through the induction of apoptosis and the inhibition of pro-survival signaling. A key mechanism is the inhibition of the STAT3 signaling pathway, which plays a crucial role in cell proliferation and survival. It also acts as a Src family kinase inhibitor, further disrupting downstream signaling cascades.
Caption: this compound's pro-apoptotic signaling pathway.
Podophyllotoxin Signaling Pathway
Podophyllotoxin's primary effect is the disruption of microtubule dynamics, leading to mitotic arrest and subsequent cell death. This process is not directly linked to a specific signaling cascade in the same way as this compound but is a fundamental process of cell division.
Caption: Podophyllotoxin's mechanism of mitotic arrest.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to evaluate the cytotoxic and mechanistic properties of this compound and Podophyllotoxin.
A. Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method used to assess cell viability.
Workflow Diagram:
Caption: Workflow for a typical MTT cytotoxicity assay.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound or Podophyllotoxin. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 3-4 hours.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
B. Western Blot for Signaling Protein Analysis
This technique is used to detect specific proteins in a sample.
Workflow Diagram:
Caption: General workflow for Western blot analysis.
Protocol:
-
Protein Extraction: Treat cells with the compound of interest, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each sample using a method such as the Bradford assay.
-
SDS-PAGE: Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution such as 5% non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-STAT3, anti-caspase-3).
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Detection: Add a substrate that reacts with the enzyme to produce a detectable signal (e.g., chemiluminescence) and visualize the protein bands.
Summary and Future Directions
This compound and Podophyllotoxin represent two distinct classes of cytotoxic lignans with different mechanisms of action. This compound induces apoptosis through the modulation of specific signaling pathways, while Podophyllotoxin acts as a potent antimitotic agent by disrupting microtubule function.
The choice between these two compounds for further research and development will depend on the specific therapeutic strategy. This compound's targeted approach on signaling pathways like STAT3 may offer advantages in cancers where these pathways are aberrantly activated. Podophyllotoxin's broad antimitotic activity has been clinically validated, particularly in topical applications, but systemic toxicity remains a concern.[16]
Future research should focus on direct, head-to-head in vivo studies to compare the efficacy and safety profiles of this compound and Podophyllotoxin. Furthermore, the development of derivatives of both compounds with improved pharmacological properties, such as enhanced solubility and reduced toxicity, is a promising avenue for drug discovery.[11][17]
References
- 1. benchchem.com [benchchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. (−)-Asarinin from the Roots of Asarum sieboldii Induces Apoptotic Cell Death via Caspase Activation in Human Ovarian Cancer Cells | MDPI [mdpi.com]
- 6. (-)-Asarinin inhibits mast cells activation as a Src family kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Podophyllotoxin - Wikipedia [en.wikipedia.org]
- 8. dermnetnz.org [dermnetnz.org]
- 9. go.drugbank.com [go.drugbank.com]
- 10. droracle.ai [droracle.ai]
- 11. Podophyllotoxin: History, Recent Advances and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What is the mechanism of Podofilox? [synapse.patsnap.com]
- 13. Podophyllotoxin: a novel potential natural anticancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Study of cytotoxic activity, podophyllotoxin, and deoxypodophyllotoxin content in selected Juniperus species cultivated in Poland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cytotoxicity, Post-Treatment Recovery, and Selectivity Analysis of Naturally Occurring Podophyllotoxins from Bursera fagaroides var. fagaroides on Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Podophyllum: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 17. A QSAR Study on the Cytotoxicity of Podophyllotoxin Analogues Aga...: Ingenta Connect [ingentaconnect.com]
Sesamin's Impact on CYP3A4: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of sesamin's effects on cytochrome P450 3A4 (CYP3A4) activity with other known modulators. The information is intended for researchers, scientists, and drug development professionals to facilitate informed decisions regarding the potential for drug-herb interactions.
Executive Summary
Sesamin (B1680957), a lignan (B3055560) from sesame seeds, primarily modulates CYP3A4 expression by antagonizing the pregnane (B1235032) X receptor (PXR), a key regulator of CYP3A4 gene transcription. This mechanism leads to a reduction in both basal and induced CYP3A4 levels. In contrast, well-known inhibitors like ketoconazole (B1673606) and ritonavir (B1064) directly inhibit the catalytic activity of the CYP3A4 enzyme. This guide presents available quantitative data, detailed experimental protocols, and mechanistic diagrams to elucidate these differing modes of action and their implications for potential drug interactions.
Comparative Analysis of CYP3A4 Modulation
The primary mechanism of sesamin's effect on CYP3A4 is the inhibition of its induction. In vitro studies have demonstrated that sesamin significantly reduces both the baseline and rifampin-induced expression and activity of CYP3A4 in human liver cells.[1] This is in contrast to direct enzymatic inhibitors, which do not affect the expression of the enzyme but block its metabolic function.
Table 1: In Vitro Effects of Sesamin on CYP3A4 in HepG2 Cells[1]
| Treatment | Sesamin Concentration (μM) | % Decrease in Basal CYP3A4 Activity | % Decrease in Rifampin-Induced CYP3A4 Activity |
| Sesamin alone | 10 | 15.6% | - |
| Sesamin alone | 20 | 23.4% | - |
| Sesamin alone | 30 | 37.1% | - |
| Sesamin alone | 40 | 55.8% | - |
| Sesamin + Rifampin (20 μM) | 10 | - | 21.3% |
| Sesamin + Rifampin (20 μM) | 20 | - | 25.7% |
| Sesamin + Rifampin (20 μM) | 30 | - | 41.0% |
| Sesamin + Rifampin (20 μM) | 40 | - | 77.3% |
Table 2: Comparison of CYP3A4 Inhibitors
| Compound/Substance | Mechanism of Action | IC50 / Ki Values (for direct inhibition) |
| Sesamin | Inhibition of CYP3A4 induction via PXR antagonism[1][2] | No direct IC50 or Ki values for CYP3A4 catalytic activity have been prominently reported. |
| Ketoconazole | Direct competitive and non-competitive inhibition[3] | Ki: 0.011 to 0.045 µM[3] |
| Ritonavir | Potent mechanism-based inactivation[4][5][6] | IC50: ~0.05 µM; Ki: 0.019 µM[4][5] |
| Bergamottin (from Grapefruit Juice) | Mechanism-based inhibition[7] | IC50: ~4.5 µM[8] |
Potential for Drug Interactions
The modulation of CYP3A4 activity by any substance raises concerns about potential drug-drug or drug-herb interactions. CYP3A4 is responsible for the metabolism of a large number of clinically prescribed drugs.
Sesamin
Currently, there is a lack of direct clinical evidence demonstrating significant interactions between sesamin and CYP3A4 substrate drugs in humans. One animal study in rats found that sesamin did not significantly alter the pharmacokinetics of diclofenac, a substrate of CYP2C9.[9][10] However, due to its demonstrated effect on CYP3A4 induction in vitro, caution is warranted when co-administering sesamin with drugs that are sensitive CYP3A4 substrates, particularly those with a narrow therapeutic index.
Comparative Agents
-
Midazolam: A well-established CYP3A4 probe substrate, the pharmacokinetics of midazolam are significantly altered by CYP3A4 inhibitors. For instance, co-administration with ketoconazole can dramatically increase midazolam's area under the curve (AUC).
-
Tacrolimus and Cyclosporine: These immunosuppressants are critical dose drugs metabolized by CYP3A4. Their blood concentrations can be significantly increased by CYP3A4 inhibitors, leading to potential toxicity. Numerous drug interactions with these agents are well-documented.[11]
Table 3: Documented Drug Interactions with CYP3A4 Substrates
| Interacting Substance | CYP3A4 Substrate | Observed Effect on Substrate Pharmacokinetics |
| Grapefruit Juice | Midazolam | Increased bioavailability and peak plasma concentration. One study reported a 56% increase in Cmax and a 52% increase in AUC of oral midazolam.[12] |
| Ketoconazole | Triazolam | In vivo competitive inhibition with a determined Ki of approximately 1.2 µg/mL.[12] |
| Ritonavir | Multiple | As a potent inhibitor, ritonavir is used clinically as a pharmacokinetic enhancer ("booster") for other drugs, significantly increasing their plasma concentrations.[4][6] |
| Sesamin | Diclofenac (CYP2C9 substrate) | No significant differences in Cmax, Tmax, and AUC in rats.[9][10] |
| Sesamin | CYP3A4 substrates (e.g., Midazolam, Tacrolimus, Cyclosporine) | No direct in vivo or clinical data on pharmacokinetic interactions are currently available. |
Mechanistic Pathways and Experimental Workflows
To visualize the distinct mechanisms of CYP3A4 modulation, the following diagrams are provided.
Figure 1: Simplified signaling pathway of CYP3A4 induction.
Figure 2: Sesamin's mechanism of inhibiting CYP3A4 induction.
Figure 3: Mechanism of direct CYP3A4 enzymatic inhibition.
Experimental Protocols
In Vitro Assessment of CYP3A4 Activity in HepG2 Cells
-
Cell Culture: Human hepatoma HepG2 cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells are treated with varying concentrations of sesamin (e.g., 10-40 µM), a known CYP3A4 inducer such as rifampin (e.g., 20 µM), or a combination of both for a specified period (e.g., 48 hours).[1]
-
CYP3A4 Activity Assay: A luminescent-based assay (e.g., P450-Glo™ CYP3A4 Assay) is used to measure the enzymatic activity. This assay utilizes a luminogenic substrate that is converted to a luminescent product by CYP3A4. The light output is proportional to the enzyme's activity.
-
Data Analysis: The percentage of inhibition is calculated by comparing the activity in treated cells to that of a vehicle control (e.g., DMSO).
In Vitro Direct Inhibition Assay (IC50/Ki Determination)
-
Enzyme Source: Human liver microsomes or recombinant human CYP3A4 enzymes are used as the source of the enzyme.
-
Incubation: A reaction mixture is prepared containing the enzyme source, a specific CYP3A4 probe substrate (e.g., midazolam, testosterone), and varying concentrations of the test inhibitor (e.g., ketoconazole). The reaction is initiated by adding an NADPH-regenerating system.
-
Metabolite Quantification: The formation of the specific metabolite (e.g., 1'-hydroxymidazolam, 6β-hydroxytestosterone) is measured using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The rate of metabolite formation is plotted against the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity). Further kinetic experiments are performed to determine the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive).
Conclusion
Sesamin's primary interaction with CYP3A4 is through the downregulation of its expression by antagonizing PXR, rather than direct enzymatic inhibition. This distinction is crucial for predicting the nature and onset of potential drug interactions. While direct, potent inhibitors like ketoconazole can cause rapid and significant increases in the plasma concentrations of co-administered CYP3A4 substrates, the effect of sesamin is likely to be more gradual and dependent on the turnover rate of the CYP3A4 enzyme. Further in vivo and clinical studies are warranted to fully elucidate the clinical relevance of sesamin's modulatory effects on CYP3A4 and to establish safe co-administration guidelines with sensitive CYP3A4 substrates.
References
- 1. Sesamin: A Naturally Occurring Lignan Inhibits CYP3A4 by Antagonizing the Pregnane X Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sesamin: A Naturally Occurring Lignan Inhibits CYP3A4 by Antagonizing the Pregnane X Receptor Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of cytochrome P450-3A inhibition by ketoconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Mechanism-Based Inactivation of CYP3A4 by Ritonavir: What Mechanism? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a physiologically‐based pharmacokinetic model for Ritonavir characterizing exposure and drug interaction potential at both acute and steady‐state conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Mechanism-Based Inactivation of CYP3A4 by Ritonavir | Encyclopedia MDPI [encyclopedia.pub]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. [Metabolism of Sesamin and Drug-Sesamin Interaction] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Clinically significant drug interactions with cyclosporin. An update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
Safety Operating Guide
Proper Disposal of DL-Asarinin: A Comprehensive Guide for Laboratory Professionals
For immediate reference, treat DL-Asarinin as a hazardous chemical waste. Due to its toxicity, particularly to aquatic life, it must not be disposed of in regular trash or down the drain.[1] This guide provides detailed procedures for the safe handling and disposal of this compound, ensuring the safety of laboratory personnel and the protection of the environment.
Hazard Profile and Classification
This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[1] Some safety data sheets also indicate that it may cause skin irritation, serious eye irritation, and respiratory irritation.[2] It is imperative to handle this compound with appropriate personal protective equipment and to follow the disposal protocols outlined below.
| Hazard Classification | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1][2] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[2] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation[2] |
| Specific Target Organ Toxicity, Single Exposure | Category 3 | H335: May cause respiratory irritation[2] |
| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life[1] |
| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects[1] |
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound and its containers is through an approved hazardous waste disposal program.[1][3][4] Adherence to local, state, and federal regulations is mandatory.
1. Personal Protective Equipment (PPE): Before handling this compound waste, ensure you are wearing the appropriate PPE:
-
Safety goggles with side-shields.[1]
-
Chemical-resistant gloves (e.g., nitrile rubber).[1]
-
A lab coat or impervious clothing.[1]
-
A suitable respirator if handling powders or creating aerosols.[1]
2. Waste Segregation and Collection: Proper segregation of chemical waste is crucial to prevent dangerous reactions.[5]
-
Solid Waste: Collect pure this compound, contaminated lab materials (e.g., weigh boats, contaminated gloves, absorbent pads), and empty containers in a dedicated, clearly labeled hazardous waste container.[1][6]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container.[1] Do not mix with incompatible materials such as strong acids, strong alkalis, or strong oxidizing/reducing agents.[1][2]
3. Container Labeling: All hazardous waste containers must be clearly labeled.[3] The label should include:
-
The words "Hazardous Waste".[3]
-
The full chemical name: "this compound". Abbreviations are not permitted.[3]
-
The quantity or concentration of the waste.[3]
-
The date of waste generation.[3]
-
The place of origin (e.g., department, room number).[3]
-
The Principal Investigator's name and contact information.[3]
4. Storage: Store hazardous waste containers in a designated satellite accumulation area near the point of generation.[5]
-
Keep containers securely closed except when adding waste.[6]
-
Use secondary containment to capture any potential spills or leaks.[6]
5. Final Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste contractor.[3][4] Do not dispose of this compound down the drain or in the regular trash.[1][7]
6. Empty Containers: An empty container that has held this compound must be triple-rinsed with a suitable solvent.[4][5] The rinsate must be collected and disposed of as hazardous waste.[4] After triple-rinsing, the container labels should be defaced, and the container can then be disposed of as regular trash.[4][5]
Spill and Leak Management
In the event of a spill, follow these procedures:
-
Evacuate personnel from the immediate area.[1]
-
Ensure adequate ventilation.[1]
-
Wearing full PPE, prevent further leakage or spillage.[1]
-
For liquid spills, absorb the solution with an inert material such as diatomite or universal binders.[1][2]
-
For solid spills, carefully sweep or scoop the material to avoid dust formation.[1]
-
Collect all contaminated materials and place them in the designated hazardous waste container.[1]
-
Decontaminate the spill area and any affected equipment by scrubbing with a suitable solvent like alcohol.[1][2]
Experimental Workflow and Disposal Decision Pathway
The following diagrams illustrate the general experimental workflow involving this compound and the subsequent decision-making process for proper waste disposal.
Caption: Experimental workflow from handling this compound to the initial steps of waste disposal.
Caption: Decision pathway for the proper disposal of different forms of this compound waste.
References
- 1. benchchem.com [benchchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 4. vumc.org [vumc.org]
- 5. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 6. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 7. Hazardous Waste and Disposal - American Chemical Society [acs.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
